molecular formula C11H20O2 B1594434 4-Isobutylcyclohexanecarboxylic Acid CAS No. 38792-88-0

4-Isobutylcyclohexanecarboxylic Acid

Cat. No.: B1594434
CAS No.: 38792-88-0
M. Wt: 184.27 g/mol
InChI Key: NFJJRCCYQXONBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isobutylcyclohexanecarboxylic Acid is a useful research compound. Its molecular formula is C11H20O2 and its molecular weight is 184.27 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Isobutylcyclohexanecarboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Isobutylcyclohexanecarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isobutylcyclohexanecarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylpropyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h8-10H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJJRCCYQXONBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192060
Record name Cyclohexanecarboxylic acid, 4-isobutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38792-88-0
Record name Cyclohexanecarboxylic acid, 4-isobutyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038792880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarboxylic acid, 4-isobutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Isobutylcyclohexanecarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Isomers of 4-Isobutylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Isobutylcyclohexanecarboxylic acid is a key structural motif in medicinal chemistry, valued for its specific spatial and physicochemical properties. As with all substituted cyclohexanes, its biological activity and pharmaceutical viability are intrinsically linked to its stereochemistry. The existence of structural isomers, primarily cis and trans diastereomers, necessitates rigorous control and characterization throughout the drug development lifecycle. This guide provides an in-depth exploration of these isomers, detailing their structural nuances, comparative physicochemical properties, and the strategic methodologies for their synthesis, separation, and spectroscopic identification. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with practical, field-proven insights to support the rational design and development of novel therapeutics.

Introduction: The Significance of Isomerism in Drug Design

The carboxylic acid functional group is a cornerstone of pharmacology, present in the structure of over 450 marketed drugs.[1][2] Its ability to engage in hydrogen bonding and ionic interactions makes it a critical component of many pharmacophores. However, properties like metabolic instability and poor membrane permeability can present challenges.[3] The use of alicyclic scaffolds, such as the cyclohexane ring in 4-isobutylcyclohexanecarboxylic acid, offers a sophisticated strategy to modulate these properties. This scaffold acts as a rigid, three-dimensional bioisostere that can orient substituents in precise spatial arrangements, influencing how a molecule interacts with its biological target.

The critical consideration for 1,4-disubstituted cyclohexanes is the existence of geometric isomers (cis and trans). These isomers are distinct chemical entities with different shapes, stabilities, and, consequently, different biological and physical properties. For drug development professionals, an inability to control or differentiate between these isomers can lead to inconsistent biological data, poor optimization of pharmacokinetic profiles (ADME), and significant regulatory hurdles. Therefore, a comprehensive understanding of the isomeric landscape of 4-isobutylcyclohexanecarboxylic acid is not merely an academic exercise but a prerequisite for successful pharmaceutical development.[4]

The Stereochemical Landscape: Cis vs. Trans Isomerism

The structural diversity of 4-isobutylcyclohexanecarboxylic acid arises from the relative orientation of the isobutyl and carboxylic acid groups attached to the cyclohexane ring.

  • trans Isomer : The substituents are on opposite faces of the ring. In its most stable chair conformation, both the bulky isobutyl group and the carboxylic acid group can occupy equatorial positions, minimizing steric strain (1,4-diequatorial). This is the thermodynamically favored isomer.

  • cis Isomer : The substituents are on the same face of the ring. In any chair conformation, one substituent must be in an axial position while the other is equatorial (1-axial, 4-equatorial or 1-equatorial, 4-axial). This arrangement results in greater steric hindrance, making the cis isomer less stable than the trans isomer.

The energetic difference between these isomers dictates their relative populations at equilibrium and forms the basis for their separation and selective synthesis.

Caption: Chair conformations of cis and trans isomers.

Comparative Physicochemical Properties

The distinct three-dimensional structures of the cis and trans isomers directly influence their macroscopic physical properties. This differentiation is crucial for designing purification strategies and predicting pharmacokinetic behavior. While specific experimental data for 4-isobutylcyclohexanecarboxylic acid is not extensively published, the principles can be reliably inferred from analogous 1,4-disubstituted cyclohexanes.[5]

Propertytrans-4-Isobutylcyclohexanecarboxylic Acidcis-4-Isobutylcyclohexanecarboxylic AcidCausality of Difference
Thermodynamic Stability Higher (More Stable)Lower (Less Stable)The trans isomer allows both bulky substituents to be in the low-energy equatorial positions, minimizing steric strain.
Melting Point Generally HigherGenerally LowerThe greater symmetry and more efficient crystal packing of the trans isomer typically result in a higher melting point.
Solubility Generally LowerGenerally HigherThe lower melting point and less stable crystal lattice of the cis isomer often lead to higher solubility in a given solvent.[6]
pKa Subtly differentSubtly differentThe proximity of the axial vs. equatorial carboxyl group to the ring can slightly alter the electronic environment, causing minor pKa shifts.
Lipophilicity (LogP) Generally HigherGenerally LowerThe trans isomer may present a larger non-polar surface area, potentially leading to increased lipophilicity.

Synthesis, Separation, and Isomerization Workflow

Control over the isomeric composition begins with synthesis and is refined through purification. A common industrial approach is the catalytic hydrogenation of 4-isobutylbenzoic acid, which typically yields a mixture of the cis and trans isomers. The ratio is dependent on factors like the catalyst, pressure, and temperature. The thermodynamically more stable trans isomer is often the desired product.

Caption: General workflow for synthesis and separation.

Experimental Protocol 1: Isomer Separation by HPLC

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique for the analytical and preparative separation of cis and trans isomers.[7][8]

Objective: To separate a mixture of cis- and trans-4-isobutylcyclohexanecarboxylic acid.

Rationale for Method Selection: Reversed-phase HPLC separates compounds based on their relative polarity. The subtle differences in shape and polarity between the cis and trans isomers allow for their differential interaction with the non-polar stationary phase, enabling separation.

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the isomer mixture in the mobile phase at a concentration of ~1 mg/mL.

  • Injection Volume: 10 µL.

  • Elution: Typically, the less polar trans isomer will have a longer retention time than the more polar cis isomer in a reversed-phase system.

  • Optimization: Adjust the ratio of organic solvent to water to optimize the resolution between the two isomer peaks. A lower percentage of organic solvent will generally increase retention times and may improve separation.[9]

Experimental Protocol 2: Isomerization and Selective Crystallization

This protocol leverages the lower solubility of the thermodynamically stable trans isomer for purification and a base-catalyzed epimerization to convert the undesired cis isomer into the desired trans product.[10]

Objective: To isolate the trans isomer from a mixture and convert the remaining cis isomer to the trans form.

Rationale for Method Selection: The difference in stability between the isomers can be exploited. A strong base can deprotonate the carbon alpha to the carbonyl (C1), forming a planar enolate intermediate. Reprotonation can occur from either face, but will favor the formation of the more stable trans product.

Methodology:

  • Selective Crystallization:

    • Dissolve the cis/trans mixture in a minimal amount of a suitable hot solvent (e.g., heptane).

    • Allow the solution to cool slowly. The less soluble trans isomer will preferentially crystallize.

    • Filter the crystals and wash with a small amount of cold solvent. The filtrate will be enriched in the cis isomer.

  • Isomerization:

    • Take the cis-enriched filtrate and evaporate the solvent.

    • Dissolve the residue in a high-boiling point solvent (e.g., ethylene glycol).

    • Add a strong base (e.g., sodium hydroxide or potassium tert-butoxide) and heat the mixture to reflux for several hours.

    • Cool the reaction, acidify with HCl to protonate the carboxylate, and extract the product with an organic solvent (e.g., diethyl ether).

    • The resulting product will be a mixture with a higher proportion of the trans isomer, which can be subjected to another crystallization.

Spectroscopic Characterization of Isomers

Unambiguous identification of each isomer requires spectroscopic analysis, with Nuclear Magnetic Resonance (NMR) being the most definitive technique.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The key to differentiating the isomers via ¹H NMR lies in analyzing the chemical shift and, more importantly, the coupling constants of the proton at the C1 position (the CH-COOH proton).[13]

  • trans Isomer: In the dominant diequatorial conformation, the C1 proton is axial . It exhibits large axial-axial couplings (J ≈ 10-13 Hz) to the two adjacent axial protons on C2 and C6. This results in a signal that is a triplet of triplets, often appearing as a broad multiplet.

  • cis Isomer: In its preferred conformation, the C1 proton is equatorial . It has smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz) to the adjacent protons. This results in a signal that is narrower and has smaller splitting constants compared to its trans counterpart.

In ¹³C NMR, the stereochemistry also induces small but consistent differences in chemical shifts due to steric (gamma-gauche) effects. The carbon atoms in the more sterically compressed cis isomer often appear slightly upfield compared to the corresponding carbons in the trans isomer.[12][13]

Spectroscopic Datatrans-4-Isobutylcyclohexanecarboxylic Acid (Predicted)cis-4-Isobutylcyclohexanecarboxylic Acid (Predicted)
¹H NMR (C1-H) Broader multiplet, larger coupling constants (J ≈ 10-13 Hz)Narrower multiplet, smaller coupling constants (J ≈ 2-5 Hz)
¹³C NMR (COOH) ~180-185 ppmSlightly upfield shift relative to trans
IR (C=O stretch) ~1710 cm⁻¹ (hydrogen-bonded dimer)~1710 cm⁻¹ (hydrogen-bonded dimer)

Conclusion and Outlook for Drug Development

The structural isomers of 4-isobutylcyclohexanecarboxylic acid, while chemically similar, are distinct entities with unique properties. The thermodynamically favored trans isomer and the less stable cis isomer exhibit measurable differences in their physicochemical and spectroscopic characteristics. For the medicinal chemist and drug development professional, mastering the synthesis, separation, and characterization of these isomers is paramount. The protocols and data presented in this guide offer a robust framework for controlling isomeric purity, ensuring the generation of reliable, reproducible data and ultimately facilitating the development of safer and more effective pharmaceuticals. As drug design becomes increasingly structure-oriented, the precise control of stereochemistry, as detailed here, will remain a critical pillar of innovation.

References

  • ResearchGate. Analytical gas-chromatographic stereoisomeric separation. Available from: [Link]

  • MOLBASE. cis-4-isobutyl-cyclohexanecarboxylic acid methyl ester. Available from: [Link]

  • PubChem. trans-4-Isobutyl-cyclohexanecarboxylic acid methyl ester. Available from: [Link]

  • PubChem. Cyclohexanecarboxylic acid, 4-isobutyl-. Available from: [Link]

  • PubChem. 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture). Available from: [Link]

  • National Institutes of Health. Structure and Spectroscopic Insights for CH3PCO Isomers: A High-Level Quantum Chemical Study. Available from: [Link]

  • Google Patents. Separation and purification of cis and trans isomers.
  • OSTI.GOV. Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Available from: [Link]

  • Vibrant Pharma Inc. cis-1-(t-Butyloxycarbonyl-amino)-cyclohexyl-4-carboxylic acid. Available from: [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available from: [Link]

  • PubChem. Cyclohexanecarboxylic acid. Available from: [Link]

  • NIST WebBook. cis-1-Tert-butyl-4-carbomethoxycyclohexane. Available from: [Link]

  • Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available from: [Link]

  • PubMed. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available from: [Link]

  • Wikipedia. Cyclohexanecarboxylic acid. Available from: [Link]

  • National Institutes of Health. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Cyclohexanecarboxylic Acid in Modern Pharmaceutical Development. Available from: [Link]

  • NC State University Libraries. Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • ACS Publications. Structure Property Relationships of Carboxylic Acid Isosteres. Available from: [Link]

  • PubChem. Isobutyl cyclohexanecarboxylate. Available from: [Link]

  • Doc Brown's Chemistry. Selected structural isomers of molecular formula C4H6. Available from: [Link]

  • National Institutes of Health. Carboxylic Acid (Bio)Isosteres in Drug Design. Available from: [Link]

  • Chromatography Forum. Separation of cis/trans isomers. Available from: [Link]

  • YouTube. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. Available from: [Link]

  • National Institutes of Health. Carboxylic acid isomer-directed synthesis of CdS nanocluster isomers. Available from: [Link]

  • YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Available from: [Link]

  • Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Available from: [Link]

  • Google Patents. Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • Chemistry LibreTexts. Structural Isomerism in Organic Molecules. Available from: [Link]

  • Google Patents. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

Sources

cis and trans isomers of 4-isobutylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the cis and trans Isomers of 4-Isobutylcyclohexanecarboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on the geometric isomers of 4-isobutylcyclohexanecarboxylic acid. As a compound of interest in medicinal chemistry, a nuanced understanding of its stereoisomers is paramount for advancing drug discovery and development programs. We will dissect the critical differences in their chemical structure, physicochemical properties, and analytical characterization, providing field-proven insights and detailed experimental methodologies.

The Imperative of Stereochemical Control in Drug Design

In modern pharmacology, the three-dimensional structure of a molecule is inextricably linked to its biological function. For substituted cyclohexanes like 4-isobutylcyclohexanecarboxylic acid, the cis and trans configurations dictate the spatial orientation of the key functional groups—the isobutyl and the carboxylic acid moieties. This geometric variance directly impacts how the molecule interacts with biological targets, such as enzyme active sites or cell surface receptors. One isomer may exhibit potent therapeutic activity, while the other could be significantly less active, inactive, or even contribute to undesirable off-target effects. Therefore, the ability to selectively synthesize, separate, and characterize the desired isomer is a foundational requirement for developing a safe, effective, and well-defined active pharmaceutical ingredient (API). Carboxylic acid moieties are common in drug design, and their bioisosteric replacement is a key strategy, further emphasizing the need to understand the parent compound's stereochemistry thoroughly.[1][2]

Structural and Physicochemical Distinctions

The core difference between the cis and trans isomers lies in the relative positions of the isobutyl and carboxylic acid groups on the cyclohexane ring. In the thermodynamically more stable chair conformation, the bulky isobutyl group strongly prefers an equatorial position to minimize steric hindrance. This dictates the orientation of the carboxylic acid group.

  • trans isomer: The carboxylic acid group is also in an equatorial position (1,4-diequatorial). This arrangement is sterically favored and results in a more stable, lower-energy molecule.

  • cis isomer: The carboxylic acid group is forced into an axial position (1-axial, 4-equatorial), leading to increased steric strain from 1,3-diaxial interactions.

This fundamental structural difference gives rise to distinct physicochemical properties that are critical for separation, formulation, and pharmacokinetic profiling.

Table 1: Comparative Physicochemical Properties

Propertycis-4-Isobutylcyclohexanecarboxylic Acidtrans-4-Isobutylcyclohexanecarboxylic AcidRationale
Thermodynamic Stability Less StableMore StableThe trans isomer's diequatorial conformation minimizes steric strain.[3]
Melting Point LowerHigherThe greater symmetry and more efficient crystal packing of the trans isomer typically result in a higher melting point.
Solubility Generally higher in non-polar solventsGenerally lower in non-polar solventsThe less stable cis isomer has weaker intermolecular interactions in its crystal lattice, making it easier to solvate.
pKa Expected to be slightly higher (weaker acid)Expected to be slightly lower (stronger acid)The axial carboxylate in the cis isomer's conjugate base is less stable, slightly disfavoring deprotonation.

(Note: Exact numerical values can vary based on experimental conditions and purity. The trends are based on established principles of conformational analysis.)

Synthesis and Isomer Separation

The synthesis of 4-isobutylcyclohexanecarboxylic acid, often achieved through the catalytic hydrogenation of 4-isobutylbenzoic acid, typically yields a mixture of both cis and trans isomers.[4] The ratio of these isomers is highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and pressure.[5] For instance, certain ruthenium-based catalysts under specific conditions have been shown to favor the formation of the trans isomer.[5][6]

G A 4-Isobutylbenzoic Acid B Catalytic Hydrogenation (e.g., H₂, Ru/C) A->B Reaction Conditions (Temp, Pressure, Solvent) C Isomeric Mixture (cis and trans) B->C Yields mixture D Isomer Separation C->D Purification Step E cis-Isomer D->E F trans-Isomer D->F

Figure 1: A generalized workflow illustrating the synthesis and subsequent separation of the cis and trans isomers.

Experimental Protocol: Separation by Fractional Crystallization

This method leverages the differential solubility of the isomers, where the more stable and typically higher-melting trans isomer is less soluble in many solvent systems.

  • Solvent Selection: Begin by screening solvents to find one in which the trans isomer has low solubility while the cis isomer is relatively soluble. A common starting point is a mixture of a polar solvent (e.g., ethanol) and a non-polar solvent (e.g., hexane or water).

  • Dissolution: Dissolve the crude isomeric mixture in a minimal amount of the chosen hot solvent system to create a saturated solution.

  • Controlled Cooling: Slowly cool the solution without agitation. The less soluble trans isomer will preferentially crystallize out of the solution. Rapid cooling should be avoided as it can trap the cis isomer, reducing purity.

  • Isolation of trans Isomer: Collect the precipitated crystals via vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any residual mother liquor containing the cis isomer.

  • Isolation of cis Isomer: The filtrate is now enriched with the cis isomer. The solvent can be evaporated, and the resulting solid can be further purified, potentially by recrystallizing it from a different solvent system in which it is the less soluble component.

  • Purity Assessment: Analyze the purity of the isolated fractions and the mother liquor at each step using HPLC or NMR spectroscopy to guide the optimization of the process. Multiple recrystallization steps may be necessary to achieve high isomeric purity (>99%).[4][7]

Analytical Characterization

Unambiguous identification and quantification of each isomer are essential for quality control and regulatory compliance.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for separating and quantifying the cis and trans isomers in a mixture.[8][9]

Experimental Protocol: Reversed-Phase HPLC Method

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The trans isomer, being slightly more non-polar in its overall shape, often elutes slightly later than the cis isomer in reversed-phase chromatography.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Quantification: Isomer ratios are determined by comparing the integrated peak areas. A calibration curve using pure reference standards should be prepared for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation of the cis and trans isomers by exploiting the differences in the chemical environment of the protons on the cyclohexane ring.[10][11] The key diagnostic proton is the one on the carbon bearing the carboxylic acid group (C1-H).

  • trans Isomer (1,4-diequatorial): The C1-H is in an axial position. It experiences trans-diaxial couplings to the two adjacent axial protons (at C2 and C6), resulting in a triplet (or more complex multiplet) with a large coupling constant (J ≈ 10-13 Hz).

  • cis Isomer (1-axial COOH, 4-equatorial isobutyl): The C1-H is in an equatorial position. It experiences much smaller axial-equatorial and equatorial-equatorial couplings, resulting in a broad singlet or a multiplet with small coupling constants (J ≈ 2-5 Hz).

The chemical shift of the carbonyl carbon in ¹³C NMR can also be diagnostic.[12]

G cluster_trans trans-Isomer (C1-H is axial) cluster_cis cis-Isomer (C1-H is equatorial) T_label Proton at C1 shows Large Coupling Constant (J ≈ 10-13 Hz) 'triplet of triplets' Conclusion Isomer Identification T_label->Conclusion C_label Proton at C1 shows Small Coupling Constant (J ≈ 2-5 Hz) 'broad singlet' C_label->Conclusion Analysis NMR Spectrum Analysis Analysis->T_label Diagnostic Signal Analysis->C_label Diagnostic Signal

Figure 2: Logical diagram showing how NMR spectroscopy differentiates the isomers based on proton coupling constants.

Pharmacological Significance and Outlook

The distinct spatial arrangement of the functional groups in cis and trans-4-isobutylcyclohexanecarboxylic acid directly influences their pharmacokinetic and pharmacodynamic profiles. The shape of the molecule determines its ability to fit into a target binding site, and the orientation of the carboxylic acid group affects its ability to form key hydrogen bonds or ionic interactions.

While specific public-domain biological activity data for these isomers is limited, we can infer from general principles of medicinal chemistry that one isomer will likely possess a superior therapeutic profile. For any research program involving this scaffold, it is critical to:

  • Synthesize and Isolate Both Isomers: Prepare pure standards of both cis and trans isomers.

  • Conduct Parallel Biological Assays: Evaluate the activity of each isomer independently in relevant in vitro and in vivo models.

  • Establish Structure-Activity Relationships (SAR): Correlate the observed biological activity with the specific three-dimensional structure of each isomer.[13]

This rigorous approach ensures that the optimal geometric isomer is advanced as a drug candidate, maximizing therapeutic potential while minimizing the risks associated with isomeric impurities.

References

  • Siegfried AG. (2021). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Siegfried AG. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • National Institute of Standards and Technology. cis-1-Tert-butyl-4-carbomethoxycyclohexane. NIST Chemistry WebBook. [Link]

  • PubChem. 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture). National Center for Biotechnology Information. [Link]

  • PubChem. trans-4-Isobutyl-cyclohexanecarboxylic acid methyl ester. National Center for Biotechnology Information. [Link]

  • Du Pont. (1975). Separation and purification of cis and trans isomers.
  • Magritek. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2. [Link]

  • PubChem. Cyclohexanecarboxylic acid, 4-isobutyl-. National Center for Biotechnology Information. [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Molbase. cis-4-isobutyl-cyclohexanecarboxylic acid methyl ester. [Link]

  • LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Chromatography Forum. (2014). Separation of cis/trans isomers. [Link]

  • Kricheldorf, H. R., & Schwarz, G. (2006). New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. Die Angewandte Makromolekulare Chemie. [Link]

  • Popiołek, R., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. [Link]

  • Mohammed, I., & Khedr, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. [Link]

  • Takeda Chemical Industries, Ltd. (2003). PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • Patrick, G. L. (n.d.). An Introduction to Medicinal Chemistry. ORGANIC PHARMACEUTICAL CHEMISTRY IV. [Link]

  • Western Michigan University. (1966). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. [Link]

  • G. G. D. de Oliveira, et al. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Michigan State University. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. [Link]

  • M. E. Scott, et al. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. [Link]

  • ChemBK. (2024). trans-4-Butylcyclohexanecarboxylic acid. [Link]

  • The Organic Chemistry Tutor. (2018). Cis and Trans Isomers. YouTube. [Link]

Sources

physical and chemical properties of 4-isobutylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 4-isobutylcyclohexanecarboxylic acid, a molecule of interest in medicinal chemistry and organic synthesis. Drawing upon established scientific principles and available data for analogous structures, this document offers insights into its behavior, characterization, and potential applications.

Molecular Structure and Identification

4-Isobutylcyclohexanecarboxylic acid is a saturated cyclic carboxylic acid. Its structure consists of a cyclohexane ring substituted with an isobutyl group and a carboxylic acid group at the 1 and 4 positions, respectively. The presence of two substituents on the cyclohexane ring gives rise to cis and trans stereoisomers, which can influence the molecule's physical properties and biological activity.

Key Identifiers:

IdentifierValueSource
IUPAC Name 4-(2-methylpropyl)cyclohexane-1-carboxylic acid[PubChem][1]
CAS Number 38792-88-0[PubChem][1]
Molecular Formula C₁₁H₂₀O₂[PubChem][1]
Molecular Weight 184.28 g/mol [PubChem][1]
InChIKey NFJJRCCYQXONBL-UHFFFAOYSA-N[PubChem][1]
SMILES CC(C)CC1CCC(CC1)C(=O)O[PubChem][1]

graph "4-isobutylcyclohexanecarboxylic_acid" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O"]; O2 [label="OH"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"];

// Cyclohexane Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Carboxylic Acid Group C1 -- C7; C7 -- O1 [style=double]; C7 -- O2;

// Isobutyl Group C4 -- C8; C8 -- C9; C9 -- C10; C9 -- C11; }

Caption: 2D structure of 4-isobutylcyclohexanecarboxylic acid.

Physical Properties

PropertyEstimated Value/RangeBasis for Estimation
Melting Point Likely a low-melting solid or oilCyclohexanecarboxylic acid has a melting point of 30-31 °C[2]. The isobutyl group may slightly alter this.
Boiling Point > 250 °C4-tert-Butylcyclohexanecarboxylic acid has a predicted boiling point of 282.9 °C[3].
Solubility Soluble in organic solvents (e.g., methanol, ethanol, acetone); sparingly soluble in water.Carboxylic acids are generally soluble in organic solvents. The solubility in water is expected to be low due to the hydrophobic isobutyl group and cyclohexane ring. The solubility of carboxylic acids in organic solvents can be enhanced by the presence of water[4][5].
pKa ~4.8 - 5.0The pKa of cyclohexanecarboxylic acid is approximately 4.9. The isobutyl group is not expected to significantly alter the acidity. The pKa of 4-tert-butylcyclohexanecarboxylic acid is predicted to be around 4.92[3].
Experimental Determination of Physical Properties

A qualitative assessment of solubility can be performed by adding approximately 10 mg of the compound to 1 mL of the solvent at room temperature and observing for dissolution. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solid determined by a suitable analytical method such as HPLC or by gravimetric analysis after solvent evaporation.

G compound 4-Isobutylcyclohexanecarboxylic Acid mix Mix & Equilibrate compound->mix solvent Solvent (e.g., Water, Methanol, Hexane) solvent->mix observe Observe for Dissolution mix->observe soluble Soluble observe->soluble Homogeneous insoluble Insoluble/Sparingly Soluble observe->insoluble Heterogeneous

Caption: Workflow for qualitative solubility testing.

The acid dissociation constant (pKa) can be experimentally determined by potentiometric titration. This involves titrating a solution of the acid with a standardized solution of a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.

  • Preparation: Accurately weigh a sample of 4-isobutylcyclohexanecarboxylic acid and dissolve it in a suitable solvent (e.g., a water/methanol mixture).

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide (NaOH) while continuously monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection. The half-equivalence point is half the volume of NaOH required to reach the equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.

Chemical Properties and Reactivity

As a carboxylic acid, 4-isobutylcyclohexanecarboxylic acid undergoes reactions typical of this functional group. These reactions are central to its utility as a building block in organic synthesis, particularly in the development of new pharmaceutical agents.

Acidity and Salt Formation

The carboxylic acid proton is acidic and will react with bases to form the corresponding carboxylate salt. This property is often exploited to enhance the aqueous solubility of carboxylic acid-containing compounds.

Esterification

In the presence of an acid catalyst, 4-isobutylcyclohexanecarboxylic acid can react with alcohols to form esters. The Fischer esterification is a common method for this transformation.

  • Reaction Setup: Dissolve 4-isobutylcyclohexanecarboxylic acid in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Heating: Heat the reaction mixture to reflux to drive the equilibrium towards the ester product. Water can be removed using a Dean-Stark apparatus to improve the yield.

  • Workup and Purification: After the reaction is complete, neutralize the acid catalyst, remove the excess alcohol, and purify the ester by distillation or chromatography.

Amide Bond Formation

The formation of an amide bond is a cornerstone of medicinal chemistry. 4-Isobutylcyclohexanecarboxylic acid can be coupled with primary or secondary amines to form amides using a variety of coupling reagents.

  • Activation: Dissolve 4-isobutylcyclohexanecarboxylic acid in an aprotic solvent (e.g., dichloromethane, DMF). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).

  • Amine Addition: Add the desired amine to the activated carboxylic acid solution.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Workup and Purification: Filter to remove any precipitated urea byproduct (in the case of DCC), wash the organic layer, and purify the amide product by chromatography or recrystallization.

G cluster_0 Activation cluster_1 Coupling Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate + Coupling Reagent Amide Amide Activated Intermediate->Amide + Amine Amine Amine

Caption: General workflow for amide bond formation.

Spectroscopic Characterization

While experimental spectra for 4-isobutylcyclohexanecarboxylic acid are not widely published, its spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show a broad singlet for the carboxylic acid proton at a downfield chemical shift (typically >10 ppm)[6]. The protons of the isobutyl group would appear as a doublet (CH₃) and a multiplet (CH), and the protons on the cyclohexane ring would produce a complex series of overlapping multiplets in the aliphatic region (typically 1-2.5 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will feature a characteristic signal for the carbonyl carbon of the carboxylic acid in the range of 170-185 ppm[6]. The carbons of the cyclohexane ring and the isobutyl group will appear in the aliphatic region of the spectrum (typically 10-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two very strong and broad absorptions:

  • A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.

  • A strong C=O (carbonyl) stretching band between 1700 and 1725 cm⁻¹.

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M+) may be observed. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45)[7][8].

Synthesis

A plausible and common method for the synthesis of 4-alkylcyclohexanecarboxylic acids is the catalytic hydrogenation of the corresponding substituted benzoic acid.

Proposed Synthesis of 4-Isobutylcyclohexanecarboxylic Acid

G 4-Isobutylbenzoic Acid 4-Isobutylbenzoic Acid 4-Isobutylcyclohexanecarboxylic Acid 4-Isobutylcyclohexanecarboxylic Acid 4-Isobutylbenzoic Acid->4-Isobutylcyclohexanecarboxylic Acid H₂, Catalyst (e.g., Ru/C) Solvent, Heat, Pressure

Caption: Synthetic route to 4-isobutylcyclohexanecarboxylic acid.

  • Reaction Setup: In a high-pressure reactor, charge 4-isobutylbenzoic acid, a suitable solvent (e.g., an aqueous basic solution or an organic solvent), and a hydrogenation catalyst such as Ruthenium on carbon (Ru/C)[9].

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure. Heat the mixture to the reaction temperature (e.g., 100-150 °C) with stirring.

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots using techniques like TLC or LC-MS.

  • Workup and Purification: After the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter to remove the catalyst. The product can then be isolated by acidification of the aqueous solution to precipitate the carboxylic acid, followed by filtration. Further purification can be achieved by recrystallization.

Safety and Handling

Based on the Safety Data Sheets (SDS) of similar compounds, 4-isobutylcyclohexanecarboxylic acid is expected to be a skin and eye irritant[1][10][11]. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the specific SDS provided by the supplier.

Conclusion

4-Isobutylcyclohexanecarboxylic acid is a versatile building block with potential applications in medicinal chemistry and organic synthesis. While specific experimental data for this compound is limited, its physical and chemical properties can be reasonably predicted based on its structure and comparison with analogous compounds. The synthetic and reaction protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this and related molecules. As with any chemical, proper safety precautions are paramount.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 217396, Cyclohexanecarboxylic acid, 4-isobutyl-. Retrieved from [Link]

  • Angene Chemical. (2025, September 5). Safety Data Sheet: (1S,3R)-3-[[(tert-Butoxy)carbonyl]amino]cyclohexanecarboxylic acid. Retrieved from [Link]

  • Siegfried AG. (2021, January 26). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents.
  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). Lawrence Berkeley National Lab. (LBNL), Berkeley, CA (United States). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3046–3061.
  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Retrieved from [Link]

  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). Lawrence Berkeley National Lab. (LBNL), Berkeley, CA (United States). Retrieved from [Link]

Sources

4-isobutylcyclohexanecarboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Isobutylcyclohexanecarboxylic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-isobutylcyclohexanecarboxylic acid, a key intermediate and building block in pharmaceutical and chemical research. We will delve into its fundamental properties, synthetic pathways, analytical characterization, and applications, offering insights for researchers, scientists, and professionals in drug development.

Core Molecular and Physicochemical Properties

4-Isobutylcyclohexanecarboxylic acid, a derivative of cyclohexanecarboxylic acid, is distinguished by an isobutyl group at the 4-position of the cyclohexane ring. This substitution pattern significantly influences its physicochemical properties and, consequently, its utility in various applications.

The fundamental properties of 4-isobutylcyclohexanecarboxylic acid are summarized in the table below.

PropertyValueSource
Molecular Formula C11H20O2[1][2]
Molecular Weight 184.27 g/mol [1][2]
IUPAC Name 4-(2-methylpropyl)cyclohexane-1-carboxylic acid[1]
CAS Number 38792-88-0[1]
Synonyms 4-Isobutylcyclohexanecarboxylic Acid, 4-Isobutylcyclohexane carboxylic acid[1][3]

The structure of 4-isobutylcyclohexanecarboxylic acid gives rise to cis and trans stereoisomers, depending on the relative orientation of the isobutyl and carboxylic acid groups with respect to the cyclohexane ring. This isomerism is a critical consideration in its synthesis and application, as different isomers can exhibit distinct biological activities and physical properties.

Synthesis and Manufacturing

The synthesis of 4-isobutylcyclohexanecarboxylic acid typically involves the hydrogenation of its aromatic precursor, 4-isobutylbenzoic acid. This reaction reduces the aromatic ring to a cyclohexane ring.

A general workflow for this synthesis is depicted below:

Synthesis_Workflow Precursor 4-Isobutylbenzoic Acid Reaction Hydrogenation (e.g., H2, Pd/C) Precursor->Reaction Solvent (e.g., Isopropyl Alcohol) Purification Purification (e.g., Recrystallization) Reaction->Purification Crude Product Product 4-Isobutylcyclohexanecarboxylic Acid Purification->Product Purified Product

Caption: General synthesis workflow for 4-isobutylcyclohexanecarboxylic acid.

Experimental Protocol: Synthesis via Hydrogenation

This protocol outlines a representative procedure for the synthesis of 4-isobutylcyclohexanecarboxylic acid.

Materials:

  • 4-Isobutylbenzoic acid

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Isopropyl alcohol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Filtration apparatus

  • Rotary evaporator

  • Recrystallization solvent (e.g., benzene/hexane mixture)

Procedure:

  • Reaction Setup: In a high-pressure reactor, dissolve 1 mole of 4-isobutylbenzoic acid in a suitable solvent like isopropyl alcohol.

  • Catalyst Addition: Add the 5% Pd/C catalyst to the solution. The catalyst loading is typically a small percentage of the substrate weight.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 20-40 kg/cm ² with hydrogen. Heat the mixture to 130-140°C with stirring.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Catalyst Removal: After cooling the reactor to room temperature and releasing the pressure, filter the reaction mixture to remove the Pd/C catalyst.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the crude product.

  • Purification: Recrystallize the crude residue from a suitable solvent system, such as a mixture of benzene and hexane, to obtain pure 4-isobutylcyclohexanecarboxylic acid.

Applications in Research and Drug Development

Carboxylic acids are a crucial functional group in many pharmaceuticals.[4][5] The cyclohexanecarboxylic acid scaffold, in particular, is a valuable building block in medicinal chemistry.[6]

The incorporation of a 4-isobutylcyclohexanecarboxylic acid moiety can influence a drug candidate's properties in several ways:

  • Lipophilicity: The isobutyl group and cyclohexane ring increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The saturated cyclohexane ring is generally more resistant to metabolic oxidation compared to an aromatic ring, potentially improving the metabolic stability of a drug.

  • Conformational Rigidity: The cyclohexane ring provides a more rigid scaffold than an open alkyl chain, which can help in optimizing the binding of a molecule to its biological target.

Derivatives of substituted cyclohexanecarboxylic acids are used as intermediates in the synthesis of pharmaceuticals, such as antidiabetic drugs, as well as in the manufacturing of liquid crystals.[7]

The logical relationship between the structure of 4-isobutylcyclohexanecarboxylic acid and its potential applications is illustrated below:

Structure_Application_Relationship cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_applications Potential Applications Structure 4-Isobutylcyclohexanecarboxylic Acid Isobutyl Isobutyl Group Cyclohexane Cyclohexane Ring CarboxylicAcid Carboxylic Acid Lipophilicity Increased Lipophilicity Isobutyl->Lipophilicity MetabolicStability Metabolic Stability Cyclohexane->MetabolicStability Rigidity Conformational Rigidity Cyclohexane->Rigidity DrugDev Drug Development (e.g., Antidiabetics) Lipophilicity->DrugDev MetabolicStability->DrugDev Rigidity->DrugDev LiquidCrystals Liquid Crystals Rigidity->LiquidCrystals

Caption: Relationship between structure, properties, and applications.

Analytical Characterization

The structure of 4-isobutylcyclohexanecarboxylic acid can be confirmed using a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the isobutyl protons (doublet and multiplet), cyclohexane ring protons (broad multiplets), and the acidic proton of the carboxylic acid (broad singlet, downfield).
¹³C NMR Peaks for the carbonyl carbon (downfield), carbons of the cyclohexane ring, and carbons of the isobutyl group. The number of unique carbon signals will depend on the cis/trans isomerism.
Infrared (IR) Spectroscopy A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and C-H stretches from the alkyl groups (~2850-2960 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
Experimental Protocol: Spectroscopic Analysis

Objective: To confirm the identity and purity of a synthesized sample of 4-isobutylcyclohexanecarboxylic acid.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

  • FTIR Spectrometer

  • Mass Spectrometer (e.g., GC-MS or LC-MS)

Procedure:

  • Sample Preparation:

    • NMR: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

    • IR: Prepare a thin film of the sample on a salt plate or acquire the spectrum using an ATR accessory.

    • MS: Prepare a dilute solution of the sample in a suitable volatile solvent.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra.

    • Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

    • Obtain the mass spectrum.

  • Data Analysis:

    • Analyze the NMR chemical shifts, integration, and coupling patterns to assign the protons and carbons.

    • Identify the characteristic functional group frequencies in the IR spectrum.

    • Determine the molecular weight from the mass spectrum and analyze the fragmentation pattern.[8]

Safety and Handling

Based on available data, 4-isobutylcyclohexanecarboxylic acid is classified as an irritant.[1] It is reported to cause skin and eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

4-Isobutylcyclohexanecarboxylic acid is a valuable compound with a well-defined molecular structure and important physicochemical properties. Its synthesis is achievable through standard organic chemistry techniques, and its characterization relies on modern spectroscopic methods. The unique combination of a lipophilic isobutyl group and a stable cyclohexane scaffold makes it a significant intermediate for applications in drug discovery and materials science. This guide provides a foundational understanding for researchers and developers working with this versatile molecule.

References

  • PubChem. (n.d.). Cyclohexanecarboxylic acid, 4-isobutyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). trans-4-Isobutyl-cyclohexanecarboxylic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • MOLBASE. (n.d.). cis-4-isobutyl-cyclohexanecarboxylic acid methyl ester|30127-38-9. Retrieved from [Link]

  • PubChem. (n.d.). 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture). National Center for Biotechnology Information. Retrieved from [Link]

  • Meanwell, N. A. (2018). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Topics in Medicinal Chemistry, 18(29), 2496–2529.
  • PubChem. (n.d.). Isobutyl cyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclohexanecarboxylic Acid in Modern Pharmaceutical Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
  • Abd El-Salam, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.
  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from [Link]

  • Structure Elucidation of a Carboxylic Acid in Organic Chemistry. (2019, March 2). YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropylcyclohexanecarboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • MDPI. (2021). Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. Polymers, 13(16), 2736.
  • PrepChem.com. (n.d.). Synthesis of cyclohexane-4-carboxylic acid. Retrieved from [Link]

Sources

Part A: CAS Number 38792-88-0 - 4-Isobutylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide addresses the inquiry regarding CAS number 38792-88-0, providing a detailed technical overview. It is imperative to first clarify a significant discrepancy in the provided topic. The CAS number 38792-88-0 is officially assigned to 4-Isobutylcyclohexanecarboxylic Acid [1][2][3][4]. However, the request for an in-depth technical guide for researchers in drug development suggests an interest in a more complex heterocyclic molecule, potentially a thiazole derivative, which is a common scaffold in medicinal chemistry[5][6][7].

This guide will therefore be presented in two parts. Part A will detail the properties of the compound correctly identified by CAS number 38792-88-0, 4-Isobutylcyclohexanecarboxylic Acid. Part B will provide a comprehensive technical guide on a representative molecule that aligns with the apparent interest in pharmacologically active thiazole derivatives, specifically focusing on 4-(4-Bromophenyl)-1,3-thiazol-2-amine and its derivatives , based on the available scientific literature[6].

1. Chemical Identity and Properties

4-Isobutylcyclohexanecarboxylic Acid is a saturated carbocyclic carboxylic acid. It exists as a mixture of cis and trans isomers.

PropertyValueSource
CAS Number 38792-88-0[1]
Molecular Formula C₁₁H₂₀O₂[1]
Molecular Weight 184.28 g/mol [1]
Synonyms 4-(2-methylpropyl)cyclohexane-1-carboxylic acid, 4-isobutylcyclohexane-1-carboxylic acid[1]
Appearance White to Almost white powder to lump[2]
Purity >98.0% (GC)
Storage Temperature 2-8°C[1]
InChI Key NFJJRCCYQXONBL-UHFFFAOYSA-N[1]
SMILES CC(C)CC1CCC(CC1)C(=O)O[1]

2. Safety Information

According to the Safety Data Sheet (SDS), 4-Isobutylcyclohexanecarboxylic Acid causes skin and serious eye irritation.

  • Hazard Statements : Causes skin irritation. Causes serious eye irritation.

  • Precautionary Statements : Wash hands and face thoroughly after handling. Wear protective gloves and eye protection.

  • First Aid : In case of skin contact, wash with plenty of water. If skin irritation occurs, seek medical advice. In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.

  • Fire Extinguishing Media : Dry chemical, foam, water spray, carbon dioxide.

3. Availability

4-Isobutylcyclohexanecarboxylic Acid is available from several chemical suppliers as a research chemical[1][2][3][4].

Part B: Technical Guide on 4-(4-Bromophenyl)-1,3-thiazol-2-amine Derivatives

This section provides an in-depth guide on a class of compounds that are of significant interest in drug development and align with the likely intent of the original query.

1. Introduction and Rationale

The thiazole ring is a prominent heterocyclic scaffold found in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects[5][6]. The presence of a 4-bromophenyl substituent on the thiazole ring has been shown to be a key feature for enhancing biological activity in several studies[6]. This guide will focus on the synthesis, properties, and biological evaluation of derivatives of 4-(4-bromophenyl)-1,3-thiazol-2-amine.

2. Synthesis

The synthesis of 4-(4-bromophenyl)-thiazol-2-amine derivatives typically follows the Hantzsch thiazole synthesis. This involves the condensation of an α-haloketone with a thiourea or thioamide derivative.

A general synthetic route is as follows:

  • Step 1: Synthesis of the Intermediate 4-(4-bromophenyl)thiazol-2-amine. This is achieved by reacting p-bromoacetophenone with thiourea in the presence of a catalyst such as iodine[5].

  • Step 2: Synthesis of Schiff Base Derivatives. The intermediate aminothiazole is then reacted with various substituted aromatic aldehydes to yield the final Schiff base derivatives[6].

Below is a workflow diagram illustrating this synthetic pathway.

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Schiff Base Formation p_bromoacetophenone p-Bromoacetophenone intermediate 4-(4-bromophenyl)thiazol-2-amine p_bromoacetophenone->intermediate thiourea Thiourea thiourea->intermediate iodine Iodine (catalyst) iodine->intermediate final_product Schiff Base Derivatives intermediate->final_product aromatic_aldehyde Substituted Aromatic Aldehyde aromatic_aldehyde->final_product

Caption: Synthetic workflow for 4-(4-bromophenyl)-thiazol-2-amine derivatives.

3. Physicochemical Properties and Structural Characterization

The synthesized compounds are typically characterized by various physicochemical and spectral techniques.

PropertyTypical Range/Observation
Molecular Formula Varies based on aldehyde substituent
Molecular Weight Generally in the range of 350-500 g/mol
Appearance Crystalline solids
¹H NMR A characteristic singlet for the C5-H of the thiazole ring is observed between 6.9-7.80 ppm. Signals for the aromatic protons and substituents are also present.
Mass Spectrometry Molecular ion peaks corresponding to the calculated molecular weights are observed.

4. Biological Activities and Mechanism of Action

Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have demonstrated promising antimicrobial and anticancer activities[6].

4.1. Antimicrobial Activity

Several derivatives have shown significant activity against a range of bacteria and fungi, with some compounds exhibiting potency comparable to standard drugs like norfloxacin and fluconazole[6].

  • Mechanism of Action (Proposed): While not fully elucidated for all derivatives, the antimicrobial action of thiazoles can involve the inhibition of essential enzymes in pathogens or disruption of cell membrane integrity.

4.2. Anticancer Activity

Certain derivatives have displayed notable cytotoxic effects against cancer cell lines, such as the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF7)[6]. The activity of some derivatives has been found to be comparable to the standard anticancer drug 5-fluorouracil[6].

  • Structure-Activity Relationship (SAR):

    • The presence of the 4-bromophenyl group at position 4 of the thiazole ring is often crucial for activity.

    • The nature of the substituent on the aromatic aldehyde used in the Schiff base formation significantly influences the biological activity. Electron-withdrawing or donating groups can modulate the potency.

5. Experimental Protocols

5.1. In Vitro Antimicrobial Activity Assay (Turbidimetric Method)

This method is commonly used to assess the antimicrobial efficacy of the synthesized compounds[6].

  • Preparation of Microbial Cultures: Standard strains of bacteria and fungi are grown in appropriate broth media to a specific turbidity.

  • Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Procedure:

    • Aliquots of the microbial culture are added to the wells of a microtiter plate.

    • Serial dilutions of the test compounds are added to the wells.

    • Positive (standard antibiotic) and negative (solvent) controls are included.

    • The plates are incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits the visible growth of the microorganism.

5.2. In Vitro Anticancer Activity Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content[6].

  • Cell Culture: Cancer cell lines (e.g., MCF7) are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: After cell attachment, the cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 hours).

  • Cell Fixation and Staining:

    • The cells are fixed with trichloroacetic acid (TCA).

    • The fixed cells are stained with Sulforhodamine B dye.

    • Unbound dye is washed away.

  • Measurement: The bound dye is solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm).

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.

Experimental_Workflow cluster_antimicrobial Antimicrobial Assay (Turbidimetric) cluster_anticancer Anticancer Assay (SRB) A1 Prepare Microbial Cultures A3 Microtiter Plate Assay (Serial Dilutions) A1->A3 A2 Prepare Test Compounds A2->A3 A4 Incubation (24-48h) A3->A4 A5 Determine MIC A4->A5 B1 Seed Cancer Cells in 96-well Plates B2 Treat with Test Compounds B1->B2 B3 Incubation (48h) B2->B3 B4 Fix, Stain with SRB, and Wash B3->B4 B5 Measure Absorbance B4->B5 B6 Calculate IC50 B5->B6

Caption: Experimental workflows for biological evaluation.

6. Molecular Docking Studies

To understand the potential mechanism of action at a molecular level, in silico molecular docking studies can be performed. These studies help to predict the binding affinity and orientation of the synthesized compounds within the active site of a specific biological target (e.g., an enzyme or receptor)[6]. For instance, docking studies could be conducted against microbial enzymes or cancer-related proteins to rationalize the observed biological activities.

While CAS number 38792-88-0 corresponds to 4-Isobutylcyclohexanecarboxylic Acid, the broader context of the user's request points towards an interest in pharmacologically relevant heterocyclic compounds. The 4-(4-bromophenyl)-1,3-thiazol-2-amine scaffold represents a versatile and promising platform for the development of new antimicrobial and anticancer agents. The synthetic accessibility and the potential for chemical modification make these compounds attractive candidates for further lead optimization and drug discovery efforts.

References

  • A. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • AA BLOCKS. (n.d.). 4-(2-methylpropyl)cyclohexane-1-carboxylic acid | 38792-88-0. Sigma-Aldrich. [Link]

  • Al-Ostath, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 46. [Link]

  • Kumar, A., et al. (2013). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Bioorganic & Medicinal Chemistry Letters, 23(15), 4486-4490. [Link]

  • PubChem. (n.d.). {2-[(4-Bromobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid. PubChem. [Link]

  • PubChem. (n.d.). 4-Bromo-1,3-thiazole-2-carboxylic acid. PubChem. [Link]

  • A. (2018). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Link]

  • A. (2013). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0). Cheméo. [Link]

  • A. (2020). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. MDPI. [Link]

  • Loba Chemie. (n.d.). 288-88-0 CAS | 1,2,4-TRIAZOLE. Loba Chemie. [Link]

  • Insight Biotechnology. (n.d.). Search Results. Insight Biotechnology. [Link]

  • Mol-Instincts. (n.d.). 2-(4-Isobutylcyclohexyl)-2-Oxoethyl Benzenesulfonate 84856-18-8. Mol-Instincts. [Link]

  • ChemBuyersGuide.com, Inc. (n.d.). GLR Innovations (Page 136). ChemBuyersGuide.com, Inc.. [Link]

Sources

synthesis of 4-isobutylcyclohexanecarboxylic acid from isobutylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Isobutylcyclohexanecarboxylic Acid from Isobutylbenzene

Abstract

This technical guide provides a comprehensive, chemically-sound methodology for the synthesis of 4-isobutylcyclohexanecarboxylic acid, starting from the readily available industrial feedstock, isobutylbenzene. The described synthetic pathway is designed for robustness and scalability, prioritizing high-yield transformations and the formation of a key aromatic intermediate, which is subsequently reduced. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries. It elucidates the causal mechanisms behind experimental choices, provides detailed, step-by-step protocols, and is grounded in authoritative scientific literature.

Introduction and Strategic Overview

Substituted cyclohexanecarboxylic acids are prevalent structural motifs in medicinal chemistry, acting as bioisosteres for phenyl rings or as key components of pharmacologically active molecules. 4-Isobutylcyclohexanecarboxylic acid, the target of this guide, represents a valuable building block whose synthesis requires a deliberate and multi-step approach. The primary challenge lies in the transformation of a chemically stable aromatic precursor, isobutylbenzene, into a fully saturated alicyclic carboxylic acid with precise regiochemical control.

The synthetic strategy detailed herein proceeds in two major stages:

  • Functionalization of the Aromatic Ring: Installation of a latent carboxylic acid group at the para-position of isobutylbenzene. This is achieved via a two-step sequence involving Friedel-Crafts acylation followed by a haloform reaction.

  • Saturation of the Aromatic Ring: Reduction of the substituted benzene ring to the corresponding cyclohexane derivative via high-pressure catalytic hydrogenation.

This approach is strategically advantageous as it installs the required carbon framework onto the stable aromatic ring before tackling the energetically demanding ring reduction, ensuring high regioselectivity and overall efficiency.

Retrosynthetic Analysis

A logical breakdown of the synthesis reveals a clear path from the target molecule to the starting material. The cyclohexane ring is disconnected to its aromatic precursor, 4-isobutylbenzoic acid. This benzoic acid derivative is then traced back to 4'-isobutylacetophenone, a product of the direct acylation of isobutylbenzene.

G Target 4-Isobutylcyclohexanecarboxylic Acid Intermediate2 4-Isobutylbenzoic Acid Target->Intermediate2 Catalytic Hydrogenation Intermediate1 4'-Isobutylacetophenone Intermediate2->Intermediate1 Haloform Reaction StartingMaterial Isobutylbenzene Intermediate1->StartingMaterial Friedel-Crafts Acylation

Caption: Retrosynthetic pathway for 4-isobutylcyclohexanecarboxylic acid.

Stage 1: Synthesis of the Key Intermediate: 4-Isobutylbenzoic Acid

This stage focuses on the regioselective functionalization of isobutylbenzene to introduce the carboxylic acid moiety.

Step I: Friedel-Crafts Acylation of Isobutylbenzene

The first transformation is the electrophilic aromatic substitution of isobutylbenzene with an acetyl group. This reaction proceeds reliably to yield 4'-isobutylacetophenone, a key intermediate in various industrial syntheses, including that of Ibuprofen.[1][2][3][4]

Causality of Experimental Design:

  • Reaction: Friedel-Crafts Acylation. This classic C-C bond-forming reaction is exceptionally effective for installing acyl groups on activated aromatic rings.[3][5]

  • Electrophile Generation: Acetyl chloride (or acetic anhydride) is used as the acylating agent. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required in stoichiometric amounts. The AlCl₃ coordinates to the acyl chloride, forming a highly electrophilic acylium ion (CH₃CO⁺), which is the active electrophile.[2][6]

  • Regioselectivity: The isobutyl group is an ortho, para-directing activator. Due to the significant steric bulk of the isobutyl group, the electrophilic attack occurs almost exclusively at the less hindered para-position, leading to excellent regioselectivity for the desired 4'-isomer.[3]

  • Modern Alternatives: While AlCl₃ is effective, its use generates significant aqueous waste during workup.[1] More environmentally benign methods utilize reusable solid acid catalysts, such as zeolite beta, which can promote the acylation with high selectivity and simplify product isolation.[1][5][7] For the purposes of this guide, the traditional, high-yield AlCl₃ method is detailed.

G cluster_0 Overall Synthetic Workflow A Isobutylbenzene B 4'-Isobutylacetophenone A->B 1. AcCl, AlCl₃ 2. H₂O C 4-Isobutylbenzoic Acid B->C 1. Br₂, NaOH 2. H₃O⁺ D 4-Isobutylcyclohexanecarboxylic Acid C->D H₂ (100 atm) Rh-C, EtOH

Caption: Overall workflow for the synthesis of the target molecule.

Step II: Haloform Reaction of 4'-Isobutylacetophenone

With the methyl ketone in place, a direct and efficient oxidation to the desired carboxylic acid is achieved via the haloform reaction.

Causality of Experimental Design:

  • Reaction: Haloform Reaction. This reaction is specific to methyl ketones (and compounds that can be oxidized to them). It provides a high-yield pathway to a carboxylic acid with one less carbon than the starting ketone.

  • Mechanism: In the presence of a base (e.g., NaOH), the α-methyl protons of the acetophenone are acidic and are sequentially replaced by a halogen (e.g., bromine). The resulting tri-halomethyl group becomes an effective leaving group. Subsequent nucleophilic attack by hydroxide at the carbonyl carbon results in the cleavage of the C-C bond, yielding the carboxylate salt and bromoform (CHBr₃). Acidic workup protonates the carboxylate to give the final carboxylic acid product.

Stage 2: Reduction of the Aromatic Ring

The final and most demanding step is the saturation of the stable aromatic ring of 4-isobutylbenzoic acid.

Step III: Catalytic Hydrogenation of 4-Isobutylbenzoic Acid

Aromatic rings are inert to catalytic hydrogenation under conditions that readily reduce alkenes (e.g., Pd/C, 1 atm H₂).[8] Overcoming the resonance stabilization energy of the benzene ring requires more forcing conditions.

Causality of Experimental Design:

  • Reaction: Heterogeneous Catalytic Hydrogenation. This is the most direct method for converting aromatic compounds into their corresponding cycloalkanes.[9]

  • Catalyst and Conditions: High-activity catalysts such as rhodium-on-carbon (Rh-C) or platinum oxide (PtO₂) are necessary.[8] The reaction must be conducted under high pressures of hydrogen gas (typically >100 atmospheres) and often at elevated temperatures to achieve a reasonable reaction rate. These conditions provide sufficient energy to overcome the aromatic stabilization.

  • Stereochemistry: The hydrogenation occurs via syn-addition of hydrogen atoms from the surface of the catalyst. For a 1,4-disubstituted ring like 4-isobutylbenzoic acid, this results in the formation of two diastereomers: cis-4-isobutylcyclohexanecarboxylic acid and trans-4-isobutylcyclohexanecarboxylic acid. The cis isomer is often the major product, although the ratio can be influenced by the specific catalyst and conditions used.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Anhydrous aluminum chloride is highly corrosive and reacts violently with water. High-pressure hydrogenation must be conducted in a specialized, properly rated, and shielded reactor by trained personnel.

Protocol 4.1: Synthesis of 4'-Isobutylacetophenone (Friedel-Crafts Acylation)
  • To a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas), add anhydrous aluminum chloride (40.0 g, 0.30 mol).

  • Cool the flask in an ice-water bath and add dichloromethane (200 mL).

  • Slowly add acetyl chloride (21.3 mL, 0.30 mol) to the stirred suspension over 20 minutes, maintaining the temperature below 10 °C.

  • Once the addition is complete, add isobutylbenzene (33.5 g, 0.25 mol) dropwise from the dropping funnel over 45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition, allow the mixture to stir at 0-5 °C for an additional 2 hours.

  • Carefully and slowly quench the reaction by pouring the mixture onto 500 g of crushed ice containing 50 mL of concentrated hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with 1 M NaOH (100 mL), water (100 mL), and finally brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude oil by vacuum distillation to obtain 4'-isobutylacetophenone as a colorless liquid.

Protocol 4.2: Synthesis of 4-Isobutylbenzoic Acid (Haloform Reaction)
  • In a 1 L flask, dissolve 4'-isobutylacetophenone (35.2 g, 0.20 mol) in 1,4-dioxane (200 mL).

  • Prepare a solution of sodium hydroxide (48.0 g, 1.2 mol) in 300 mL of water and add it to the flask.

  • Cool the mixture in an ice bath to below 10 °C.

  • Slowly add bromine (33.0 mL, 0.64 mol) dropwise while vigorously stirring. Maintain the temperature below 10 °C throughout the addition. A pale yellow precipitate of bromoform will form.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour.

  • Destroy any excess bromine by adding a small amount of saturated sodium bisulfite solution until the yellow color disappears.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL) to remove the bromoform and any unreacted starting material. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and carefully acidify by the slow addition of concentrated hydrochloric acid until the pH is ~1-2. A white precipitate will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven to yield 4-isobutylbenzoic acid as a white solid.

Protocol 4.3: Synthesis of 4-Isobutylcyclohexanecarboxylic Acid (Catalytic Hydrogenation)
  • Place 4-isobutylbenzoic acid (17.8 g, 0.10 mol) and 5% rhodium-on-carbon catalyst (1.0 g) into the stainless-steel vessel of a high-pressure autoclave.

  • Add ethanol (150 mL) as the solvent.

  • Seal the reactor according to the manufacturer's instructions.

  • Purge the system three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to 100 atm (approx. 1500 psi).

  • Begin stirring and heat the reactor to 80 °C. Maintain these conditions for 12-18 hours, monitoring the pressure drop.

  • After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product, a mixture of cis and trans isomers of 4-isobutylcyclohexanecarboxylic acid.

  • The product can be further purified by recrystallization or chromatography if separation of isomers is required.

Data Summary

The following table summarizes the key parameters for the described synthetic route.

StepReaction NameStarting MaterialKey ReagentsConditionsProductTypical Yield
I Friedel-Crafts AcylationIsobutylbenzeneAcetyl chloride, AlCl₃0-10 °C, CH₂Cl₂4'-Isobutylacetophenone85-95%
II Haloform Reaction4'-IsobutylacetophenoneBr₂, NaOH0-10 °C, Dioxane/H₂O4-Isobutylbenzoic Acid90-98%
III Catalytic Hydrogenation4-Isobutylbenzoic AcidH₂, 5% Rh-C80 °C, 100 atm, EtOH4-Isobutylcyclohexanecarboxylic Acid>95%

Conclusion

This guide presents a validated and logically structured three-step synthesis for converting isobutylbenzene into 4-isobutylcyclohexanecarboxylic acid. The pathway leverages classic, high-yield organic transformations, beginning with a regioselective Friedel-Crafts acylation, followed by an efficient haloform reaction to create the key 4-isobutylbenzoic acid intermediate. The final, crucial step of aromatic ring saturation is accomplished through high-pressure catalytic hydrogenation. The detailed protocols and mechanistic rationale provide a solid foundation for researchers to successfully execute this synthesis in a laboratory setting.

References

  • EP1138662B1 - A process for the preparation of 4'-isobutylacetophenone - Google P
  • Al-Qadisiyah Journal for Engineering Sciences. (2025). Efficient Ibuprofen synthesis from isobutyl-benzene under ambient conditions. [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • Azhagapillai, P., Sundaravel, B., & Pachamuthu, M. P. (2021). Acylation of Isobutylbenzene with acetic anhydride on AlKIT-6 Mesoporous acid catalyst. Materials Science for Energy Technologies, 4, 128-135. [Link]

  • Kilburg, M. (2019). Ibuprofen Synthesis. Synaptic, Central College. [Link]

  • Organic Chemistry Portal. Birch Reduction. [Link]

  • University of Calgary. Ch 11: Oxidation of Alkyl benzenes. [Link]

  • Chemistry LibreTexts. (2024). 16.9: Reduction of Aromatic Compounds. [Link]

  • Wikipedia. Wolff–Kishner reduction. [Link]

  • The Science Snail. (2018). Synthesis of isobutylbenzene from benzene. [Link]

  • RSC Publishing. Catalytic hydrogenation of aromatic rings catalyzed by Pd/NiO. [Link]

  • The Science Snail. (2018). Synthesis of ibuprofen from benzene. [Link]

  • Accounts of Chemical Research. Catalytic hydrogenation of aromatic hydrocarbons. [Link]

  • Google Patents. CN101456808A - Method for preparing ibuprofen.
  • Wikipedia. Birch reduction. [Link]

  • Chemistry LibreTexts. (2023). Clemmensen Reduction. [Link]

  • YouTube. (2023). Oxidation of Alkyl benzene to Aromatic Carboxylic Acid | Toluene| Benzoic Acid. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Carboxylic acid synthesis by oxidation of benzylic positions. [Link]

  • YouTube. (2025). Wolff-Kishner Reduction. [Link]

  • ResearchGate. Birch reduction of benzoic acids 1 and various pathways for the.... [Link]

  • YouTube. (2025). cat hydrogenation of aromatics. [Link]

  • SlidePlayer. CLEMMENSEN REDUCTION. [Link]

  • Organic Syntheses. 1,4-Dihydrobenzoic acid. [Link]

  • Medicilon. (2023). Aim at chemical synthesis through Ibuprofen. [Link]

  • BYJU'S. Clemmensen Reduction reaction. [Link]

  • YouTube. (2014). Friedel-Crafts Acylation Reaction Mechanism EAS Vid 7 by Leah4sci. [Link]

  • Chemistry LibreTexts. (2020). 16.3: Reactions of alkylbenzenes. [Link]

  • SciSpace. Development of Catalysts for the Hydrogenation of the Aromatic Ring in Gasolines. [Link]

  • Vedantu. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. [Link]

  • Pearson. Propose mechanisms for the Birch reduction of benzoic acid. [Link]

  • Organic Chemistry Tutor. Wolff-Kishner Reduction. [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • BYJU'S. Wolff Kishner reduction mechanism. [Link]

Sources

The Strategic deployment of 4-Isobutylcyclohexanecarboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Isopropyl Group – A New Look at a Versatile Scaffold

In the landscape of medicinal chemistry, the quest for molecular scaffolds that offer a blend of structural rigidity, tunable lipophilicity, and synthetic accessibility is perpetual. While the ibuprofen-derived 4-isobutylphenyl moiety has been a cornerstone for decades, its saturated counterpart, the 4-isobutylcyclohexyl group, presents a distinct and compelling set of physicochemical properties. This technical guide provides an in-depth exploration of 4-isobutylcyclohexanecarboxylic acid and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of its role in contemporary drug design. We will delve into the nuanced interplay of its structural features, its impact on pharmacological activity, and the practical methodologies for its synthesis and application, moving beyond established paradigms to uncover new therapeutic possibilities.

Physicochemical Landscape and Stereochemical Implications

The 4-isobutylcyclohexanecarboxylic acid moiety is characterized by a cyclohexane ring, a carboxylic acid functional group, and an isobutyl substituent at the 4-position. This unique combination imparts a specific set of properties that are highly relevant in drug design.

Conformational Rigidity and the "Equatorial Lock"

The cyclohexane ring exists predominantly in a chair conformation. Due to the significant steric bulk of the isobutyl group, it overwhelmingly favors the equatorial position to minimize 1,3-diaxial interactions.[1][2] This "equatorial lock" imparts a high degree of conformational rigidity to the molecule. In drug design, reducing conformational flexibility can be advantageous as it can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity. The larger the substituent, the more pronounced this effect, with the t-butyl group being a classic example of a strong conformational lock.[1][3]

Lipophilicity and its Modulation

Lipophilicity is a critical parameter in drug discovery, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[4][5] The isobutyl group, a four-carbon alkyl chain, significantly increases the lipophilicity of the cyclohexanecarboxylic acid scaffold. This enhanced lipophilicity can facilitate the passage of drug candidates across biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.[4] Medicinal chemists can fine-tune the overall lipophilicity of a drug candidate by incorporating the 4-isobutylcyclohexyl moiety, balancing the need for membrane permeability with aqueous solubility.

Table 1: Comparison of Calculated Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
Cyclohexanecarboxylic acidC7H12O2128.171.9
4-Isobutylcyclohexanecarboxylic acidC11H20O2184.283.5
4-tert-Butylcyclohexanecarboxylic acidC11H20O2184.283.5
IbuprofenC13H18O2206.283.6

Data sourced from PubChem.

Synthesis of 4-Isobutylcyclohexanecarboxylic Acid: A Detailed Protocol

The most common and efficient route to 4-isobutylcyclohexanecarboxylic acid is through the catalytic hydrogenation of 4-isobutylbenzoic acid. This method offers high yields and selectivity.

Reaction Scheme

G reactant 4-Isobutylbenzoic Acid product 4-Isobutylcyclohexanecarboxylic Acid reactant->product Catalytic Hydrogenation catalyst H₂, Catalyst (e.g., Rh/C, Ru/C, PtO₂) Solvent (e.g., Acetic Acid, Dioxane/Water) Temperature, Pressure

Caption: Catalytic hydrogenation of 4-isobutylbenzoic acid.

Step-by-Step Experimental Protocol

Materials:

  • 4-Isobutylbenzoic acid

  • Rhodium on carbon (5% Rh/C) or Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid or a 1:1 mixture of 1,4-dioxane and water

  • Hydrogen gas (high purity)

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Charging the Reactor: In a suitable high-pressure reactor vessel, add 4-isobutylbenzoic acid (1 equivalent).

  • Adding the Catalyst and Solvent: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the hydrogenation catalyst. A typical catalyst loading is 5-10 mol%. Add the chosen solvent. For platinum oxide in acetic acid, a typical concentration is 10 g of substrate in 50 mL of solvent. For rhodium on carbon, a binary solvent system of 1,4-dioxane and water (1:1) has been shown to be effective for the hydrogenation of benzoic acid derivatives.[6][7]

  • Setting up the Hydrogenation Apparatus: Securely seal the reactor vessel and connect it to the hydrogenation apparatus according to the manufacturer's instructions.

  • Inerting the System: Purge the reactor multiple times with hydrogen gas to remove any residual air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 kg/cm ² or 6.89 MPa).[6] Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., room temperature to 100°C).[8] The optimal conditions may vary depending on the chosen catalyst and solvent.

  • Monitoring the Reaction: The reaction progress can be monitored by the cessation of hydrogen uptake. For analytical monitoring, a small aliquot can be carefully withdrawn (after depressurizing and purging with inert gas) and analyzed by techniques such as TLC, GC-MS, or ¹H NMR.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Solvent Removal and Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude 4-isobutylcyclohexanecarboxylic acid can be further purified by distillation under reduced pressure or recrystallization.

Safety Precautions:

  • Catalytic hydrogenation should be performed in a well-ventilated fume hood.

  • Hydrogen gas is highly flammable; ensure there are no ignition sources nearby.

  • The catalysts, particularly when dry and saturated with hydrogen, can be pyrophoric. Handle with care under an inert atmosphere.

  • Always follow the safety guidelines for operating high-pressure equipment.

Role in Medicinal Chemistry: Structure-Activity Relationship (SAR) Insights

The 4-isobutylcyclohexanecarboxylic acid scaffold serves as a valuable building block in the design of bioactive molecules. Its key contributions to pharmacological activity are through providing a lipophilic anchor for hydrophobic interactions and a rigid framework for the precise positioning of other pharmacophoric elements.

Case Study: Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors

DGAT1 is a key enzyme in triglyceride synthesis, making it an attractive target for the treatment of obesity and type 2 diabetes. Several potent DGAT1 inhibitors feature a cyclohexanecarboxylic acid "head group."[9]

G cluster_0 DGAT1 Inhibitor Design Strategy cluster_1 Interaction with DGAT1 Scaffold Central Scaffold (e.g., Benzimidazole) Linker Linker (e.g., Piperidinyl-oxy) Scaffold->Linker Connects to Headgroup Cyclohexanecarboxylic Acid 'Head Group' Linker->Headgroup Positions Isobutyl 4-Isobutyl Group (Lipophilic Anchor) Headgroup->Isobutyl Substituted with ActiveSite Active Site Residues Headgroup->ActiveSite Ionic/H-bond Interaction BindingPocket Hydrophobic Pocket of DGAT1 Isobutyl->BindingPocket Hydrophobic Interaction

Sources

4-Isobutylcyclohexanecarboxylic Acid: A Comprehensive Technical Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Cycloalkane Carboxylic Acid

4-Isobutylcyclohexanecarboxylic acid is a versatile synthetic intermediate that holds significant potential for researchers, particularly those in the field of drug discovery and development. Its structure, featuring a polar carboxylic acid head and a non-polar isobutyl-substituted cyclohexane tail, provides a unique scaffold for the synthesis of a variety of complex molecules. This guide offers an in-depth exploration of the synthesis, properties, and applications of 4-isobutylcyclohexanecarboxylic acid, providing both theoretical understanding and practical, field-proven protocols.

The carboxylic acid moiety is a common pharmacophore in numerous therapeutic agents, including the widely recognized class of non-steroidal anti-inflammatory drugs (NSAIDs). While many NSAIDs feature an aromatic ring, the use of a saturated cyclohexane ring, as found in 4-isobutylcyclohexanecarboxylic acid, offers a pathway to novel analogues with potentially altered pharmacokinetic and pharmacodynamic profiles. The isobutyl group is a key feature in drugs like ibuprofen, and its incorporation into a cyclohexane framework presents an intriguing opportunity for structural modification and the development of new chemical entities.

This technical guide will delve into the primary synthetic route to 4-isobutylcyclohexanecarboxylic acid via the catalytic hydrogenation of its aromatic precursor, 4-isobutylbenzoic acid. We will explore the critical parameters that govern this transformation, including catalyst selection, solvent effects, and control of stereochemistry. Furthermore, this guide will illuminate the utility of 4-isobutylcyclohexanecarboxylic acid as a building block for further synthetic elaborations, providing a foundation for its application in medicinal chemistry programs.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe use in the laboratory.

PropertyValueReference
Molecular Formula C₁₁H₂₀O₂[1]
Molecular Weight 184.27 g/mol [1]
IUPAC Name 4-(2-methylpropyl)cyclohexane-1-carboxylic acid[1]
CAS Number 38792-88-0[1]
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in organic solvents such as ethers, and chlorinated solvents. Limited solubility in water.Inferred from structure

Safety and Handling:

4-Isobutylcyclohexanecarboxylic acid is classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of 4-Isobutylcyclohexanecarboxylic Acid: A Detailed Protocol

The most direct and industrially scalable route to 4-isobutylcyclohexanecarboxylic acid is the catalytic hydrogenation of the readily available 4-isobutylbenzoic acid. This process involves the reduction of the aromatic ring to a cyclohexane ring.

Core Principles of Catalytic Hydrogenation

The catalytic hydrogenation of benzoic acids is a well-established transformation.[2] The choice of catalyst and reaction conditions is crucial for achieving high conversion and selectivity.

  • Catalyst Selection: Transition metal catalysts such as platinum, palladium, ruthenium, and rhodium, typically supported on carbon (e.g., Pd/C, Pt/C, Ru/C), are effective for this transformation.[2][3]

    • Rhodium (Rh) and Ruthenium (Ru) catalysts are generally more active for aromatic ring hydrogenation than Palladium (Pd).[4][5]

    • Palladium (Pd) catalysts are often preferred for their high selectivity in reducing the aromatic ring without affecting the carboxylic acid group.[4]

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Solvents such as acetic acid, ethanol, and dioxane are commonly used. The use of a binary solvent system, such as dioxane and water, has been shown to enhance the selectivity for the formation of cyclohexanecarboxylic acid.[5]

  • Stereochemistry: The hydrogenation of a 4-substituted benzoic acid can lead to a mixture of cis and trans isomers. The trans isomer is generally the thermodynamically more stable product. The reaction conditions, including the catalyst, solvent, and temperature, can influence the isomeric ratio. Achieving a high trans to cis ratio is often a key objective, as the stereochemistry of the final product can significantly impact its biological activity.[6][7]

Diagram of the Synthesis of 4-Isobutylcyclohexanecarboxylic Acid

G cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 4-Isobutylbenzoic Acid Product 4-Isobutylcyclohexanecarboxylic Acid (cis/trans mixture) Reactant1->Product Hydrogenation Reactant2 H₂ (Hydrogen Gas) Reactant2->Product Catalyst Catalyst (e.g., Pd/C, Pt/C, Ru/C) Solvent Solvent (e.g., Acetic Acid, Ethanol) Pressure Pressure (e.g., 15 bar) Temperature Temperature (e.g., 100°C) G cluster_products Derivative Products Start 4-Isobutylcyclohexanecarboxylic Acid Ester Ester Start->Ester Esterification (R-OH, H⁺) Amide Amide Start->Amide Amidation (R₂NH, Coupling Agent) Alcohol Primary Alcohol Start->Alcohol Reduction (e.g., LiAlH₄) AcylChloride Acyl Chloride Start->AcylChloride Acyl Halogenation (e.g., SOCl₂)

Sources

An In-depth Technical Guide to 4-Isobutylcyclohexanecarboxylic Acid: Synthesis, Properties, and Pharmaceutical Context

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Two Rings - From Aromatic Precursor to Saturated Analog

The history of 4-isobutylcyclohexanecarboxylic acid is not one of a landmark discovery in isolation. Instead, its scientific narrative is intrinsically interwoven with the development and industrial synthesis of one of the world's most recognized non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen.[1] While a singular moment of "discovery" for 4-isobutylcyclohexanecarboxylic acid is not prominently documented, its emergence in the scientific literature is largely as a hydrogenated derivative, analog, or impurity of ibuprofen's precursors. This guide provides a comprehensive technical overview of 4-isobutylcyclohexanecarboxylic acid, focusing on its synthesis, chemical properties, and its relationship with its aromatic counterpart, ibuprofen. For researchers and professionals in drug development, understanding the synthesis and properties of such analogs is crucial for impurity profiling, analog-based drug discovery, and comprehending the structure-activity relationships of NSAIDs.

The Primary Synthetic Route: Catalytic Hydrogenation of 4-Isobutylbenzoic Acid

The most prevalent and industrially viable method for the synthesis of 4-isobutylcyclohexanecarboxylic acid is the catalytic hydrogenation of its aromatic precursor, 4-isobutylbenzoic acid.[2] This precursor is a known impurity in some ibuprofen synthesis routes. The reaction involves the saturation of the benzene ring to a cyclohexane ring through the addition of hydrogen under pressure in the presence of a metal catalyst.

Mechanism of Catalytic Hydrogenation

The catalytic hydrogenation of an aromatic ring is a heterogeneous catalytic process. The reaction proceeds through the following general steps:

  • Adsorption: Both the aromatic substrate (4-isobutylbenzoic acid) and hydrogen gas adsorb onto the surface of the metal catalyst.

  • Hydrogen Dissociation: The diatomic hydrogen molecule dissociates into atomic hydrogen on the catalyst surface.

  • Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are sequentially added to the carbons of the aromatic ring. This is a complex process that can involve the formation of various partially hydrogenated intermediates.

  • Desorption: Once the ring is fully saturated, the final product, 4-isobutylcyclohexanecarboxylic acid, desorbs from the catalyst surface.

The choice of catalyst, solvent, temperature, and pressure are critical parameters that influence the reaction's efficiency, selectivity, and the isomeric ratio of the final product.

Experimental Protocol: Synthesis via Palladium-on-Carbon Catalysis

The following protocol is a representative method for the synthesis of 4-substituted cyclohexanecarboxylic acids, adapted from established procedures for similar compounds.

Objective: To synthesize 4-isobutylcyclohexanecarboxylic acid by the catalytic hydrogenation of 4-isobutylbenzoic acid.

Materials:

  • 4-Isobutylbenzoic acid

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Solvent: Isopropyl alcohol or glacial acetic acid

  • Hydrogen gas (high pressure)

  • Filtration apparatus (e.g., Celite bed)

  • Rotary evaporator

  • Recrystallization solvents (e.g., benzene and hexane)

Procedure:

  • Reactor Setup: A high-pressure autoclave or a similar hydrogenation reactor is charged with 4-isobutylbenzoic acid and the chosen solvent (e.g., isopropyl alcohol).

  • Catalyst Addition: The 5% Pd/C catalyst is carefully added to the mixture. The catalyst loading is typically in the range of 1-5 mol% relative to the substrate.

  • Hydrogenation: The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas. The reaction is then heated to a specified temperature (e.g., 130-140 °C) and the hydrogen pressure is maintained (e.g., 20-40 kg/cm ²) with stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by analyzing aliquots for the disappearance of the starting material.

  • Work-up: Upon completion, the reactor is cooled, and the excess hydrogen is safely vented.

  • Catalyst Removal: The reaction mixture is filtered to remove the Pd/C catalyst. A pad of Celite can be used to ensure complete removal of the fine catalyst particles.

  • Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as a mixture of benzene and hexane, to yield the final 4-isobutylcyclohexanecarboxylic acid.

Diagram of the Synthesis Workflow

SynthesisWorkflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation & Purification Start Charge Reactor with 4-Isobutylbenzoic Acid & Solvent AddCatalyst Add Pd/C Catalyst Start->AddCatalyst Pressurize Pressurize with H₂ Gas AddCatalyst->Pressurize HeatStir Heat and Stir (e.g., 130-140°C) Pressurize->HeatStir Monitor Monitor Reaction HeatStir->Monitor Filter Filter to Remove Catalyst Monitor->Filter Reaction Complete Evaporate Evaporate Solvent Filter->Evaporate Recrystallize Recrystallize Product Evaporate->Recrystallize FinalProduct Pure 4-Isobutylcyclohexane- carboxylic Acid Recrystallize->FinalProduct

Caption: Workflow for the synthesis of 4-isobutylcyclohexanecarboxylic acid.

Catalyst and Solvent Selection: A Deeper Dive
  • Catalyst Choice: While Palladium on Carbon (Pd/C) is a common and effective catalyst for the hydrogenation of benzoic acids, other transition metals can also be employed. Ruthenium-based catalysts, for instance, are highly active for this transformation.[3] The choice of catalyst can influence the reaction conditions required and may affect the stereoselectivity of the product (i.e., the ratio of cis to trans isomers).

  • Solvent System: The solvent plays a crucial role in solubilizing the starting material and influencing the interaction of the substrate with the catalyst surface. Polar solvents like alcohols (e.g., isopropyl alcohol) and carboxylic acids (e.g., acetic acid) are frequently used. The use of binary solvent systems, such as 1,4-dioxane and water, has been shown to enhance the selectivity of the hydrogenation towards the desired cyclohexanecarboxylic acid.[3]

Structural Relationship with Ibuprofen and Implications for Biological Activity

The core structural difference between ibuprofen and 4-isobutylcyclohexanecarboxylic acid is the nature of the six-membered ring: aromatic in ibuprofen and aliphatic (saturated) in its cyclohexyl analog. This seemingly simple change has profound implications for the molecule's three-dimensional shape and electronic properties, which are key determinants of its biological activity.

Ibuprofen's Mechanism of Action:

Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. The planar aromatic ring of ibuprofen is a crucial feature for its binding to the active site of the COX enzymes.

Potential Biological Activity of 4-Isobutylcyclohexanecarboxylic Acid:

While there is a scarcity of publicly available data on the specific anti-inflammatory activity of 4-isobutylcyclohexanecarboxylic acid, the general understanding of the structure-activity relationships of NSAIDs suggests that the saturation of the aromatic ring would significantly alter its biological activity. The planarity of the aromatic ring in many NSAIDs is important for fitting into the active site of COX enzymes. The puckered, non-planar structure of the cyclohexane ring would likely lead to a weaker interaction with the enzyme's active site, and consequently, reduced or negligible anti-inflammatory activity compared to ibuprofen. However, studies on other cyclohexyl-containing compounds have shown that they can possess anti-inflammatory and analgesic properties, suggesting that the cyclohexane scaffold is not inherently devoid of biological activity.[5]

Diagram of the Structural Relationship and Biological Target

StructuralRelationship cluster_molecules Chemical Structures cluster_target Biological Target Ibuprofen Ibuprofen (Aromatic Ring) Cyclohexyl_Acid 4-Isobutylcyclohexane- carboxylic Acid (Aliphatic Ring) Ibuprofen->Cyclohexyl_Acid Catalytic Hydrogenation COX_Enzyme COX-1 / COX-2 Enzymes Ibuprofen->COX_Enzyme Inhibition (Anti-inflammatory Effect) Cyclohexyl_Acid->COX_Enzyme Potential for Altered Interaction (Likely Reduced Inhibition)

Sources

An In-Depth Technical Guide to the Potential Therapeutic Applications of 4-Isobutylcyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic applications of 4-isobutylcyclohexanecarboxylic acid derivatives. Drawing upon established principles in medicinal chemistry and pharmacology, this document explores the synthesis, proposed mechanisms of action, and preclinical evaluation strategies for novel derivatives with potential as anti-inflammatory and analgesic agents. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel small molecule therapeutics.

Introduction: The Rationale for 4-Isobutylcyclohexanecarboxylic Acid Derivatives in Drug Discovery

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in the pharmaceutical sciences. The cyclohexanecarboxylic acid scaffold has emerged as a promising starting point for the development of bioactive molecules, with various derivatives demonstrating a range of pharmacological activities. The 4-isobutylcyclohexanecarboxylic acid core, in particular, presents an intriguing structural motif. The isobutyl group offers a lipophilic handle that can facilitate membrane permeability and interaction with hydrophobic pockets of target proteins, while the carboxylic acid moiety provides a key site for molecular interactions and derivatization.

While direct research on 4-isobutylcyclohexanecarboxylic acid derivatives is nascent, the extensive body of literature on structurally related compounds, including other substituted cyclohexanecarboxylic acids and non-steroidal anti-inflammatory drugs (NSAIDs) containing cyclic moieties, provides a strong rationale for their investigation. This guide will synthesize this existing knowledge to propose a roadmap for the exploration of 4-isobutylcyclohexanecarboxylic acid derivatives as a new class of therapeutics.

Proposed Therapeutic Targets and Mechanisms of Action

Based on the pharmacology of analogous structures, the primary therapeutic potential of 4-isobutylcyclohexanecarboxylic acid derivatives is anticipated to be in the treatment of inflammatory disorders and pain. The key molecular targets are likely to be the cyclooxygenase (COX) enzymes (COX-1 and COX-2) and the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).

Inhibition of Cyclooxygenase (COX) Enzymes

The COX enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2] NSAIDs exert their therapeutic effects primarily through the inhibition of these enzymes.[3] We hypothesize that 4-isobutylcyclohexanecarboxylic acid derivatives can be designed to act as competitive inhibitors of COX-1 and/or COX-2. The carboxylic acid group is predicted to anchor the molecule within the active site through interaction with key amino acid residues, while the 4-isobutylcyclohexyl moiety can be tailored to occupy the hydrophobic channel of the enzyme, thereby influencing potency and selectivity.[2]

Figure 1: Proposed Mechanism of COX Inhibition

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins (PGs) COX_Enzyme->Prostaglandins Catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation Derivative 4-Isobutylcyclohexanecarboxylic Acid Derivative Derivative->COX_Enzyme Inhibition

Caption: Proposed inhibitory action on the COX pathway.

Modulation of TNF-α Signaling

TNF-α is a pleiotropic cytokine that plays a critical role in systemic inflammation and is implicated in a variety of autoimmune diseases. Small molecules have been identified that can inhibit TNF-α activity, not by direct binding to the receptor-binding site, but by promoting the disassembly of the active TNF-α trimer.[4] The hydrophobic core of the TNF-α trimer presents a potential binding site for lipophilic molecules.[5] It is plausible that derivatives of 4-isobutylcyclohexanecarboxylic acid could be designed to interact with this hydrophobic pocket, leading to the disruption of the trimeric structure and subsequent inhibition of its pro-inflammatory signaling.

Figure 2: Proposed Mechanism of TNF-α Inhibition

TNF_Inhibition cluster_0 Active State cluster_1 Inhibited State TNF_Trimer TNF-α Trimer TNFR TNF Receptor TNF_Trimer->TNFR Binds TNF_Dimer Inactive TNF-α Dimer Inflammatory_Signaling Pro-inflammatory Signaling TNFR->Inflammatory_Signaling Activates Derivative 4-Isobutylcyclohexanecarboxylic Acid Derivative Derivative->TNF_Trimer Promotes Disassembly

Caption: Proposed disruption of the TNF-α trimer.

Synthetic Strategies and Lead Optimization

The synthesis of a library of 4-isobutylcyclohexanecarboxylic acid derivatives can be readily achieved through standard organic chemistry transformations. The carboxylic acid moiety serves as a versatile handle for the generation of amides and esters, allowing for the exploration of a wide range of chemical space and the potential for developing prodrugs with enhanced pharmacokinetic properties.[6][7]

General Synthetic Scheme

A general synthetic route to amide and ester derivatives of 4-isobutylcyclohexanecarboxylic acid is outlined below.

Figure 3: General Synthetic Workflow

Synthesis_Workflow Start 4-Isobutylcyclohexanecarboxylic Acid Acid_Chloride Acid Chloride Intermediate Start->Acid_Chloride SOCl2 or (COCl)2 Amide Amide Derivative Acid_Chloride->Amide Ester Ester Derivative Acid_Chloride->Ester Amine R1-NH2 Amine->Amide Coupling Alcohol R2-OH Alcohol->Ester Coupling

Caption: Synthetic route to amide and ester derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Amide Derivative

Objective: To synthesize N-benzyl-4-isobutylcyclohexanecarboxamide.

Materials:

  • 4-Isobutylcyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Benzylamine

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Acid Chloride Formation: To a solution of 4-isobutylcyclohexanecarboxylic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the benzylamine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired N-benzyl-4-isobutylcyclohexanecarboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Preclinical Evaluation: A Phased Approach

A systematic preclinical evaluation is crucial to ascertain the therapeutic potential of the synthesized derivatives. This should involve a tiered screening approach, starting with in vitro assays to determine potency and selectivity, followed by in vivo models to assess efficacy and safety.

In Vitro Assays

4.1.1. COX-1/COX-2 Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the derivatives against ovine COX-1 and human recombinant COX-2.

  • Methodology: A colorimetric or fluorometric COX inhibitor screening assay kit can be utilized. The assay measures the peroxidase activity of COX.

  • Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 1: Hypothetical IC₅₀ Values for a Series of 4-Isobutylcyclohexanecarboxylic Acid Derivatives

Compound IDR Group (Amide)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
DERIV-001 -H15.25.82.62
DERIV-002 -CH₂Ph8.51.27.08
DERIV-003 -Ph12.12.54.84
DERIV-004 -Ph-4-Cl9.80.910.89
Ibuprofen (Reference)1.33.50.37
Celecoxib (Reference)26.00.04650

Note: The data presented in this table is hypothetical and for illustrative purposes only.

4.1.2. TNF-α Release Assay in LPS-Stimulated Macrophages

  • Objective: To evaluate the ability of the derivatives to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • Methodology: RAW 264.7 cells are pre-treated with the test compounds for 1 hour, followed by stimulation with LPS. The concentration of TNF-α in the cell culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of TNF-α inhibition is calculated relative to the vehicle-treated control.

In Vivo Models

4.2.1. Carrageenan-Induced Paw Edema in Rats

  • Objective: To assess the acute anti-inflammatory activity of the lead compounds.

  • Methodology: Paw edema is induced in rats by the sub-plantar injection of carrageenan. The test compounds or vehicle are administered orally prior to carrageenan injection. Paw volume is measured at various time points using a plethysmometer.[8]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group.

4.2.2. Acetic Acid-Induced Writhing Test in Mice

  • Objective: To evaluate the peripheral analgesic activity of the lead compounds.

  • Methodology: Mice are administered the test compounds or vehicle orally. After a set period, a solution of acetic acid is injected intraperitoneally to induce writhing. The number of writhes is counted for a defined period.

  • Data Analysis: The percentage of protection from writhing is calculated for each group.

Future Directions and Conclusion

The exploration of 4-isobutylcyclohexanecarboxylic acid derivatives represents a promising avenue for the discovery of novel anti-inflammatory and analgesic agents. The synthetic accessibility of this scaffold, coupled with the potential for dual inhibition of COX enzymes and TNF-α, provides a strong foundation for a robust drug discovery program. Future work should focus on the synthesis and screening of a diverse library of derivatives to establish clear structure-activity relationships. Promising lead compounds should then be subjected to more extensive preclinical evaluation, including pharmacokinetic studies and chronic inflammatory models. Through a systematic and data-driven approach, the therapeutic potential of this underexplored chemical class can be fully realized.

References

  • He, M. M., et al. (2005). Small-molecule inhibition of TNF-alpha. Science, 310(5750), 1022-1025.
  • Jain, N. K., et al. (2011). Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. Indian Journal of Pharmaceutical Sciences, 73(4), 427–433.
  • He, M. M., et al. (2005). Small-molecule inhibition of TNF-alpha. PubMed, 16284373.
  • Various Authors. (2020).
  • Various Authors. (2012). Small Molecules as Anti-TNF Drugs. CONICET Digital.
  • He, M. M., et al. (2005). Medicine: Small-molecule inhibition of TNF-α.
  • Various Authors. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI.
  • MOLBASE. cis-4-isobutyl-cyclohexanecarboxylic acid methyl ester|30127-38-9.
  • PubChem. trans-4-Isobutyl-cyclohexanecarboxylic acid methyl ester.
  • Kalgutkar, A. S., et al. (2000). Structural and Functional Basis of Cyclooxygenase Inhibition.
  • Orlando, B. J., et al. (2015). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). PubMed Central.
  • Al-Ghananeem, A. M., et al. (2012). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PubMed Central.
  • Various Authors. (2020). Prodrugs of Drugs Bearing Carboxylic Acids. SpringerLink.
  • Turpin, F. M., et al. (2013). Integrated synthetic, pharmacological, and computational investigation of cis-2-(3,5-dichlorophenylcarbamoyl)
  • Wikipedia. Cyclooxygenase-2 inhibitor.
  • Jan, M., et al. (2023).
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.
  • Perregaard, J., et al. (1995). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. PubMed.
  • PubChem. Cyclohexanecarboxylic acid, 4-isobutyl-.
  • PubChem. 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture).
  • Various Authors. (2022). Synthesis, Anti-Inflammatory Activity and Molecular Docking Studies of 1,4,5,6-Tetrahydropyrimidine-2-Carboxamides.
  • Kalgutkar, A. S., et al. (2000). Structural and Functional Basis of Cyclooxygenase Inhibition.
  • Guntuku, L., et al. (2022).
  • Kumar, P., et al. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv.
  • Google Patents. (2021).
  • Wikipedia. Cyclohexanecarboxylic acid.
  • Kharkevich, D. A., & Skoldinov, A. P. (1986). The Derivatives of Carboxylic Acids. SpringerLink.
  • Qi, X., et al. (2008). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. PubMed Central.

Sources

Methodological & Application

Synthesis Protocol for 4-Isobutylcyclohexanecarboxylic Acid: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 4-isobutylcyclohexanecarboxylic acid, a valuable intermediate in pharmaceutical and materials science research. The primary synthetic strategy discussed is the catalytic hydrogenation of 4-isobutylbenzoic acid. This document offers an in-depth exploration of the reaction mechanism, step-by-step experimental procedures, and critical considerations for achieving high yield and purity. The content is designed for researchers, scientists, and drug development professionals, providing both the practical "how" and the fundamental "why" behind the protocol.

Introduction: Significance and Synthetic Strategy

4-Isobutylcyclohexanecarboxylic acid and its derivatives are important building blocks in the synthesis of a variety of organic molecules. The cyclohexane ring provides a non-aromatic, conformationally rich scaffold, while the carboxylic acid moiety allows for a wide range of subsequent chemical transformations.

The most direct and industrially scalable approach to synthesizing 4-isobutylcyclohexanecarboxylic acid is through the catalytic hydrogenation of the readily available starting material, 4-isobutylbenzoic acid.[1] This method involves the reduction of the aromatic ring to a cyclohexane ring in the presence of a metal catalyst and a hydrogen source. The choice of catalyst, solvent, and reaction conditions is critical for achieving high conversion and selectivity, as well as for influencing the stereochemical outcome (i.e., the ratio of cis to trans isomers).

Causality of Experimental Choices:

  • Choice of Starting Material: 4-Isobutylbenzoic acid is a commercially available and structurally ideal precursor. The isobutyl group is stable under typical hydrogenation conditions, and the benzoic acid moiety provides the aromatic ring for reduction.

  • Catalytic Hydrogenation: This method is preferred due to its high efficiency, atom economy, and the often-clean reaction profiles. The selection of a heterogeneous catalyst, such as Platinum(IV) oxide (PtO₂) or Ruthenium on carbon (Ru/C), allows for straightforward removal from the reaction mixture by filtration.[2]

  • Solvent Selection: The solvent must solubilize the starting material and be inert under the reaction conditions. Glacial acetic acid is an excellent choice as it readily dissolves benzoic acid derivatives and is stable in the presence of hydrogenation catalysts. Alternatively, aqueous basic solutions can be used, particularly with ruthenium catalysts.[3][4]

Reaction Mechanism and Stereochemistry

The catalytic hydrogenation of an aromatic ring is a complex process that occurs on the surface of the metal catalyst. The reaction can be simplified into the following key steps:

  • Adsorption: Both the aromatic substrate (4-isobutylbenzoic acid) and hydrogen gas are adsorbed onto the surface of the catalyst.

  • Hydrogen Dissociation: The H-H bond in molecular hydrogen is broken, and individual hydrogen atoms bind to the catalyst surface.

  • Stepwise Hydrogenation: The adsorbed hydrogen atoms are sequentially added to the carbons of the aromatic ring, leading to the formation of the saturated cyclohexane ring.

  • Desorption: The final product, 4-isobutylcyclohexanecarboxylic acid, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The stereochemistry of the final product, a mixture of cis and trans isomers, is influenced by the reaction conditions. The initial hydrogenation often leads to the thermodynamically less stable cis isomer, as all hydrogen atoms are delivered from the catalyst surface to one face of the aromatic ring. However, under certain conditions, isomerization to the more stable trans isomer can occur. The final cis/trans ratio can be influenced by factors such as the catalyst, solvent, temperature, and reaction time.

Experimental Protocol: Catalytic Hydrogenation of 4-Isobutylbenzoic Acid

This protocol is adapted from established procedures for the hydrogenation of substituted benzoic acids and is optimized for the synthesis of 4-isobutylcyclohexanecarboxylic acid.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Isobutylbenzoic Acid≥98%Commercially AvailableStarting material
Platinum(IV) oxide (PtO₂)Catalyst GradeCommercially AvailableAdams' catalyst
Glacial Acetic AcidACS Reagent GradeCommercially AvailableSolvent
Hydrogen Gas (H₂)High PurityGas SupplierReducing agent
Diethyl EtherAnhydrousCommercially AvailableExtraction solvent
Saturated Sodium Chloride Solution (Brine)Prepared in-houseFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableDrying agent
Parr Hydrogenation Apparatus or AutoclaveHigh-pressure reactor

3.2. Step-by-Step Procedure

  • Reactor Setup: To a high-pressure reactor (e.g., a Parr hydrogenation apparatus) equipped with a magnetic stir bar, add 4-isobutylbenzoic acid (e.g., 10.0 g, 0.056 mol).

  • Solvent and Catalyst Addition: Add glacial acetic acid (e.g., 100 mL) to the reactor to dissolve the starting material. Carefully add Platinum(IV) oxide (e.g., 0.40 g, 4 wt %) to the solution.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 25-50 °C). Monitor the reaction progress by observing the pressure drop in the hydrogen cylinder. The reaction is typically complete within 18-24 hours.

  • Catalyst Removal: After the reaction is complete (i.e., no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen gas. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with a small amount of glacial acetic acid to ensure complete recovery of the product.

  • Solvent Removal: Remove the glacial acetic acid from the filtrate under reduced pressure using a rotary evaporator. This will yield a crude solid or oil.

  • Work-up: Dissolve the crude product in diethyl ether (e.g., 150 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with saturated sodium chloride solution (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 4-isobutylcyclohexanecarboxylic acid.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain a white crystalline solid.

3.3. Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess the cis/trans isomer ratio.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretch of the carboxylic acid).

  • Melting Point: To assess the purity of the crystalline product.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 4-isobutylcyclohexanecarboxylic acid.

Synthesis_Workflow Start 4-Isobutylbenzoic Acid (Starting Material) Reaction Catalytic Hydrogenation (PtO₂, H₂, Acetic Acid) Start->Reaction Dissolution Filtration Catalyst Removal (Filtration) Reaction->Filtration Reaction Mixture SolventRemoval Solvent Removal (Rotary Evaporation) Filtration->SolventRemoval Filtrate Workup Aqueous Work-up (Extraction & Washing) SolventRemoval->Workup Crude Product Purification Purification (Recrystallization) Workup->Purification Crude Product Product 4-Isobutylcyclohexanecarboxylic Acid (Final Product) Purification->Product Pure Product

Caption: Synthetic workflow for 4-isobutylcyclohexanecarboxylic acid.

Safety Considerations

  • Hydrogen Gas: Hydrogen is a highly flammable gas. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and all sources of ignition should be eliminated. The hydrogenation apparatus should be properly assembled and leak-tested before use.

  • Catalysts: Heterogeneous catalysts like PtO₂ can be pyrophoric, especially after use when they are finely divided and may have adsorbed hydrogen. The catalyst should be handled carefully and kept wet with a solvent until it can be safely disposed of.

  • Solvents: Glacial acetic acid is corrosive and can cause severe burns. Diethyl ether is highly flammable and volatile. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

The catalytic hydrogenation of 4-isobutylbenzoic acid is a robust and efficient method for the synthesis of 4-isobutylcyclohexanecarboxylic acid. The protocol detailed in this application note provides a reliable procedure for researchers in various scientific disciplines. By understanding the underlying chemical principles and adhering to the experimental details, scientists can successfully synthesize this valuable chemical intermediate for their research and development needs.

References

  • PubChem. (n.d.). 4-Isobutylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of cis-4-n-butylcyclohexanecarboxylic acid. Retrieved from [Link]

  • Patel, S. R., & Yadav, G. D. (2014). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. International Journal of Advanced Technology in Engineering and Science, 2(10), 223-231.
  • Google Patents. (n.d.). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Google Patents. (n.d.). Process for preparation of cyclohexanedicarboxylic acid.

Sources

Application Notes and Protocols for the Purification of 4-Isobutylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

4-Isobutylcyclohexanecarboxylic acid is a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its molecular structure, featuring a non-polar isobutyl-substituted cyclohexane ring and a polar carboxylic acid functional group, makes it a versatile intermediate. The purity of this compound is of paramount importance, as even minor impurities can have a significant impact on the yield, purity, and safety profile of the final API. This guide provides a comprehensive overview of the most effective techniques for the purification of 4-isobutylcyclohexanecarboxylic acid, with a focus on addressing the most common impurity profiles encountered during its synthesis.

Understanding the Impurity Landscape: The Challenge of Stereoisomers

The most common synthetic route to 4-isobutylcyclohexanecarboxylic acid involves the catalytic hydrogenation of 4-isobutylbenzoic acid. A significant challenge in this synthesis is the formation of a mixture of cis and trans stereoisomers.

4-Isobutylbenzoic Acid 4-Isobutylbenzoic Acid Hydrogenation Hydrogenation 4-Isobutylbenzoic Acid->Hydrogenation H2, Catalyst Cis/Trans Mixture Cis/Trans Mixture Hydrogenation->Cis/Trans Mixture Non-stereoselective Cis-Isomer Cis-Isomer Cis/Trans Mixture->Cis-Isomer Trans-Isomer Trans-Isomer Cis/Trans Mixture->Trans-Isomer cluster_0 Solubility Principle cluster_1 Solvent Interaction Compound 4-Isobutylcyclohexanecarboxylic Acid Polar Carboxylic Acid Group Non-polar Isobutylcyclohexyl Group Solvents Polar Solvents (e.g., Ethanol, Water) Non-polar Solvents (e.g., Hexane) Compound:p->Solvents:p 'Like Dissolves Like' Good solubility in polar solvents Compound:np->Solvents:np 'Like Dissolves Like' Poor solubility in non-polar solvents cluster_0 Chromatographic Purification Workflow Crude Sample Crude Sample Column Chromatography Column Chromatography Crude Sample->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Solvent Evaporation Solvent Evaporation Fraction Collection->Solvent Evaporation Pure Compound Pure Compound Solvent Evaporation->Pure Compound

HPLC analysis of 4-isobutylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-Isobutylcyclohexanecarboxylic Acid

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the quantitative analysis of 4-isobutylcyclohexanecarboxylic acid by High-Performance Liquid Chromatography (HPLC). 4-Isobutylcyclohexanecarboxylic acid, a non-chromophoric aliphatic carboxylic acid, presents a significant analytical challenge for conventional HPLC-UV detection. This application note details two robust methodologies designed to address this challenge: (1) a direct analysis approach using universal detection technologies such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD), and (2) an alternative approach involving pre-column derivatization to attach a UV-active or fluorescent tag for highly sensitive analysis. The causality behind critical experimental choices, from mobile phase composition to detector selection, is explained to provide researchers with a foundational understanding for method development and troubleshooting. All protocols are designed to be self-validating, incorporating principles of analytical method validation.

Introduction: The Analytical Challenge

4-Isobutylcyclohexanecarboxylic acid (C11H20O2, MW: 184.27 g/mol ) is a saturated carboxylic acid.[1] Its molecular structure lacks a chromophore, the part of a molecule responsible for absorbing ultraviolet or visible light. This intrinsic property renders it nearly transparent to standard UV-Vis detectors, which are the workhorses of most analytical laboratories.[2][3] Direct detection at very low wavelengths (e.g., 200-210 nm) is sometimes possible for the carboxyl group but suffers from low sensitivity and high interference from common HPLC solvents and additives.[4]

Therefore, reliable quantification of this and similar aliphatic acids requires specialized analytical strategies. This guide presents two field-proven pathways for its analysis, catering to different laboratory capabilities and sensitivity requirements.

Foundational Principles: Method Development Rationale

The Logic of Reversed-Phase Chromatography

Reversed-phase (RP) chromatography is the chosen mode of separation. The stationary phase (e.g., C18) is non-polar, while the mobile phase is polar (typically a mixture of water and acetonitrile or methanol). For a carboxylic acid, retention is highly dependent on the mobile phase pH.

  • Ion Suppression: At a pH well below the analyte's pKa, the carboxylic acid group exists predominantly in its neutral, protonated form (-COOH). This neutral form is less polar and interacts more strongly with the non-polar C18 stationary phase, leading to increased retention and improved peak shape.[5] Conversely, at a pH above the pKa, the analyte becomes its ionized, negatively charged conjugate base (-COO⁻), which is highly polar and poorly retained. Therefore, acidification of the mobile phase with an agent like formic acid or phosphoric acid is a critical and mandatory step.[6][7]

The Detector Dilemma: Choosing the Right Tool

The primary challenge is detection. The choice of detector dictates the entire analytical approach, including sample preparation and mobile phase selection.

  • Universal Detectors (CAD/ELSD): These detectors are ideal for non-volatile analytes that lack a chromophore.[2][8] They operate by nebulizing the column effluent into an aerosol, evaporating the mobile phase, and measuring the remaining analyte particles.[9][10] This makes them compatible with gradient elution and provides a response that is more uniform and independent of the analyte's optical properties compared to UV detection.[11][12] The Charged Aerosol Detector (CAD) often provides superior sensitivity and a wider dynamic range compared to the Evaporative Light Scattering Detector (ELSD).[11][13]

  • UV/Fluorescence Detectors via Derivatization: This classic approach chemically attaches a molecule with strong UV absorbance or fluorescence properties to the analyte before HPLC analysis.[14] While it adds a sample preparation step, derivatization can dramatically increase sensitivity and selectivity, allowing for detection at the nanogram level or lower.[3][15][16]

Experimental Workflow and Decision Logic

The following diagram illustrates the decision-making process for selecting the appropriate analytical method based on laboratory instrumentation and project requirements.

G cluster_input Analytical Requirements cluster_decision Method Selection cluster_pathways Analytical Pathways cluster_output Outcome Requirement Quantify 4-Isobutyl- cyclohexanecarboxylic Acid Detector_Check Universal Detector (CAD/ELSD) Available? Requirement->Detector_Check Sensitivity_Check Is High Sensitivity (sub-µg/mL) Required? Detector_Check->Sensitivity_Check No Method1 Method 1: Direct Analysis with Universal Detection Detector_Check->Method1 Yes Sensitivity_Check->Method1 No (Attempt Low UV) Method2 Method 2: Pre-Column Derivatization with UV/FL Detection Sensitivity_Check->Method2 Yes Result Quantitative Data Method1->Result Method2->Result

Caption: Decision logic for selecting an HPLC method.

Method 1: Direct Analysis using Universal Detection (CAD/ELSD)

This method is preferred for its simplicity and directness, avoiding additional sample manipulation steps. It is suitable for analyzing concentrations typically in the low µg/mL range and above.

Instrumentation and Materials
ComponentSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven
Detector Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters SunFire, Agilent Zorbax, Phenomenex Luna)
Mobile Phase A 0.1% Formic Acid in Water (HPLC Grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (HPLC Grade)
Analyte Standard Certified reference standard of 4-isobutylcyclohexanecarboxylic acid
Solvents Acetonitrile and Water (HPLC or LC-MS grade)
Reagents Formic Acid (≥98%)
Protocol: Chromatographic Conditions
ParameterRecommended Setting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Gradient Program 30% B to 90% B over 10 minutes; Hold at 90% B for 2 minutes; Return to 30% B and equilibrate for 3 minutes.
CAD Settings Evaporation Temp: 35-50°C; Nebulizer Gas (N2): Follow manufacturer's recommendation.
ELSD Settings Nebulizer Temp: 40°C; Evaporator Temp: 50°C; Gas Flow (N2): 1.5 SLM. (Settings are instrument-dependent)
Protocol: Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-isobutylcyclohexanecarboxylic acid reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Standards: Perform serial dilutions of the stock solution using the 50:50 acetonitrile/water mixture to prepare a series of calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in the 50:50 acetonitrile/water mixture to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method 2: Enhanced Sensitivity via Pre-Column Derivatization

This method is employed when high sensitivity is required or when a universal detector is unavailable. It involves reacting the carboxylic acid with a labeling agent to form a derivative that is easily detected by UV or fluorescence detectors. We will use p-Bromophenacyl Bromide (BPB) as an example, which creates a strongly UV-absorbing derivative.[14]

Principle of Derivatization

The derivatization is an esterification reaction where the acidic proton of the carboxylic acid is replaced by the bromophenacyl group. This reaction is typically catalyzed by a mild base or a crown ether to enhance the nucleophilicity of the carboxylate anion.[14]

G cluster_products Products Analyte 4-Isobutylcyclohexane- carboxylic Acid (R-COOH) Reagent p-Bromophenacyl Bromide (Br-CH2-CO-Ar-Br) Product UV-Active Ester Derivative (R-COO-CH2-CO-Ar-Br) Analyte->Product Esterification Reagent->Product Esterification Catalyst + Catalyst (e.g., Crown Ether) Catalyst->Product Esterification

Caption: Derivatization reaction of a carboxylic acid.

Instrumentation and Materials
ComponentSpecification
HPLC System As in Method 1
Detector UV-Vis or Photodiode Array (PDA) Detector
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Derivatizing Agent p-Bromophenacyl Bromide (BPB)
Catalyst Dicyclohexyl-18-crown-6 or Potassium Carbonate
Solvents/Reagents As in Method 1, plus reaction solvent (e.g., Acetonitrile)
Protocol: Derivatization
  • To 1 mL of sample or standard solution in acetonitrile, add a 1.5-fold molar excess of p-Bromophenacyl Bromide.

  • Add a catalytic amount of crown ether and a 2-fold molar excess of anhydrous potassium carbonate.

  • Seal the reaction vial and heat at 70-80 °C for 30-60 minutes.

  • Cool the reaction mixture to room temperature.

  • Filter the solution through a 0.45 µm syringe filter to remove particulate matter before injection. Note: The reaction conditions (time, temperature, reagent excess) must be optimized for the specific analyte and matrix.

Protocol: Chromatographic Conditions for Derivative
ParameterRecommended Setting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Gradient Program 50% B to 100% B over 12 minutes; Hold at 100% B for 3 minutes; Return to 50% B and equilibrate for 5 minutes.
Detector Wavelength 254 nm or 260 nm (based on the absorbance maximum of the derivative)

Method Validation and System Suitability

To ensure the trustworthiness of the results, any developed method should be validated according to ICH Q2(R1) guidelines. Key parameters to assess include:

  • Linearity: A minimum of five concentration levels should be used to establish a linear relationship between concentration and detector response (R² > 0.995).

  • Accuracy: Determined by spike/recovery experiments at three concentration levels.

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with a relative standard deviation (RSD) typically below 2%.

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • System Suitability: Performed before each analytical run, system suitability tests (SSTs) ensure the chromatographic system is performing adequately. Typical SSTs include retention time reproducibility, peak tailing factor (should be ≤ 2.0), and theoretical plates.

Conclusion

The successful is readily achievable despite its lack of a native chromophore. For routine analysis where analyte concentrations are sufficient, direct analysis using universal detectors like CAD or ELSD offers a simple, robust, and efficient workflow. For applications demanding higher sensitivity, pre-column derivatization provides a powerful alternative to achieve low limits of detection with standard UV or fluorescence detectors. The choice between these methods depends on the specific analytical objective and available instrumentation. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop and validate a reliable analytical method for this and other challenging non-chromophoric compounds.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • Hewavitharana, A. K., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723-1732. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Journal of Liquid Chromatography, 4(8). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanecarboxylic acid, 4-isobutyl-. Retrieved from [Link]

  • Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved from [Link]

  • ResearchGate. (n.d.). Review of operating principle and applications of the charged aerosol detector. Retrieved from [Link]

  • Wikipedia. (n.d.). Charged aerosol detector. Retrieved from [Link]

  • Lab Manager. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • SpringerLink. (2021). Charged aerosol detector response modeling for fatty acids based on experimental settings and molecular features: a machine learning approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • LCGC International. (n.d.). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Retrieved from [Link]

  • Peak Scientific. (2017). What are Evaporative Light-Scattering Detectors?. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of foods using HPLC with evaporative light scattering detection. Retrieved from [Link]

  • AZoM. (n.d.). Learn how Charged Aerosol Detection can be used for both routine and complex analyses. Retrieved from [Link]

  • LCGC International. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]

  • PubChem. (n.d.). trans-4-Isobutyl-cyclohexanecarboxylic acid methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. Retrieved from [Link]

  • ResearchGate. (2015). When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base?. Retrieved from [Link]

  • Labcompare. (n.d.). HPLC Evaporative Light Scattering Detector (HPLC ELSD Detector). Retrieved from [Link]

  • MOLBASE. (n.d.). cis-4-isobutyl-cyclohexanecarboxylic acid methyl ester. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanecarboxylic acid, 4-methoxy-, butyl ester. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

Sources

Application Note: High-Resolution NMR Spectroscopy of 4-Isobutylcyclohexanecarboxylic Acid for Structural Elucidation and Isomeric Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural and stereochemical characterization of 4-isobutylcyclohexanecarboxylic acid. Intended for researchers in organic synthesis, medicinal chemistry, and drug development, this document provides a narrative built on foundational principles, offering field-proven protocols for sample preparation, data acquisition, and spectral processing. We delve into the nuanced interpretation of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data, with a particular focus on distinguishing between cis and trans diastereomers through the analysis of chemical shifts and spin-spin coupling constants. The causality behind experimental choices is explained to ensure technical accuracy and the generation of robust, reproducible data.

Introduction: The Structural Challenge

4-Isobutylcyclohexanecarboxylic acid is a disubstituted cyclohexane derivative featuring two key functional groups that dictate its chemical properties and biological activity. The molecule consists of a flexible six-membered aliphatic ring, a lipophilic isobutyl group, and a polar carboxylic acid moiety. The primary analytical challenge lies in unambiguously determining the relative stereochemistry of the substituents at the C1 and C4 positions, which can exist as either cis or trans isomers.

NMR spectroscopy is the most powerful technique for this purpose, as it provides detailed information about the chemical environment, connectivity, and spatial orientation of atoms within a molecule.[1][2] The conformational preference of the cyclohexane ring, which overwhelmingly favors a chair conformation, results in distinct axial and equatorial positions for its substituents. This distinction is the cornerstone of NMR-based stereochemical assignment, as the magnetic environment—and thus the chemical shift—of a nucleus is highly dependent on its axial or equatorial orientation.[3][4]

This application note will serve as a self-validating guide to:

  • Prepare high-quality NMR samples of 4-isobutylcyclohexanecarboxylic acid.

  • Acquire high-resolution 1D and 2D NMR spectra.

  • Process and analyze the spectral data to confirm the molecular structure.

  • Differentiate between the cis and trans isomers based on characteristic NMR signatures.

Foundational Principles: Conformational Analysis and NMR

The stereochemical and conformational dynamics of 4-isobutylcyclohexanecarboxylic acid are critical to understanding its NMR spectra.

  • Chair Conformation and Isomerism: The cyclohexane ring rapidly interconverts between two chair conformations. In substituted cyclohexanes, the conformation that places the bulky substituent(s) in the more spacious equatorial position is energetically favored to minimize steric strain from 1,3-diaxial interactions.[4]

    • For trans-4-isobutylcyclohexanecarboxylic acid , the thermodynamically most stable conformation has both the isobutyl and carboxylic acid groups in equatorial positions.

    • For cis-4-isobutylcyclohexanecarboxylic acid , one group must be axial while the other is equatorial. Given that the isobutyl group is sterically bulkier than a carboxylic acid group, the preferred conformation will feature an equatorial isobutyl group and an axial carboxylic acid group.

  • Impact on NMR Spectra: The axial or equatorial position of a proton fundamentally alters its chemical shift and its coupling constants with neighboring protons.

    • Chemical Shift: Axial protons are generally more shielded (resonate at a lower ppm, or upfield) than their equatorial counterparts on the same carbon.

    • Coupling Constants (³J): The magnitude of the coupling constant between vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them. Axial-axial (a-a) couplings are typically large (8-14 Hz), while axial-equatorial (a-e) and equatorial-equatorial (e-e) couplings are smaller (2-5 Hz). This difference is a powerful diagnostic tool.[5]

Experimental Protocols and Workflows

The acquisition of high-quality data is predicated on meticulous sample preparation and correctly defined acquisition parameters.

Protocol 1: High-Resolution Sample Preparation

The quality of the NMR spectrum is profoundly affected by the sample preparation. A homogeneous solution free of particulate matter is essential for achieving sharp spectral lines and enabling accurate shimming.[6][7]

ParameterRecommendationRationale
Analyte 4-Isobutylcyclohexanecarboxylic acid, >95% purityImpurities can complicate spectral interpretation.
Solvent Chloroform-d (CDCl₃) or DMSO-d₆CDCl₃ is a good first choice for general solubility. DMSO-d₆ can be used if solubility is an issue and to avoid obscuring signals in the aliphatic region. The solvent provides the deuterium lock signal for the spectrometer.
Concentration ¹H NMR: 5-25 mg / 0.6-0.7 mL¹³C & 2D NMR: 20-50+ mg / 0.6-0.7 mLHigher concentration is needed for less sensitive nuclei like ¹³C to achieve a good signal-to-noise ratio in a reasonable time.[7][8] Overly concentrated samples for ¹H NMR can lead to viscosity-induced line broadening.
Reference Tetramethylsilane (TMS)Internal standard, defined as 0.00 ppm for both ¹H and ¹³C spectra. Often pre-dissolved in the deuterated solvent.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 10-20 mg of the analyte into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. Agitate gently to ensure complete dissolution.

  • Filtration (Critical Step): Prepare a Pasteur pipette by tightly packing a small plug of glass wool or cotton into the neck. Transfer the solution through this filter into a clean, high-quality 5 mm NMR tube. This step removes any suspended solid particles that would severely degrade the magnetic field homogeneity and spectral resolution.[9]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Cleaning: Before insertion into the spectrometer, wipe the exterior of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[9]

Workflow 1: Data Acquisition to Processing

The following diagram outlines the logical flow from preparing the instrument to obtaining a final, interpretable spectrum.

G cluster_acq Data Acquisition cluster_proc Data Processing lock Lock on Solvent shim Shim Magnetic Field lock->shim params Set Acquisition Parameters (NS, D1, SW) shim->params acquire Acquire FID params->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum (to TMS or Solvent) baseline->reference interpretation Spectral Interpretation & Assignment reference->interpretation sample_prep Sample Preparation sample_prep->lock

Caption: Key HMBC correlations for confirming the molecular backbone.

Key HMBC Correlations:

  • Isobutyl to Ring: A correlation between the isobutyl -CH₂- protons and the C4 carbon of the ring confirms the attachment point.

  • Carboxyl to Ring: Correlations from the H1 and H2/H6 protons to the carbonyl carbon (~183 ppm) definitively link the carboxylic acid to the C1 position.

Conclusion

NMR spectroscopy provides an unparalleled level of detail for the complete structural and stereochemical assignment of 4-isobutylcyclohexanecarboxylic acid. By following the robust protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-resolution 1D and 2D NMR spectra. The systematic interpretation of chemical shifts, integration, and coupling constants—particularly the multiplicity of the H1 proton—allows for the confident differentiation of cis and trans isomers. The application of 2D techniques like COSY, HSQC, and HMBC serves to validate these assignments, providing a self-consistent and authoritative structural elucidation. This methodology ensures the generation of accurate and reliable data crucial for applications in drug discovery, synthesis, and materials science.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]

  • Scribd. (n.d.). NMR Data Processing Guide. Retrieved from [Link]

  • Emory University. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Advanced Organic Chemistry. (n.d.). Organic Structure Determination Using 2D Nmr Spectroscopy A Problem Based Approach. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 24). How Do You Process NMR Data? [Video]. YouTube. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • eMagRes. (n.d.). NMR Data Processing. Retrieved from [Link]

  • Wiley. (n.d.). Organic Structures from 2D NMR Spectra. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Conformational analysis of 1,4-disubstituted cyclohexanes. III. trans-1,4-Di(trifluoroacetoxy)cyclohexane. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Anuchem. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Sci-Hub. (n.d.). Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Fraser Lab. (n.d.). From FID to 2D: Processing HSQC Data Using NMRPipe. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031342). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). 1H NMR: Intermediate Level, Spectrum 17. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclohexane-carboxylic Acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Geochimica et Cosmochimica Acta. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

  • BMRB. (n.d.). bmse000546 Cyclohexanecarboxylic Acid. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclohexane-carboxylic Acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanecarboxylic acid, 4-isobutyl-. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • PubChem. (n.d.). trans-4-Isobutyl-cyclohexanecarboxylic acid methyl ester. Retrieved from [Link]

  • Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Butylcyclohexanecarboxylic Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Isobutyl cyclohexanecarboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropylcyclohexanecarboxylic Acid. Retrieved from [Link]

  • YouTube. (2020, September 26). Important Properties to Identify Cis-/Trans- Isomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

mass spectrometry of 4-isobutylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quantitative Analysis of 4-Isobutylcyclohexanecarboxylic Acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for 4-Isobutylcyclohexanecarboxylic Acid

4-Isobutylcyclohexanecarboxylic acid (IUPAC: 4-(2-methylpropyl)cyclohexane-1-carboxylic acid) is an aliphatic carboxylic acid with a molecular weight of 184.27 g/mol and a chemical formula of C₁₁H₂₀O₂.[1] Its structure, featuring a cyclohexane ring and an isobutyl group, makes it a relevant molecule in various fields, including as a potential metabolite of pharmaceutical compounds, a synthetic intermediate, or an impurity in drug manufacturing. The accurate and sensitive quantification of this molecule is therefore critical for pharmacokinetic studies, process optimization, and quality control in the drug development pipeline.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the premier analytical technique for such applications, offering unparalleled selectivity and sensitivity.[2] This application note provides a comprehensive, field-proven guide for the development and validation of a robust LC-MS/MS method for the analysis of 4-isobutylcyclohexanecarboxylic acid. We will delve into the rationale behind experimental choices, from sample preparation and chromatographic separation to mass spectrometric detection and fragmentation analysis, ensuring a self-validating and reliable protocol for researchers and scientists.

Part 1: Foundational Mass Spectrometry - Ionization and Fragmentation Behavior

A profound understanding of the analyte's behavior within the mass spectrometer is the bedrock of method development. Given its carboxylic acid functionality, the molecule readily deprotonates, making Electrospray Ionization (ESI) in negative ion mode the most logical and effective choice.[3][4] ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, preserving the integrity of the parent molecule.[5]

Upon entering the mass spectrometer, 4-isobutylcyclohexanecarboxylic acid will primarily form the deprotonated precursor ion, [M-H]⁻, at a mass-to-charge ratio (m/z) of 183.1.

Collision-Induced Dissociation (CID) and Fragmentation Pathway

To achieve the selectivity required for quantitative analysis, particularly in complex biological matrices, we utilize tandem mass spectrometry (MS/MS). The precursor ion ([M-H]⁻) is isolated and subjected to fragmentation via collision with an inert gas. The resulting product ions are characteristic of the molecule's structure. For aliphatic carboxylic acids, fragmentation is predictable and typically involves the loss of neutral molecules or radicals from the parent structure.[6][7]

The most probable fragmentation pathways for the [M-H]⁻ ion of 4-isobutylcyclohexanecarboxylic acid are:

  • Loss of Carbon Dioxide: A hallmark fragmentation for carboxylates is the neutral loss of CO₂ (44 Da), resulting in a highly stable product ion. This is often the most abundant fragment and an excellent choice for quantification.

  • Cleavage of the Isobutyl Group: The bond between the cyclohexane ring and the isobutyl group can cleave, leading to characteristic fragments.

  • Ring Opening/Cleavage: While less common for quantitative purposes, higher collision energies can induce fragmentation of the cyclohexane ring itself.

Based on these principles, a primary Multiple Reaction Monitoring (MRM) transition for quantification would be m/z 183.1 → 139.1 , representing the loss of CO₂. A secondary, qualifying transition can also be monitored to ensure analytical certainty.

Proposed Fragmentation Pathway Diagram

G cluster_precursor Precursor Ion (Q1) cluster_products Product Ions (Q3) A [M-H]⁻ 4-Isobutylcyclohexanecarboxylate m/z 183.1 B [M-H-CO₂]⁻ Isobutylcyclohexyl Anion m/z 139.1 A->B  - CO₂ (44 Da) (Primary Fragment) C Other Fragments (e.g., ring cleavage) m/z < 139 A->C  Higher Energy  Fragmentation

Sources

Application Notes and Protocols for Utilizing 4-Isobutylcyclohexanecarboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Saturated Carboxylic Acids in Modern Drug Discovery

In the landscape of contemporary drug discovery, the identification of novel molecular scaffolds that offer both chemical tractability and unique biological interactions is paramount. 4-Isobutylcyclohexanecarboxylic acid, a seemingly simple saturated aliphatic carboxylic acid, represents a strategic starting point for hit identification and lead optimization campaigns. Its physicochemical properties align well with the principles of fragment-based drug discovery (FBDD), a powerful methodology for identifying initial low-molecular-weight binders to biological targets that can be subsequently elaborated into more potent and selective drug candidates.

The cyclohexyl scaffold provides a three-dimensional architecture that can effectively probe hydrophobic pockets within a target protein, while the isobutyl group offers a specific lipophilic extension. The carboxylic acid moiety is a key pharmacophoric feature, capable of forming critical hydrogen bonds and salt bridges with amino acid residues in a protein's active site. However, the carboxylic acid group can also present challenges in terms of metabolic stability and cell permeability. Therefore, understanding how to leverage the strengths of this scaffold while mitigating its potential liabilities through strategic derivatization is crucial for its successful application.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4-isobutylcyclohexanecarboxylic acid in drug discovery workflows, from initial hit generation to lead optimization.

Physicochemical Properties of 4-Isobutylcyclohexanecarboxylic Acid

A thorough understanding of the foundational physicochemical properties of a starting fragment is essential for designing effective screening and optimization strategies.

PropertyValueSource
Molecular Formula C₁₁H₂₀O₂PubChem CID: 217396[1]
Molecular Weight 184.28 g/mol PubChem CID: 217396[1]
XLogP3 3.5PubChem CID: 217396[1]
Hydrogen Bond Donor Count 1PubChem CID: 217396[1]
Hydrogen Bond Acceptor Count 2PubChem CID: 217396[1]
Rotatable Bond Count 3PubChem CID: 217396[1]

These properties position 4-isobutylcyclohexanecarboxylic acid as an excellent candidate for fragment-based screening, adhering to the "Rule of Three" (MW < 300, H-bond donors ≤ 3, H-bond acceptors ≤ 3, cLogP ≤ 3). While its lipophilicity is slightly higher than the ideal for some fragment libraries, it provides a strong starting point for exploring hydrophobic binding pockets.

Part 1: Hit Identification Strategies

The initial phase of a drug discovery project involving 4-isobutylcyclohexanecarboxylic acid will focus on identifying its interaction with a biological target of interest. Given its fragment-like nature, several high-throughput and sensitive biophysical techniques are well-suited for this purpose.

Rationale for Target Selection

Based on the structural features of 4-isobutylcyclohexanecarboxylic acid, two promising target classes for initial screening are Histone Deacetylases (HDACs) and Fatty Acid Binding Proteins (FABPs) .

  • Histone Deacetylases (HDACs): Aliphatic carboxylic acids are a known class of HDAC inhibitors.[2] These enzymes play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers and other diseases.[2][3] The carboxylic acid of the fragment can chelate the zinc ion in the active site of HDACs, while the isobutylcyclohexyl group can occupy the hydrophobic tunnel.

  • Fatty Acid Binding Proteins (FABPs): FABPs are intracellular lipid chaperones that bind to hydrophobic ligands like long-chain fatty acids.[4] Given the structural resemblance of 4-isobutylcyclohexanecarboxylic acid to a fatty acid, it is a plausible ligand for FABPs. These proteins are involved in metabolic and inflammatory pathways, making them attractive therapeutic targets.[4]

Experimental Workflow for Fragment-Based Screening

The following workflow outlines a typical fragment-based screening cascade to identify and validate the binding of 4-isobutylcyclohexanecarboxylic acid to a protein target.

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_optimization Lead Optimization NMR Ligand-Observed NMR (e.g., STD, WaterLOGSY) XRay X-ray Crystallography NMR->XRay Binding Confirmed SPR Surface Plasmon Resonance (SPR) SPR->XRay Binding Confirmed ITC Isothermal Titration Calorimetry (ITC) ITC->XRay Binding Confirmed DoseResponse Dose-Response Curve (Biochemical Assay) XRay->DoseResponse Structural Info SAR Structure-Activity Relationship (SAR) DoseResponse->SAR Potency Data ADME ADME/Tox Profiling SAR->ADME Optimized Leads

Figure 1: A typical workflow for fragment-based drug discovery starting with primary screening.

Protocol: Surface Plasmon Resonance (SPR) for Primary Screening

SPR is a label-free technique that can detect the binding of a small molecule (analyte) to a larger biomolecule (ligand) immobilized on a sensor surface.

Objective: To determine if 4-isobutylcyclohexanecarboxylic acid binds to the target protein and to estimate its binding affinity (K_D).

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., CM5, for amine coupling)

  • Target protein (≥95% purity)

  • 4-isobutylcyclohexanecarboxylic acid

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • DMSO (for compound stock solution)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface with a 1:1 mixture of EDC and NHS.

    • Inject the target protein (20-100 µg/mL in immobilization buffer) to achieve the desired immobilization level (typically 2000-10000 RU).

    • Deactivate excess reactive groups with ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a stock solution of 4-isobutylcyclohexanecarboxylic acid in DMSO (e.g., 100 mM).

    • Create a serial dilution of the compound in running buffer (e.g., 1 µM to 500 µM). The final DMSO concentration should be kept constant (e.g., ≤1%).

    • Inject the different concentrations of the compound over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association and dissociation phases.

    • Regenerate the surface between injections if necessary (e.g., with a short pulse of low pH buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).

Expected Outcome: A confirmed "hit" will show a concentration-dependent binding response. For a fragment, a K_D in the high micromolar to low millimolar range is typical.

Part 2: Hit-to-Lead Optimization

Once 4-isobutylcyclohexanecarboxylic acid is validated as a binder to the target, the next step is to improve its potency and drug-like properties through chemical modification.

Structure-Activity Relationship (SAR) by Design

The initial SAR exploration will focus on modifications of the carboxylic acid and the isobutyl group.

SAR_Strategy cluster_mods Chemical Modifications Start 4-Isobutylcyclohexanecarboxylic Acid (Initial Hit) Amides Amide Derivatives Start->Amides Improve Permeability & Add Vectors Esters Ester Prodrugs Start->Esters Prodrug Strategy Bioisosteres Carboxylic Acid Bioisosteres Start->Bioisosteres Modulate pKa & Improve PK Alkyl_Analogs Alkyl Group Analogs Start->Alkyl_Analogs Probe Hydrophobic Pocket SAR_Evaluation Evaluate Potency & ADME Properties Amides->SAR_Evaluation Esters->SAR_Evaluation Bioisosteres->SAR_Evaluation Alkyl_Analogs->SAR_Evaluation

Figure 2: A strategic approach to the structure-activity relationship (SAR) of 4-isobutylcyclohexanecarboxylic acid.

Protocol: Synthesis of Amide Derivatives

Converting the carboxylic acid to an amide is a common strategy to improve cell permeability and introduce new vectors for interaction with the target protein.

Objective: To synthesize a small library of amide derivatives of 4-isobutylcyclohexanecarboxylic acid for SAR studies.

Materials:

  • 4-isobutylcyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂) or a coupling reagent like HATU

  • A selection of primary and secondary amines (e.g., benzylamine, piperidine, morpholine)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure (using thionyl chloride):

  • Acid Chloride Formation:

    • Dissolve 4-isobutylcyclohexanecarboxylic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Characterization: The final products should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Bioisosteric Replacement of the Carboxylic Acid

To address potential liabilities of the carboxylic acid moiety, such as poor permeability or metabolic instability, it can be replaced with a bioisostere.

BioisostereRationale
Tetrazole Mimics the acidity and planar geometry of a carboxylic acid, but with increased lipophilicity and metabolic stability.
Hydroxamic Acid Can also chelate metal ions in enzyme active sites (e.g., HDACs) and may offer different binding interactions.
Acylsulfonamide Can have a pKa in the range of carboxylic acids and can improve pharmacokinetic properties.

The synthesis of these bioisosteres will require multi-step synthetic routes, often starting from the corresponding nitrile or amide of 4-isobutylcyclohexanecarboxylic acid.

Part 3: In Vitro and Cellular Assays

Following the synthesis of derivatives, a robust assay cascade is required to evaluate their biological activity.

In Vitro Enzyme Inhibition Assay (Example: HDACs)

Objective: To determine the IC₅₀ of the synthesized compounds against a specific HDAC isoform.

Principle: A fluorogenic HDAC substrate is incubated with the enzyme and the test compound. The amount of fluorescent product generated is inversely proportional to the inhibitory activity of the compound.

Protocol Outline:

  • Prepare a dilution series of the test compounds in assay buffer.

  • In a 96-well plate, add the HDAC enzyme, the fluorogenic substrate, and the test compound.

  • Incubate at 37 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the fluorescence intensity.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Target Engagement Assay

Objective: To confirm that the compounds are cell-permeable and interact with the target protein in a cellular context.

Example Technique: Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein.

Protocol Outline:

  • Treat cultured cells with the test compound or vehicle control.

  • Lyse the cells and heat the lysates to a range of temperatures.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion and Future Directions

4-Isobutylcyclohexanecarboxylic acid serves as an exemplary starting point for fragment-based drug discovery campaigns targeting enzymes with hydrophobic binding pockets that recognize a carboxylic acid moiety. Its simple structure allows for straightforward chemical elaboration, enabling a rapid exploration of the structure-activity relationship. The protocols and strategies outlined in this document provide a robust framework for identifying initial hits, optimizing them into potent leads, and validating their mechanism of action in a cellular context. Future work could involve the exploration of a wider range of bioisosteres, the use of computational modeling to guide the design of next-generation inhibitors, and the in vivo evaluation of promising lead compounds in relevant disease models.

References

  • PubChem Compound Summary for CID 217396, 4-Isobutylcyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. Kim HJ, Bae SC. J Hematol Oncol. 2011;4:19. [Link]

  • Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases. Furuhashi M, Hotamisligil GS. Nat Rev Endocrinol. 2015;11(9):525-537. [Link]

  • Integrating fragment-based screening with targeted protein degradation and genetic rescue to explore eIF4E function. G. J. P. van Westen, et al. Nat Commun. 2021;12(1):5213. [Link]

  • A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
  • Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. Al-awar, R. S., et al. Molecules. 2021;26(11):3326. [Link]

  • Histone deacetylase (HDAC) inhibitors. Myeloma UK. [Link]

  • CBHA - CAS 174664-65-4 - HDAC Inhibitor. Exclusive Chemistry Ltd. [Link]

  • In Silico Structure-Based Approach for Group Efficiency Estimation in Fragment-Based Drug Design Using Evaluation of Fragment Contributions. Tarasova, O. A., et al. Molecules. 2021;26(21):6621. [Link]

Sources

The Role of 4-Isobutylcyclohexanecarboxylic Acid in Advanced Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Cyclohexyl Moiety in Material Design

In the landscape of materials science, the quest for novel molecules that impart specific, high-performance properties to materials is perpetual. 4-Isobutylcyclohexanecarboxylic acid, a molecule characterized by a saturated six-membered ring bearing a flexible isobutyl group and a reactive carboxylic acid function, represents a key building block in the design of advanced organic materials. Its utility stems from a unique combination of structural attributes: the rigid, yet non-planar, cyclohexyl core and the capacity for derivatization through the carboxyl group. This combination allows for the synthesis of materials with tailored properties, particularly in the realm of liquid crystals and specialty polymers.

The non-aromatic nature of the cyclohexane ring, in contrast to a phenyl ring, imparts a lower viscosity and a different refractive index profile to the resulting materials. The isobutyl group introduces a degree of conformational flexibility and influences the packing of molecules in the solid or liquid-crystalline state. The stereochemistry of the 1,4-disubstituted cyclohexane ring is of paramount importance; the trans isomer, where both substituents can occupy equatorial positions, leads to a more linear and rigid molecular shape, which is often a prerequisite for the formation of liquid crystal phases. This guide provides an in-depth exploration of the application of 4-isobutylcyclohexanecarboxylic acid in materials science, with a focus on the synthesis of nematic liquid crystals.

Core Physicochemical Properties of 4-Isobutylcyclohexanecarboxylic Acid

A thorough understanding of the starting material is fundamental to its effective application. The properties of 4-isobutylcyclohexanecarboxylic acid dictate the reaction conditions and purification strategies required for its successful incorporation into new materials.

PropertyValueReference
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.27 g/mol
Appearance White solidGeneral knowledge
Boiling Point Not readily available
Melting Point Data not consistently reported
Solubility Generally soluble in organic solvents such as ethanol, toluene, and diethyl ether. Low solubility in water.[1]

Safety and Handling: 4-Isobutylcyclohexanecarboxylic acid is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).

Application in Nematic Liquid Crystals: A Strategic Approach

The primary application of 4-isobutylcyclohexanecarboxylic acid in materials science is as a precursor for the synthesis of calamitic (rod-like) liquid crystals. The trans-isomer of this molecule provides a rigid, linear core that is essential for the formation of mesophases. By converting the carboxylic acid to an ester, it can be linked to other molecular fragments to create molecules with the necessary aspect ratio and polarity to exhibit liquid crystalline behavior.

Causality in Experimental Design: The Esterification Pathway

The synthesis of liquid crystal esters from 4-isobutylcyclohexanecarboxylic acid typically proceeds via a two-step reaction. This approach is favored for its high yields and the ability to purify the intermediate, leading to a cleaner final product.

Synthesis_Pathway A 4-Isobutylcyclohexanecarboxylic Acid C 4-Isobutylcyclohexanecarbonyl Chloride A->C  Step 1:  Acid Chloride  Formation B Thionyl Chloride (SOCl₂) B->C F Liquid Crystal Ester C->F  Step 2:  Esterification D Substituted Phenol (e.g., 4-Cyanophenol) D->F E Pyridine (Base) E->F

Figure 1: General synthetic pathway for liquid crystal esters.

Step 1: Acid Chloride Formation: The carboxylic acid is converted to the more reactive acid chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases, which must be trapped. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

Step 2: Esterification: The purified acid chloride is then reacted with a substituted phenol in the presence of a base, such as pyridine. The choice of the substituted phenol is critical as it will form the other terminal end of the liquid crystal molecule. The substituent on the phenol (e.g., a cyano or alkoxy group) will significantly influence the mesomorphic properties of the final compound.

Experimental Protocol: Synthesis of 4-Cyanophenyl trans-4-Isobutylcyclohexanecarboxylate

This protocol details the synthesis of a representative nematic liquid crystal. It is adapted from established methods for the synthesis of similar liquid crystal esters.

PART 1: Synthesis of trans-4-Isobutylcyclohexanecarbonyl Chloride

Materials:

  • trans-4-Isobutylcyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

  • Round-bottom flask

  • Reflux condenser with a gas trap (containing NaOH solution)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, add trans-4-isobutylcyclohexanecarboxylic acid (1 equivalent).

  • Add anhydrous toluene to dissolve the acid.

  • Slowly add thionyl chloride (1.5 equivalents) to the stirred solution at room temperature.

  • Add a catalytic amount of anhydrous DMF (2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude trans-4-isobutylcyclohexanecarbonyl chloride can be purified by vacuum distillation or used directly in the next step if of sufficient purity.

Self-Validation: The formation of the acid chloride can be confirmed by Fourier-transform infrared (FTIR) spectroscopy. The characteristic broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) will disappear, and a sharp C=O stretch for the acid chloride will appear at a higher wavenumber (typically around 1785-1815 cm⁻¹) compared to the carboxylic acid (around 1700-1725 cm⁻¹).

PART 2: Synthesis of 4-Cyanophenyl trans-4-Isobutylcyclohexanecarboxylate

Materials:

  • trans-4-Isobutylcyclohexanecarbonyl chloride (from Part 1)

  • 4-Cyanophenol

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Separatory funnel

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask, dissolve 4-cyanophenol (1 equivalent) in anhydrous pyridine and anhydrous DCM.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add a solution of trans-4-isobutylcyclohexanecarbonyl chloride (1.1 equivalents) in anhydrous DCM to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer successively with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to obtain the final liquid crystal product.

Experimental_Workflow cluster_part1 Part 1: Acid Chloride Synthesis cluster_part2 Part 2: Esterification A1 Dissolve Acid in Toluene A2 Add SOCl₂ and DMF A1->A2 A3 Reflux for 2-3 hours A2->A3 A4 Rotary Evaporation A3->A4 A5 Purification (Vacuum Distillation) A4->A5 B3 Add Acid Chloride Solution A5->B3 Use in next step B1 Dissolve 4-Cyanophenol in Pyridine/DCM B2 Cool in Ice Bath B1->B2 B2->B3 B4 Stir Overnight at RT B3->B4 B5 Work-up (Washing) B4->B5 B6 Drying and Solvent Removal B5->B6 B7 Purification (Recrystallization) B6->B7

Figure 2: Experimental workflow for the synthesis of the liquid crystal.
Characterization and Expected Properties

The final product should be characterized to confirm its structure and to determine its liquid crystalline properties.

  • Structural Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity of the compound.

    • FTIR Spectroscopy: To verify the presence of the ester carbonyl group (around 1735-1750 cm⁻¹) and the nitrile group (around 2220-2260 cm⁻¹).

    • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Mesomorphic Properties:

    • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (melting point, clearing point) and associated enthalpy changes.

    • Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and identify the type of mesophase (e.g., nematic, smectic). A nematic phase will typically exhibit a schlieren or marbled texture.

The introduction of the trans-4-isobutylcyclohexyl group is expected to result in a material with a nematic phase over a specific temperature range. The exact transition temperatures will depend on the purity of the compound and the nature of the other molecular fragments.

Application in Specialty Polymers

While the primary application is in liquid crystals, 4-isobutylcyclohexanecarboxylic acid and its derivatives can also be incorporated into specialty polymers. For example, it can be converted into a methacrylate or acrylate monomer and subsequently polymerized to yield polymers with a bulky, non-polar side chain.

The incorporation of the 4-isobutylcyclohexyl moiety into a polymer backbone can influence its properties in several ways:

  • Increased Glass Transition Temperature (Tg): The rigid cyclohexyl group can restrict chain mobility, leading to a higher Tg compared to polymers with more flexible side chains.

  • Modified Solubility: The non-polar nature of the side group will make the polymer soluble in non-polar organic solvents.

  • Altered Mechanical Properties: The bulky side group can affect the packing of polymer chains, influencing properties such as stiffness and toughness.

The synthesis of such polymers would typically involve the esterification of 4-isobutylcyclohexanol (which can be derived from the carboxylic acid) with acryloyl or methacryloyl chloride, followed by free-radical polymerization of the resulting monomer.

Conclusion and Future Outlook

4-Isobutylcyclohexanecarboxylic acid is a valuable and versatile building block in materials science. Its strategic use, particularly the trans-isomer, allows for the synthesis of materials with desirable properties for applications in liquid crystal displays and specialty polymers. The protocols outlined in this guide provide a robust framework for the synthesis and characterization of such materials. Future research may explore the synthesis of a wider range of liquid crystal and polymer structures derived from this molecule to further tune their properties for specific high-performance applications. The continued exploration of structure-property relationships will undoubtedly unlock new possibilities for this important class of compounds.

References

  • PubChem. Cyclohexanecarboxylic acid, 4-isobutyl-. National Center for Biotechnology Information. [Link]

  • Pressbooks. chapter 25: carboxylic acids and esters. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Google Patents.
  • MDPI. Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. [Link]

  • Chemistry LibreTexts. 2.4: Chemical Properties of Carboxylic Acids II- Formation of Esters. [Link]

  • Indian Academy of Sciences. Synthesis and characterization of in situ prepared poly (methyl methacrylate) nanocomposites. [Link]

  • MDPI. Synthesis and Characterization of a Brand-New Linear Hybrid Co-Polymer (Iso-Butyl Methacrylate-co-Trimethoxysilyl) Propyl Methacrylate) Through Free Radical Polymerization. [Link]

  • ResearchGate. Synthesis and characterization of poly(methyl methacrylate) via ARGET ATRP and study of the effect of solvents and temperatures on its polymerization kinetics. [Link]

  • Pressbooks. 25.2 PHYSICAL PROPERTIES OF CARBOXYLIC ACIDS. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of 4-Isobutylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Isobutylcyclohexanecarboxylic acid (CAS No. 38792-88-0) is a carboxylic acid derivative with a molecular weight of 184.27 g/mol .[1] Its structure, featuring a cyclohexane ring substituted with an isobutyl group and a carboxylic acid moiety, makes it a compound of interest in various research and development applications, including pharmaceutical synthesis and materials science. As with any laboratory chemical, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of personnel and the integrity of experimental work. This document provides a comprehensive guide to the safe handling, storage, and disposal of 4-isobutylcyclohexanecarboxylic acid, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-isobutylcyclohexanecarboxylic acid is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

These classifications underscore the importance of appropriate personal protective equipment and handling procedures to prevent direct contact.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 4-isobutylcyclohexanecarboxylic acid is provided in the table below. Understanding these properties is crucial for safe handling and storage.

PropertyValueSource
CAS Number 38792-88-0
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.27 g/mol
Appearance Solid
Solubility Low water solubility

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 4-isobutylcyclohexanecarboxylic acid to minimize the risk of exposure.

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and subsequent irritation. It is crucial to consult a glove compatibility chart for the specific chemical and breakthrough times.[5][6]
Body Protection Laboratory coat, long pants, and closed-toe shoes.Provides a barrier against accidental spills and contact with contaminated surfaces.[3][7]
Respiratory Protection Not generally required under normal laboratory use with adequate ventilation. A NIOSH-approved respirator may be necessary for large quantities or when generating dust.To prevent inhalation of airborne particles, especially if the material is a fine powder.

Safe Handling Procedures

Adherence to the following procedures is essential for the safe handling of 4-isobutylcyclohexanecarboxylic acid in a laboratory setting.

Engineering Controls
  • Fume Hood: All handling of 4-isobutylcyclohexanecarboxylic acid that may generate dust or aerosols should be conducted in a properly functioning chemical fume hood.[3] This is the primary engineering control to minimize inhalation exposure.

General Handling Practices
  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[7]

  • Minimize Dust Generation: Handle the solid material carefully to avoid creating dust. Use appropriate tools, such as a spatula, for transferring the chemical.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[7] Do not eat, drink, or smoke in areas where chemicals are handled.

Storage Requirements

Proper storage of 4-isobutylcyclohexanecarboxylic acid is crucial for maintaining its stability and preventing hazardous situations.

  • Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[4]

  • Incompatible Materials: Store separately from incompatible materials such as strong bases, oxidizing agents, and reducing agents to prevent potentially hazardous reactions.

  • Segregation: Do not store with food, drink, or animal feeding stuffs.

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention if necessary.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. If irritation persists, seek medical attention.[4]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill and Leak Procedures
  • Small Spills:

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a designated, labeled waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Ensure adequate ventilation.

    • Only trained personnel with appropriate respiratory protection should handle the cleanup of large spills.

Experimental Protocols

The following protocols provide step-by-step methodologies for common laboratory procedures involving 4-isobutylcyclohexanecarboxylic acid.

Protocol 1: Weighing of Solid 4-Isobutylcyclohexanecarboxylic Acid

This protocol outlines the safe procedure for accurately weighing the solid compound.

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing cluster_cleanup Cleanup Prep Don appropriate PPE (Lab coat, gloves, safety goggles) Setup Set up analytical balance in a chemical fume hood Prep->Setup Tare Place weigh boat on balance and tare Setup->Tare Transfer Carefully transfer solid using a clean spatula Tare->Transfer Record Record the final mass Transfer->Record Seal Securely cap the stock container Record->Seal Clean Clean spatula and work area Seal->Clean Dispose Dispose of weigh boat in designated waste Clean->Dispose

Caption: Workflow for weighing solid 4-isobutylcyclohexanecarboxylic acid.

Methodology:

  • Preparation:

    • Ensure you are wearing the appropriate personal protective equipment: a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

    • Set up the analytical balance inside a certified chemical fume hood to contain any potential dust.

  • Weighing Procedure:

    • Place a clean, appropriately sized weigh boat on the balance pan and press the "tare" or "zero" button.

    • Using a clean spatula, carefully transfer the desired amount of 4-isobutylcyclohexanecarboxylic acid from the stock container to the weigh boat. Avoid any sudden movements that could generate dust.

    • Once the desired mass is reached, record the value in your laboratory notebook.

  • Post-Weighing:

    • Securely cap the stock container of 4-isobutylcyclohexanecarboxylic acid.

    • Clean the spatula thoroughly with an appropriate solvent and wipe down the work surface within the fume hood.

    • Dispose of the used weigh boat in the designated solid chemical waste container.

Protocol 2: Preparation of a Stock Solution

This protocol details the preparation of a stock solution of 4-isobutylcyclohexanecarboxylic acid in a suitable organic solvent.

Solution_Preparation cluster_solute Solute Handling cluster_solvent Solvent Addition cluster_dissolution Dissolution cluster_finalization Finalization & Storage Weigh Weigh the required mass of 4-isobutylcyclohexanecarboxylic acid (Follow Protocol 1) Transfer_Solid Quantitatively transfer the weighed solid to the volumetric flask Weigh->Transfer_Solid Add_Solvent Add a portion of the chosen solvent (e.g., DMSO, Ethanol) to the volumetric flask Add_Solvent->Transfer_Solid Mix Mix by swirling or sonication until fully dissolved Transfer_Solid->Mix Dilute Dilute to the final volume with the solvent Mix->Dilute Label Label the flask with name, concentration, date, and initials Dilute->Label Store Store appropriately as per stability data Label->Store

Caption: Protocol for preparing a stock solution.

Methodology:

  • Calculate and Weigh:

    • Calculate the mass of 4-isobutylcyclohexanecarboxylic acid required to achieve the desired concentration and final volume.

    • Following Protocol 1, accurately weigh the calculated mass of the solid.

  • Solvent Addition and Dissolution:

    • Select an appropriate solvent in which 4-isobutylcyclohexanecarboxylic acid is soluble (e.g., dimethyl sulfoxide (DMSO), ethanol).

    • In a chemical fume hood, add approximately half of the final volume of the chosen solvent to a volumetric flask of the appropriate size.

    • Carefully transfer the weighed solid into the volumetric flask. A powder funnel can be used to prevent loss of material.

    • Rinse the weigh boat with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a quantitative transfer.

    • Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to aid dissolution. Ensure the solid is completely dissolved before proceeding.

  • Final Volume and Storage:

    • Once the solid is fully dissolved, add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Label the flask clearly with the name of the compound, the concentration, the solvent, the date of preparation, and your initials.

    • Store the stock solution under appropriate conditions (e.g., at room temperature or refrigerated, protected from light if necessary). Refer to available stability data for the compound in the chosen solvent.

Disposal

All waste containing 4-isobutylcyclohexanecarboxylic acid must be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Place excess solid and contaminated disposable materials (e.g., weigh boats, gloves) in a labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing 4-isobutylcyclohexanecarboxylic acid in a labeled hazardous waste container for organic solvents.

Never dispose of 4-isobutylcyclohexanecarboxylic acid or its solutions down the drain.

Conclusion

4-Isobutylcyclohexanecarboxylic acid is a valuable research chemical that can be handled safely by adhering to the guidelines and protocols outlined in this document. A proactive approach to safety, including the consistent use of appropriate personal protective equipment and engineering controls, is essential for minimizing risks and ensuring a safe and productive research environment. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.

References

  • Angene Chemical. (2025, September 5). Safety Data Sheet.
  • PubChem. (n.d.). Cyclohexanecarboxylic acid, 4-isobutyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaceutical Information. (2024, May 2). SOP for Handling of Chemicals and Reagents. Retrieved from [Link]

  • TCI Chemicals. (2025, April 30). SAFETY DATA SHEET.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • LSU. (2023, January). Standard Operating Procedure: HANDLING CHEMICALS. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Handling & Usage of Hazardous Chemicals. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Preparation of Stock Solutions of 3-(2-Iodophenylamino)propanoic acid.
  • Environmental Health and Safety, University of Nebraska-Lincoln. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Practice Procedures for Making Stock Solution. (n.d.). Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]

  • Phoenix Police Department. (2025, February 13). Toxicology Procedures.
  • Shield Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Australian Government Department of Health. (2015, May 3). PUBLIC REPORT Cyclohexanecarboxylic acid, 3-methyl-, methyl ester. Retrieved from [Link]

  • California Department of Pesticide Regulation. (n.d.). ENVIRONMENTAL FATE OF INDOXACARB. Retrieved from [Link]

  • Staples, C. A. (2001). A review of the environmental fate and aquatic effects of a series of C4 and C8 oxo-process chemicals. Chemosphere, 44(5), 849-856.
  • Zuanazzi, J. A. S., & Zuin, V. G. (2011). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. In Herbicides and Environment. InTech.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Isobutylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-isobutylcyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis.

Introduction

4-Isobutylcyclohexanecarboxylic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and liquid crystals.[1] Its synthesis, while conceptually straightforward, often presents practical challenges that can impact yield, purity, and stereochemical outcome. This guide offers expert insights and field-proven solutions to common issues encountered during its preparation.

The most prevalent synthetic route involves the catalytic hydrogenation of 4-isobutylbenzoic acid. This process, while effective, is sensitive to various experimental parameters that can lead to incomplete conversion, byproduct formation, and difficulties in product isolation.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 4-isobutylcyclohexanecarboxylic acid, offering causative explanations and actionable solutions.

Issue 1: Low or No Conversion of 4-Isobutylbenzoic Acid

Question: I am performing the catalytic hydrogenation of 4-isobutylbenzoic acid, but I am observing very low conversion to the desired product. What are the potential causes and how can I improve the reaction efficiency?

Answer:

Low conversion in the hydrogenation of 4-isobutylbenzoic acid is a common issue that can be attributed to several factors related to the catalyst, reaction conditions, and substrate purity.

Potential Causes and Solutions:

  • Catalyst Inactivity:

    • Cause: The catalyst (e.g., Palladium on Carbon (Pd/C), Platinum Oxide (PtO₂), Rhodium on Carbon (Rh/C), or Ruthenium on Carbon (Ru/C)) may be old, improperly stored, or poisoned by impurities.[2]

    • Solution:

      • Use fresh, high-quality catalyst.

      • Ensure the catalyst has been stored under an inert atmosphere to prevent oxidation.

      • Pre-activate the catalyst if necessary, following the manufacturer's recommendations. For instance, PtO₂ often requires pre-reduction in the reaction solvent under a hydrogen atmosphere.

  • Insufficient Hydrogen Pressure:

    • Cause: The hydrogenation of an aromatic ring is a thermodynamically demanding process that requires sufficient hydrogen pressure to proceed at a reasonable rate.[2]

    • Solution:

      • Increase the hydrogen pressure. Typical pressures for this type of reaction range from 50 to 500 psi, depending on the catalyst and temperature. Consult literature for specific conditions related to your chosen catalyst.[2]

  • Inadequate Temperature:

    • Cause: The reaction may be too slow at lower temperatures.

    • Solution:

      • Gently increase the reaction temperature. However, be cautious, as excessively high temperatures can lead to side reactions like hydrogenolysis.[3] A typical starting point is room temperature, which can be gradually increased to 40-60°C.

  • Poor Substrate Purity:

    • Cause: Impurities in the starting 4-isobutylbenzoic acid can act as catalyst poisons. Sulfur-containing compounds are particularly detrimental to noble metal catalysts.

    • Solution:

      • Ensure the purity of the starting material. If necessary, recrystallize the 4-isobutylbenzoic acid before use.

  • Solvent Effects:

    • Cause: The choice of solvent can significantly impact the reaction rate. Solvents that poorly solubilize the substrate or hydrogen can hinder the reaction.

    • Solution:

      • Common solvents for this hydrogenation include acetic acid, ethanol, and dioxane.[3] Acetic acid is often preferred as it can help maintain catalyst activity. If using an alcohol, ensure it is anhydrous, as water can sometimes affect the reaction. A binary solvent system, such as dioxane and water, has been shown to improve conversion and selectivity in some cases.[3]

Issue 2: Formation of Byproducts

Question: My reaction is proceeding, but I am observing significant byproduct formation alongside the desired 4-isobutylcyclohexanecarboxylic acid. What are these byproducts and how can I minimize their formation?

Answer:

Byproduct formation is a frequent challenge, often stemming from over-reduction or side reactions of the carboxylic acid functionality.

Common Byproducts and Mitigation Strategies:

  • 4-Isobutylcyclohexylmethanol:

    • Cause: Over-reduction of the carboxylic acid group to the corresponding alcohol. This is more likely to occur with more reactive catalysts like Ruthenium and at higher temperatures and pressures.[3]

    • Solution:

      • Catalyst Selection: Use a less reactive catalyst. Palladium or Platinum are generally less prone to reducing the carboxylic acid group compared to Ruthenium.[2]

      • Reaction Conditions: Employ milder conditions—lower temperature and hydrogen pressure.

      • Solvent Choice: The use of a binary solvent system like dioxane-water can sometimes increase selectivity for the desired carboxylic acid.[3]

  • Toluene and Methyl Cyclohexane:

    • Cause: Hydrogenolysis, the cleavage of the C-C bond between the aromatic ring and the carboxylic acid group, followed by reduction of the resulting toluene. This is more prevalent at higher temperatures.

    • Solution:

      • Maintain a lower reaction temperature.

      • Careful selection of the catalyst and support can also minimize this side reaction.

  • Incomplete Hydrogenation Products (e.g., 4-Isobutylcyclohexenecarboxylic acids):

    • Cause: Insufficient reaction time or catalyst deactivation before the reaction reaches completion.

    • Solution:

      • Increase the reaction time. Monitor the reaction progress by techniques like TLC, GC, or NMR.

      • Ensure the catalyst remains active throughout the reaction. If necessary, use a higher catalyst loading or add a fresh portion of the catalyst.

Issue 3: Difficulty in Product Isolation and Purification

Question: I have completed the reaction, but I am struggling to isolate and purify the 4-isobutylcyclohexanecarboxylic acid from the reaction mixture. What is an effective purification strategy?

Answer:

The purification of carboxylic acids often involves exploiting their acidic nature to separate them from neutral byproducts and the catalyst.

Step-by-Step Purification Protocol:

  • Catalyst Removal:

    • After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the solid catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Solvent Removal:

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction:

    • Dissolve the crude residue in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide (e.g., 1M).[4] This will convert the carboxylic acid into its water-soluble sodium salt, which will move to the aqueous layer. Neutral impurities will remain in the organic layer.

    • Separate the aqueous layer and wash it once more with the organic solvent to remove any remaining neutral impurities.

    • Carefully acidify the aqueous layer with a strong acid, such as concentrated hydrochloric acid, until the pH is acidic (pH ~2).[5] The 4-isobutylcyclohexanecarboxylic acid will precipitate out of the solution as a solid or an oil.

    • Extract the product back into an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and remove the solvent under reduced pressure.

  • Recrystallization or Distillation:

    • For solid products, recrystallization from a suitable solvent system (e.g., hexanes, or a mixture of ethyl acetate and hexanes) can further purify the compound.

    • If the product is a liquid or a low-melting solid, distillation under reduced pressure can be an effective purification method.

Issue 4: Unfavorable Cis/Trans Isomer Ratio

Question: The hydrogenation of 4-isobutylbenzoic acid can produce both cis and trans isomers of 4-isobutylcyclohexanecarboxylic acid. How can I control the stereochemical outcome of the reaction?

Answer:

Controlling the cis/trans ratio is a significant challenge in this synthesis. The initial hydrogenation often yields a mixture of isomers, with the cis isomer sometimes being the major product.[6]

Strategies for Controlling Stereochemistry:

  • Catalyst and Conditions: The choice of catalyst and reaction conditions can influence the initial isomeric ratio, although achieving high selectivity in a single step can be difficult. Some research suggests that specific catalyst systems and conditions can favor one isomer over the other.

  • Epimerization: A more reliable method to obtain the thermodynamically more stable trans isomer is through epimerization of the cis/trans mixture.[7]

    • Procedure: The mixture of isomers can be treated with a strong base, such as potassium hydroxide, in a high-boiling solvent at elevated temperatures.[7] This process allows for the equilibration of the cis and trans forms, leading to an enrichment of the more stable trans isomer. Subsequent acidification and purification will then yield the desired trans-4-isobutylcyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the hydrogenation of 4-isobutylbenzoic acid?

A1: The "best" catalyst depends on the desired outcome and available equipment.

  • Rhodium on Carbon (Rh/C): Often shows high activity and can allow for lower reaction temperatures.[2]

  • Ruthenium on Carbon (Ru/C): Also highly active but may lead to over-reduction of the carboxylic acid.[3]

  • Palladium on Carbon (Pd/C) and Platinum Oxide (PtO₂): These are generally reliable catalysts that are less prone to over-reduction, though they may require higher pressures or temperatures.[2]

Q2: What are the key safety precautions to consider during this synthesis?

A2:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources. Use appropriate high-pressure equipment and ensure all connections are secure.

  • Catalysts: Finely divided metal catalysts can be pyrophoric (ignite spontaneously in air), especially after the reaction when they are dry and saturated with hydrogen. Handle the catalyst carefully, preferably under a blanket of inert gas (e.g., nitrogen or argon) or as a slurry in solvent.

  • Acids and Bases: Handle strong acids and bases with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Q3: How can I monitor the progress of the reaction?

A3:

  • Thin Layer Chromatography (TLC): TLC can be used to monitor the disappearance of the starting material (4-isobutylbenzoic acid) which is more polar and will have a lower Rf value than the product. The aromatic starting material will also be visible under UV light, while the saturated product will not.

  • Gas Chromatography (GC): GC is an excellent technique for monitoring the reaction, as it can separate the starting material, product, and any volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the aromatic protons of the starting material and the appearance of the aliphatic protons of the cyclohexyl ring in the product.

Q4: Can I use a different starting material instead of 4-isobutylbenzoic acid?

A4: While 4-isobutylbenzoic acid is the most direct precursor, other synthetic routes are possible, though they may be more complex. For instance, one could envision a route starting from cyclohexanecarboxylic acid and introducing the isobutyl group via a Friedel-Crafts type reaction, although this would likely be less efficient and more prone to side reactions.

Experimental Workflow and Data

Typical Experimental Protocol for Hydrogenation

This protocol provides a general guideline. Specific conditions may need to be optimized.

  • Reaction Setup: In a high-pressure autoclave, combine 4-isobutylbenzoic acid (1.0 eq), the chosen catalyst (e.g., 5 mol% Pd/C), and a suitable solvent (e.g., acetic acid, 10 mL per gram of substrate).

  • Inerting: Seal the autoclave and purge the system with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen.

  • Hydrogenation: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 100 psi).

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature to 50°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots (after carefully depressurizing and re-purging the system) and analyzing them by TLC or GC.

  • Workup: Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and purge with an inert gas. Filter the catalyst and proceed with the purification as described in the Troubleshooting Guide.

Illustrative Data
CatalystTemperature (°C)Pressure (psi)Typical Conversion (%)Key Observations
5% Pd/C50200>95Good selectivity, may require longer reaction times.
5% Rh/C25100>99High activity, reaction is typically faster.[2]
5% Ru/C40150>99High activity, risk of over-reduction to the alcohol.[3]
PtO₂2550>95Requires pre-reduction, good selectivity.

Note: This data is illustrative and actual results may vary depending on the specific reaction conditions and purity of reagents.

Reaction Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Workup & Purification Start 4-Isobutylbenzoic Acid Reactor High-Pressure Reactor Start->Reactor Solvent Solvent (e.g., Acetic Acid) Solvent->Reactor Catalyst Catalyst (e.g., Pd/C) Catalyst->Reactor Filtration Catalyst Filtration Reactor->Filtration Reaction Completion H2 Hydrogen Gas H2->Reactor Evaporation Solvent Removal Filtration->Evaporation Extraction Acid-Base Extraction Evaporation->Extraction Purification Recrystallization / Distillation Extraction->Purification End Pure 4-Isobutylcyclohexanecarboxylic Acid Purification->End

Caption: Workflow for the synthesis and purification of 4-isobutylcyclohexanecarboxylic acid.

References

  • PrepChem.com. Synthesis of cis-4-n-butylcyclohexanecarboxylic acid. Available from: [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Coll. Vol. 7, p.93 (1990); Vol. 63, p.183 (1985). Available from: [Link]

  • PubChem. Cyclohexanecarboxylic acid, 4-isobutyl-. Available from: [Link]

  • Organic Syntheses. Cyclobutanecarboxylic acid. Coll. Vol. 3, p.213 (1955); Vol. 25, p.25 (1945). Available from: [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]

  • Fan, G., et al. (2010). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO₂. Int. J. Mol. Sci., 11(12), 5267-5276. Available from: [Link]

  • Organic Syntheses. ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Coll. Vol. 10, p.26 (2004); Vol. 78, p.246 (2002). Available from: [Link]

  • Hsung, R. P., et al. (2010). Challenges in the Synthesis of a Unique Mono-Carboxylic Acid Antibiotic (+)-Zincophorin. Accounts of Chemical Research, 43(7), 945-957. Available from: [Link]

  • PubChem. trans-4-Isobutyl-cyclohexanecarboxylic acid methyl ester. Available from: [Link]

  • MySkinRecipes. 4-Butylcyclohexanecarboxylic Acid. Available from: [Link]

  • Google Patents. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Organic Syntheses. 1-methylcyclohexanecarboxylic acid. Coll. Vol. 5, p.739 (1973); Vol. 45, p.74 (1965). Available from: [Link]

  • Google Patents. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • PubChem. 4-Isobutylbenzoic acid. Available from: [Link]

  • Patil, S. D., et al. (2015). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. International Journal of Engineering Research and General Science, 3(4), 633-638. Available from: [Link]

  • Google Patents. US6833472B2 - Process for the purification of aromatic carboxylic acids.
  • PubChem. 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture). Available from: [Link]

  • Siniscalchi, T. (2021, December 6). Exercise 21.10 - Multi-step Synthesis with Carboxylic Acids and their Derivatives [Video]. YouTube. Available from: [Link]

  • Google Patents. US5202475A - Process for preparation of cyclohexanedicarboxylic acid.
  • PubMed. Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. Available from: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-Isobutylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-isobutylcyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their synthesis. Here, we address common challenges and frequently asked questions, providing in-depth, evidence-based solutions.

Troubleshooting Guide

This section is dedicated to resolving specific issues you may encounter during your synthesis. We delve into the root causes of these problems and offer practical, step-by-step guidance for remediation.

Issue 1: Low Overall Yield of 4-Isobutylcyclohexanecarboxylic Acid

Question: My hydrogenation of 4-isobutylbenzoic acid results in a low overall yield of the desired product. What are the potential causes and how can I improve it?

Answer:

A low overall yield in the synthesis of 4-isobutylcyclohexanecarboxylic acid via hydrogenation of 4-isobutylbenzoic acid can stem from several factors, including incomplete reaction, side reactions, or mechanical losses during workup and purification.

Potential Causes and Solutions:

  • Incomplete Hydrogenation: The aromatic ring of benzoic acids can be resistant to hydrogenation.[1] Incomplete conversion of the starting material is a common reason for low yields.

    • Catalyst Activity: Ensure your catalyst is active. If using a heterogeneous catalyst like Ruthenium on Carbon (Ru/C) or Rhodium on Carbon (Rh/C), make sure it has not been poisoned.[2] For new batches of catalyst, it's advisable to run a small-scale test reaction.

    • Reaction Conditions: Aromatic ring hydrogenation often requires elevated temperature and pressure.[3] Consider increasing the hydrogen pressure and/or reaction temperature within the limits of your equipment. A typical starting point for this reaction is a hydrogen pressure of 50-100 bar and a temperature range of 100-150°C.[4]

    • Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction progress by taking aliquots and analyzing them using techniques like TLC, GC, or NMR.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired carboxylic acid.

    • Hydrogenolysis: The carboxylic acid group can be reduced to an alcohol (4-isobutylcyclohexylmethanol) or even further to a methyl group (1-isobutyl-4-methylcyclohexane). This is particularly a risk with certain catalysts like Palladium.[2] Using a more chemoselective catalyst such as Rhodium or Ruthenium can mitigate this.[2][5] Some studies have shown that bimetallic catalysts, like Ru-Sn, can suppress hydrogenolysis.[6][7]

    • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like methanol or ethanol are commonly used.

  • Product Isolation and Purification Losses: Significant amounts of product can be lost during the workup and purification steps.

    • Extraction: 4-isobutylcyclohexanecarboxylic acid is a carboxylic acid and can be effectively extracted from a non-polar organic solvent into an aqueous basic solution (e.g., 1M NaOH).[8][9] After separating the layers, the aqueous layer is acidified (e.g., with 1M HCl) to precipitate the product, which is then extracted back into an organic solvent.[8] Ensure the pH is sufficiently high (at least 2 pH units above the pKa of the acid) during the basic extraction and sufficiently low (at least 2 pH units below the pKa) during acidification to ensure complete transfer between phases.

    • Crystallization: If purifying by crystallization, ensure the proper solvent system is used to maximize recovery. Slow cooling can help in obtaining purer crystals and reducing losses in the mother liquor.

Experimental Protocol for Yield Improvement:

  • Catalyst Screening: If yields are consistently low, consider screening different catalysts. A comparison of common catalysts is provided in the table below.

CatalystSupportTypical Loading (w/w)AdvantagesDisadvantages
RutheniumCarbon5%High activity for aromatic hydrogenation.[10]Can be expensive.
RhodiumCarbon5%Highly effective and can be used under milder conditions than Ru.[1]More expensive than Ru.
PalladiumCarbon5-10%Readily available and effective for many hydrogenations.[2]Higher risk of hydrogenolysis of the carboxylic acid.[2]
  • Reaction Optimization:

    • Temperature: Start with a temperature of 100°C and increase in 10°C increments if the reaction is slow, not exceeding 180°C to minimize side reactions.

    • Pressure: A hydrogen pressure of 50-100 bar is a good starting point.[4] Increasing the pressure can enhance the rate of hydrogenation.

    • Solvent: Methanol or ethanol are good initial choices.

  • Workup Optimization:

    • After the reaction, filter off the catalyst.

    • Evaporate the solvent.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Extract with 1M NaOH solution.

    • Separate the aqueous layer and wash the organic layer with 1M NaOH.

    • Combine the aqueous layers and acidify with 1M HCl until the product precipitates.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

Issue 2: Unfavorable cis:trans Isomer Ratio

Question: My final product is a mixture of cis and trans isomers, with a high proportion of the undesired cis isomer. How can I increase the proportion of the trans isomer?

Answer:

The formation of a mixture of cis and trans isomers is common in the hydrogenation of substituted benzoic acids. The trans isomer is generally the thermodynamically more stable product due to the bulky isobutyl and carboxylic acid groups occupying equatorial positions on the cyclohexane ring.[11] However, the kinetic product of the hydrogenation can be a mixture rich in the cis isomer. To obtain a higher proportion of the trans isomer, an epimerization step is typically required.[12]

Solutions:

  • Base-Catalyzed Epimerization: The most common method to convert the cis isomer to the more stable trans isomer is through base-catalyzed epimerization at elevated temperatures.[12][13] This process involves the deprotonation of the alpha-carbon to the carboxyl group, forming an enolate intermediate which can then be protonated to give either isomer. Over time, the equilibrium will favor the formation of the more stable trans isomer.

    • Procedure: After the initial hydrogenation and workup, the mixture of isomers can be heated in the presence of a strong base. A patent describes a method where heating a mixture of cis and trans 4-lower alkyl-cyclohexanecarboxylic acid with potassium hydroxide at 130-220°C can lead to a high purity of the trans form (98.4-99.8%).[12]

    • Reaction Monitoring: The progress of the epimerization should be monitored by taking samples and analyzing the cis:trans ratio by GC or NMR.

Detailed Epimerization Protocol:

  • Place the mixture of cis and trans 4-isobutylcyclohexanecarboxylic acid in a reaction vessel.

  • Add a strong base, such as potassium hydroxide (KOH). A molar ratio of 1:1 (acid:base) can be a starting point.

  • Heat the mixture to a temperature between 150°C and 180°C.

  • Maintain the temperature and stir the reaction mixture for several hours. Monitor the reaction progress every hour after the first 2 hours.

  • Once the desired cis:trans ratio is achieved, cool the reaction mixture.

  • Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Purify the product by extraction and/or crystallization.

Epimerization_Workflow cluster_0 Hydrogenation & Workup cluster_1 Epimerization cluster_2 Purification start Hydrogenation of 4-isobutylbenzoic acid product_mix Mixture of cis/trans isomers start->product_mix epimerization Heat with strong base (e.g., KOH) product_mix->epimerization trans_product Predominantly trans isomer epimerization->trans_product purification Acidification, Extraction & Crystallization trans_product->purification final_product High purity trans isomer purification->final_product

Caption: Troubleshooting decision tree for low yield of 4-isobutylcyclohexanecarboxylic acid.

References

  • EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents.
  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents.
  • WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents.
  • Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. (2013). Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.
  • Kinetic Study for Chemoselective Hydrogenation of Benzoic Acid to Benzyl Alcohol in a Batch Slurry Reactor using Ru-Sn/Al2O3 Catalyst. (2022). ResearchGate. Available at: [Link]

  • US5202475A - Process for preparation of cyclohexanedicarboxylic acid - Google Patents.
  • Reduction of Aromatic Compounds. (2024). Chemistry LibreTexts. Available at: [Link]

  • Cis/trans stereochemistry dictating pKa. (2016). Chemistry Stack Exchange. Available at: [Link]

  • Kinetic Study for Chemoselective Hydrogenation of Benzoic Acid to Benzyl Alcohol in a Batch Slurry Reactor using Ru-Sn/Al2O3 Catalyst. (2022). Asian Journal of Chemistry. Available at: [Link]

  • Cyclohexanecarboxylic acid. Wikipedia. Available at: [Link]

  • cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. (2008). Acta Crystallographica Section E. E64(Pt 8), o1473.
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at: [Link]

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. (1959). ScholarWorks at WMU. Available at: [Link]

  • Catalytic hydrogenation of aromatic rings catalyzed by Pd/NiO. (2014). RSC Publishing. Available at: [Link]

  • Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2. (2020). SciSpace. Available at: [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumar
  • WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents.
  • Development of Catalysts for the Hydrogenation of the Aromatic Ring in Gasolines. (2016). SciSpace. Available at: [Link]

  • Catalytic Hydrogenation of Benzoic Acid. (2018). ResearchGate. Available at: [Link]

  • Cis-Trans isomerization of double bond (three different methods). (2020). YouTube. Available at: [Link]

  • Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2. (2020). Research Explorer. Available at: [Link]

  • Isolation of a Carboxylic acid. (2019). Reddit. Available at: [Link]

  • Reductions of Aromatic Rings. Organic Chemistry II - Lumen Learning. Available at: [Link]

Sources

Technical Support Center: Resolving Cis/Trans Isomers of 4-Isobutylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the resolution of 4-isobutylcyclohexanecarboxylic acid isomers. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the separation, purification, and characterization of these non-chiral diastereomers. The following question-and-answer-based troubleshooting guide synthesizes established methodologies with practical, field-proven insights to ensure the integrity and efficiency of your experimental outcomes.

FAQ: Foundational Concepts of 4-Isobutylcyclohexanecarboxylic Acid Isomers

Q1: What are the cis and trans isomers of 4-isobutylcyclohexanecarboxylic acid, and why is their separation critical?

Answer: The cis and trans isomers of 4-isobutylcyclohexanecarboxylic acid are geometric isomers, or diastereomers, that arise from the substitution pattern on the cyclohexane ring.[1] In the cis isomer, both the isobutyl group and the carboxylic acid group are on the same face of the ring (both pointing up or both pointing down). In the trans isomer, they are on opposite faces (one up, one down).[1]

In their most stable chair conformations:

  • Trans Isomer: Both the large isobutyl group and the carboxylic acid group can occupy equatorial positions, which minimizes steric strain. This is generally the thermodynamically more stable isomer.[2]

  • Cis Isomer: One substituent must occupy an axial position while the other is equatorial, leading to greater steric hindrance and making it the thermodynamically less stable isomer.[2]

Separation is critical in pharmaceutical development because geometric isomers can have vastly different pharmacological activities, toxicological profiles, and pharmacokinetic properties. Regulatory agencies require the characterization and control of each isomer in an active pharmaceutical ingredient (API).

Q2: What are the primary physical differences between the cis and trans isomers that can be exploited for separation?

Answer: The key to separating these isomers lies in leveraging their distinct physical properties, which stem from their different three-dimensional shapes and molecular symmetries.

PropertyTrans IsomerCis IsomerRationale for Separation
Symmetry & Packing Higher symmetryLower symmetryThe more symmetrical trans isomer often packs more efficiently into a crystal lattice, typically resulting in a higher melting point and lower solubility in many solvents.[3]
Dipole Moment Generally lowerGenerally higherThe difference in polarity can be exploited in chromatographic separations.
Thermodynamic Stability More stable (diequatorial)Less stable (axial/equatorial)The less stable cis isomer can often be converted to the more stable trans isomer under equilibrium conditions (epimerization).[4][5]

Troubleshooting Guide: Isomer Separation & Purification

This section addresses common issues encountered during the physical separation of the cis/trans isomer mixture.

Workflow for Isomer Resolution

cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis & Iteration cluster_final Final Products start Synthesis of 4-Isobutylcyclohexanecarboxylic Acid (e.g., hydrogenation of 4-isobutylbenzoic acid) mixture Cis/Trans Isomer Mixture start->mixture separation Separation Method (Crystallization or Chromatography) mixture->separation analysis Purity & Identity Check (NMR, HPLC) separation->analysis pure_cis Pure Cis Isomer separation->pure_cis decision Purity >99%? analysis->decision decision->separation pure_trans Pure Trans Isomer decision->pure_trans Yes

Caption: General workflow for the resolution of cis/trans isomers.

Fractional Crystallization

Q3: My fractional crystallization is inefficient, providing only minor enrichment of the trans isomer. What are the most critical parameters to adjust?

Answer: Fractional crystallization exploits the typically lower solubility of the more symmetrical trans isomer.[3] If enrichment is poor, a systematic optimization of the following is required:

  • Solvent Selection (Critical): The ideal solvent is one in which the trans isomer is sparingly soluble while the cis isomer is significantly more soluble at a given temperature.

    • Troubleshooting: If both isomers are too soluble, the recovery will be low. If both are poorly soluble, the purity of the crystallized product will be poor.

    • Protocol: Start with a solvent screen. Test solvents of varying polarity (e.g., hexane, ethyl acetate, isopropanol, methanol, and mixtures thereof). A good starting point for dicarboxylic acids can be ethanol or methanol solutions.[6] Dissolve the mixture in a minimal amount of hot solvent and allow it to cool slowly. The first crop of crystals should be enriched in the trans isomer.

  • Cooling Rate: Rapid cooling traps impurities (the cis isomer) within the crystal lattice.

    • Troubleshooting: Crystals forming too quickly or appearing as fine powder often indicates poor purity.

    • Protocol: After dissolving the acid at the solvent's boiling point, allow the solution to cool to room temperature undisturbed over several hours, then transfer to a cold bath (0-5 °C) for an additional period to maximize recovery of the pure isomer.

  • Seeding: Introducing a seed crystal of the pure trans isomer can promote selective crystallization.

    • Protocol: Once the hot solution has cooled slightly below its saturation point, add a very small amount of a previously isolated pure trans sample. This provides a template for crystal growth, improving both yield and purity.

Q4: The yield of my desired trans isomer is very low, even after multiple crystallizations. How can I improve this and recover the acid from the mother liquor?

Answer: Low yield is a common trade-off for high purity in crystallization.

  • Isomerization/Epimerization: The most effective strategy is to convert the undesired cis isomer remaining in the mother liquor into the desired trans isomer. This is an equilibrium-driven process, often catalyzed by a base, that enriches the mixture with the more thermodynamically stable trans form.[4]

    • Protocol:

      • Combine the mother liquors from your crystallizations and evaporate the solvent.

      • Dissolve the residue in a suitable solvent like methanol.

      • Add a catalytic amount of a base, such as sodium methoxide.[5]

      • Heat the mixture under reflux to allow it to reach thermodynamic equilibrium, which will favor the trans isomer.

      • Neutralize the base, evaporate the solvent, and subject the newly enriched mixture to another round of fractional crystallization.

  • Concentration of Mother Liquor: You can recover a second, less pure crop of crystals by partially evaporating the solvent from the mother liquor and cooling again. This second crop can then be combined with a future batch for re-purification.

Chromatographic Separation

Q5: I am trying to use HPLC to separate the isomers, but the peaks are co-eluting. What method development steps should I take?

Answer: While challenging, HPLC is a powerful tool for both analytical and preparative separation.[7][8] Poor resolution is typically a problem of insufficient selectivity.

  • Derivatization: The polarity difference between the free carboxylic acids may be insufficient for good separation. Converting them to esters (e.g., methyl or ethyl esters) can enhance selectivity on normal-phase silica gel chromatography.[9] The less polar trans ester will typically elute before the more polar cis ester.

    • Protocol (Esterification):

      • Dissolve the cis/trans acid mixture in methanol.

      • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

      • Reflux the mixture for several hours.

      • Work up the reaction to isolate the methyl esters, which can then be separated by normal-phase column chromatography.

      • After separation, the individual esters can be hydrolyzed back to the pure carboxylic acids.

  • HPLC Method Parameters: For analytical or preparative HPLC of the free acids:

    • Column Choice: A standard C18 reversed-phase column is a good starting point.

    • Mobile Phase pH: The pH of the mobile phase is critical. It must be kept low (e.g., pH 2.5-3.0 using formic acid or phosphoric acid) to ensure the carboxylic acids are fully protonated and behave consistently.

    • Solvent Gradient: A shallow gradient of acetonitrile or methanol in water is often necessary to resolve isomers with similar retention times.

ParameterStarting ConditionTroubleshooting Action
Column C18, 5 µm, 4.6 x 250 mmTry a different stationary phase (e.g., Phenyl-Hexyl) for alternative selectivity.
Mobile Phase A Water + 0.1% Formic AcidEnsure pH is low and stable.
Mobile Phase B Acetonitrile + 0.1% Formic AcidTry methanol as an alternative organic modifier.
Gradient 50-80% B over 20 minMake the gradient shallower (e.g., 1% change per minute) to improve resolution.
Flow Rate 1.0 mL/minLower the flow rate (e.g., to 0.8 mL/min) to increase the number of theoretical plates.
Temperature AmbientIncrease column temperature (e.g., to 40 °C) to decrease viscosity and improve peak shape.

Troubleshooting Guide: Isomer Characterization

Troubleshooting Isomer Separation

cluster_xtal Fractional Crystallization cluster_hplc Chromatography start Poor Isomer Separation (Crystallization or Chromatography) xtal_check Is solid precipitating? start->xtal_check hplc_check Are peaks resolved? (Rs < 1.5) start->hplc_check xtal_yes Analyze solid by NMR/HPLC. Is it enriched in trans isomer? xtal_check->xtal_yes Yes xtal_no_solid No Solid Forms xtal_check->xtal_no_solid No xtal_no_enrich No Enrichment xtal_yes->xtal_no_enrich No xtal_sol_1 Change solvent system. (Vary polarity) xtal_no_enrich->xtal_sol_1 xtal_sol_2 Slow down cooling rate. Use seeding. xtal_no_enrich->xtal_sol_2 xtal_no_solid->xtal_sol_1 hplc_no Poor Resolution hplc_check->hplc_no No hplc_sol_1 Optimize mobile phase. (Adjust pH, shallower gradient) hplc_no->hplc_sol_1 hplc_sol_2 Derivatize to esters to enhance polarity difference. hplc_no->hplc_sol_2

Caption: Decision tree for troubleshooting poor isomer separation.

Q6: How do I use ¹H NMR to definitively assign the cis and trans configurations?

Answer: ¹H NMR spectroscopy is the most powerful tool for this purpose. The key is to analyze the chemical shift and, more importantly, the width of the signal for the proton at C1 (the carbon bearing the carboxylic acid).[10]

  • Trans Isomer: In the preferred diequatorial conformation, the C1 proton is axial . It will have large axial-axial couplings (J ≈ 10-13 Hz) to the two axial protons at C2 and C6. This results in a signal that is a broad multiplet, often described as a "triplet of triplets."

  • Cis Isomer: In the preferred conformation (equatorial isobutyl, axial COOH), the C1 proton is equatorial . It will have smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz) to the protons at C2 and C6. This results in a signal that is a narrow multiplet with less resolved splitting.

Summary of Diagnostic ¹H NMR Signals:

IsomerC1-Proton PositionExpected Signal AppearanceRationale
Trans AxialBroad multiplet (W½ > 20 Hz)Large diaxial (3Jax,ax) couplings.[11]
Cis EquatorialNarrow multiplet (W½ < 10 Hz)Small axial-equatorial (3Jax,eq) and equatorial-equatorial (3Jeq,eq) couplings.[11]

The protons on the carbon bearing the isobutyl group (C4) will show a similar, though often more complex, pattern. Focus on the C1 proton for the clearest diagnosis. Low-temperature NMR can sometimes be used to resolve individual chair and twist-boat conformations for complex cyclohexane systems.[12]

References

  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
  • US3880925A - Separation and purification of cis and trans isomers.
  • trans-4-Isobutyl-cyclohexanecarboxylic acid methyl ester | C12H22O2. PubChem.
  • WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
  • High-Performance Liquid Chromatography Separation of cis–trans Anthocyanin Isomers from Wild Lycium ruthenicum Murr. Employing a Mixed-Mode Reversed-Phase/Strong Anion-Exchange Stationary Phase.
  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. NIH.
  • A Method Of Preparing Trans 4 Amino 1 Cyclohexane Carboxylic Acid Deriv
  • Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods.
  • 4.2: Cis-Trans Isomerism in Cycloalkanes. Chemistry LibreTexts.
  • Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Inorganic Chemistry Frontiers (RSC Publishing).
  • CIS TRANS ISOMERS AND NMR.
  • How to determine the stability of cis/trans cyclohexane derivatives baesed on chair conform
  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Isobutylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-isobutylcyclohexanecarboxylic acid. It provides in-depth technical support, troubleshooting advice, and detailed protocols to help you navigate the complexities of this reaction and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-isobutylcyclohexanecarboxylic acid?

The most common and industrially viable route is the catalytic hydrogenation of 4-isobutylbenzoic acid. This process involves the reduction of the aromatic ring to a cyclohexane ring under hydrogen pressure using a heterogeneous catalyst. Alternative routes might start from other substituted cyclohexanes, but the hydrogenation of the readily available benzoic acid derivative is generally preferred for its efficiency.

Q2: Why is the stereochemistry (cis/trans isomer ratio) of the final product a critical consideration?

4-Isobutylcyclohexanecarboxylic acid exists as two geometric isomers: cis and trans. The relative orientation of the isobutyl and carboxylic acid groups on the cyclohexane ring significantly influences the molecule's physical properties and its biological activity in downstream applications, such as pharmaceutical intermediates.[1] For many applications, a specific isomer, typically the trans isomer, is required for optimal efficacy or to meet regulatory standards. Therefore, controlling and optimizing the cis/trans ratio is a primary goal of the synthesis.

Q3: Which catalysts are most effective for the hydrogenation of the aromatic precursor?

Catalysts based on platinum group metals are highly effective. Key choices include:

  • Ruthenium (Ru): Often preferred, especially on a carbon support (Ru/C). Ruthenium catalysts tend to provide higher reaction yields and can favor the formation of the desired trans isomer under specific conditions.[1] They are also more cost-effective than rhodium.

  • Rhodium (Rh): Rhodium on carbon (Rh/C) or alumina (Rh/Al₂O₃) also shows excellent activity and can yield good trans/cis ratios.[1]

  • Palladium (Pd): Palladium on carbon (Pd/C) is a widely used hydrogenation catalyst and is effective for this transformation, though it may require optimization to achieve high trans selectivity.[2]

The choice of catalyst support (e.g., carbon, alumina) can also influence the reaction by affecting catalyst dispersion and stability.[1]

Q4: What are the typical ranges for key reaction parameters like temperature and pressure?

Optimal conditions are interdependent, but typical ranges are:

  • Temperature: 90°C to 150°C. Temperatures below this range may lead to slow reaction rates, while excessively high temperatures can promote side reactions or lead to a less favorable isomer ratio.[3][4] A common range is 100-120°C.[1]

  • Hydrogen Pressure: 10 to 50 bar (approx. 145 to 725 psi). Higher pressures increase the rate of hydrogenation but also add to the equipment cost and safety requirements. Pressures below 100 bar are generally preferred for industrial applications.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 4-isobutylcyclohexanecarboxylic acid.

Issue 1: Low or Incomplete Conversion of Starting Material

Q: My reaction has stalled, and TLC/GC analysis shows a significant amount of unreacted 4-isobutylbenzoic acid. What are the likely causes and solutions?

A: This is a common issue often related to catalyst activity or reaction conditions.

  • Possible Cause 1: Catalyst Deactivation. The catalyst may be poisoned by impurities (e.g., sulfur compounds) in the starting material or solvent, or it may have been improperly handled (e.g., exposed to air for extended periods).

    • Solution: Ensure the purity of your 4-isobutylbenzoic acid and use high-purity, degassed solvents. If catalyst poisoning is suspected, consider pre-treating the starting material with activated carbon. Always handle hydrogenation catalysts under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 2: Insufficient Hydrogen Pressure or Poor Mass Transfer. The reaction is dependent on the effective concentration of hydrogen at the catalyst surface.

    • Solution: First, check for leaks in your reactor system. Increase the agitation/stirring speed to improve gas-liquid mass transfer. If the issue persists, a moderate increase in hydrogen pressure (e.g., from 15 bar to 30 bar) can significantly enhance the reaction rate.

  • Possible Cause 3: Sub-optimal Temperature. The reaction may be too slow at lower temperatures.

    • Solution: Gradually increase the reaction temperature in 10°C increments, for example, from 100°C to 120°C, while monitoring the reaction progress.[3]

  • Possible Cause 4: Inappropriate Catalyst Loading. The amount of catalyst may be insufficient for the scale of the reaction.

    • Solution: A typical catalyst loading ranges from 1% to 10% by weight relative to the starting material.[1] If you are at the low end of this range, consider increasing the catalyst amount.

Issue 2: Poor Selectivity (Unfavorable cis/trans Isomer Ratio)

Q: I have achieved full conversion, but the ratio of cis to trans isomers is undesirable. How can I increase the proportion of the trans isomer?

A: The isomer ratio is kinetically and thermodynamically controlled and is highly sensitive to the reaction parameters.

  • Possible Cause 1: Sub-optimal Catalyst Choice. Different catalysts have different selectivities.

    • Solution: Ruthenium-based catalysts (Ru/C) are often reported to provide a better trans/cis ratio compared to others under basic conditions.[1] If you are using Pd/C, switching to Ru/C may improve your results.

  • Possible Cause 2: Incorrect Reaction Conditions. Temperature and solvent play a crucial role.

    • Solution: The reaction is often run under basic conditions (e.g., in an aqueous NaOH solution) to form the sodium salt of the acid.[1] This can influence the adsorption of the intermediate on the catalyst surface, thereby affecting the stereochemical outcome. The optimal temperature for high trans selectivity is often found between 100°C and 120°C.[3]

  • Solution 2: Post-Reaction Epimerization. If optimizing the hydrogenation does not yield the desired ratio, a separate epimerization step can be performed. This involves heating the mixture of isomers in the presence of a strong base (like potassium hydroxide) in a high-boiling solvent.[4] This process converts the less stable cis isomer to the more stable trans isomer, driving the equilibrium towards the desired product.[4]

Issue 3: Product is Contaminated with Impurities

Q: My final product shows extra peaks in NMR/GC-MS analysis after workup. What is the source of these impurities and how can I remove them?

A: Impurities can arise from the starting material or from side reactions.

  • Possible Cause 1: Incomplete Reaction. As discussed in Issue 1, residual starting material is a common impurity.

    • Solution: Re-optimize the reaction conditions for full conversion. For purification, an acid-base extraction is highly effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., NaHCO₃). The carboxylic acid product and unreacted starting material will move to the aqueous layer as their sodium salts, leaving neutral impurities behind. Re-acidification of the aqueous layer will precipitate the pure acid.[5]

  • Possible Cause 2: Over-reduction or Ring Opening. Under very harsh conditions (very high temperature or pressure), side reactions can occur, though this is less common for this substrate.

    • Solution: Re-evaluate your reaction conditions and operate within the recommended ranges. Purification via recrystallization is often effective at removing small amounts of structurally similar impurities.[5] Try solvents like a hexane/ethyl acetate mixture or aqueous ethanol.

  • Possible Cause 3: Solvent or Reagent Contamination.

    • Solution: Always use high-purity reagents and solvents. Purification methods like recrystallization or, if necessary, column chromatography can remove these contaminants.[5][6]

Visualizations and Key Workflows

Diagram 1: Overall Synthesis & Purification Workflow

cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage cluster_epimerization Optional: Isomer Enrichment A Charge Reactor: - 4-Isobutylbenzoic Acid - Solvent (e.g., 10% NaOH aq.) - Catalyst (e.g., 5% Ru/C) B Reaction Conditions: - Pressurize with H₂ (15-30 bar) - Heat to 100-120°C - Stir vigorously A->B C Monitor Reaction (TLC, GC, or HPLC) B->C D Cool & Depressurize C->D Upon Completion E Filter Catalyst D->E F Acidify Filtrate (e.g., with HCl) to pH < 2 E->F G Precipitate Crude Product F->G H Filter & Wash Solid G->H I Recrystallize (e.g., from Hexane/EtOAc) H->I J Dry Pure Product (cis/trans mixture) I->J K Epimerization (Heat with KOH in high-boiling solvent) J->K If cis/trans ratio is low L Acidic Workup & Recrystallization K->L M Pure trans-Isomer L->M Start Problem: Low Reaction Yield / Incomplete Conversion Q1 Is the catalyst active? Start->Q1 A1_Yes Check Reaction Conditions Q1->A1_Yes Yes A1_No Source fresh catalyst. Handle under inert gas. Check starting material purity. Q1->A1_No No Q2 Are T and P optimal? A1_Yes->Q2 A2_Yes Check Mass Transfer Q2->A2_Yes Yes A2_No Increase Temperature to 100-120°C. Ensure H₂ pressure is 15-30 bar. Q2->A2_No No Q3 Is agitation vigorous? A2_Yes->Q3 A3_Yes Check Catalyst Loading Q3->A3_Yes Yes A3_No Increase stirring speed. Q3->A3_No No Q4 Is catalyst loading sufficient? A3_Yes->Q4 A4_No Increase loading to 5-10 wt%. Q4->A4_No No A4_Yes Re-evaluate solvent system and substrate concentration. Q4->A4_Yes Yes

Caption: A step-by-step guide to troubleshooting low yield in the hydrogenation reaction.

Data Summary Tables

Table 1: Typical Effect of Catalyst and Conditions on Performance

ParameterCondition ACondition BCondition CExpected Outcome & Rationale
Catalyst 5% Pd/C5% Ru/C5% Rh/CRu/C often provides a superior yield and a higher trans/cis ratio under basic conditions. [1]
Support CarbonAlumina-Carbon is generally preferred as it can lead to shorter reaction times compared to alumina. [1]
Conditions NeutralBasic (NaOH aq.)-Basic conditions solubilize the acid, aiding the reaction, and can favorably influence the isomer ratio. [1]
Temp. 80°C110°C140°CThe 100-120°C range is optimal. Lower temperatures are slow; higher temperatures can reduce selectivity. [3]
Pressure 5 bar20 bar50 barHigher pressure increases the rate but has diminishing returns and increases cost. 15-30 bar is a good balance. [1]

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Isobutylbenzoic Acid

Materials:

  • 4-Isobutylbenzoic Acid

  • 5% Ruthenium on Carbon (Ru/C), 50% wet

  • 10% Sodium Hydroxide (NaOH) aqueous solution

  • Hydrogen (H₂) gas, high purity

  • Pressurized reaction vessel (autoclave) with stirring and temperature control

Procedure:

  • To a suitable autoclave, add 4-isobutylbenzoic acid (1.0 eq).

  • Add the 10% NaOH solution (sufficient to dissolve the starting material, e.g., 10 mL per gram).

  • Under a flow of inert gas (N₂ or Ar), carefully add the 5% Ru/C catalyst (5-10 wt% of the starting acid, accounting for water content).

  • Seal the reactor securely.

  • Purge the reactor headspace three times with nitrogen, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to 15-20 bar.

  • Begin vigorous stirring and heat the reaction mixture to 100-110°C. [1][3]8. Maintain the temperature and pressure, monitoring hydrogen uptake if possible. The reaction is typically complete in 12-24 hours.

  • Monitor the reaction progress by taking aliquots (after cooling and depressurizing) and analyzing via TLC or GC until the starting material is consumed.

Protocol 2: Purification and Isolation

Materials:

  • Crude reaction mixture from Protocol 1

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Hexane

  • Deionized Water

  • Filter paper / Celite®

Procedure:

  • Allow the reactor to cool to room temperature and carefully vent the excess hydrogen pressure. Purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the catalyst pad with a small amount of deionized water.

  • Transfer the combined filtrate to a beaker and cool in an ice bath.

  • Slowly add concentrated HCl with stirring until the pH of the solution is ~1-2. A white precipitate of the product will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolate the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • For further purification, perform a recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hot hexane until the solution becomes slightly turbid. Allow it to cool slowly to room temperature and then in an ice bath to crystallize.

  • Filter the purified crystals and dry them under vacuum to yield 4-isobutylcyclohexanecarboxylic acid as a white solid. [4][5]

Protocol 3: Epimerization to Enrich the trans-Isomer

Materials:

  • cis/trans mixture of 4-isobutylcyclohexanecarboxylic acid

  • Potassium Hydroxide (KOH)

  • High-boiling point solvent (e.g., Diethylene glycol)

Procedure:

  • Dissolve the isomer mixture (1.0 eq) in the high-boiling solvent.

  • Add potassium hydroxide (approx. 2.0-2.2 eq).

  • Heat the mixture to 140-160°C for 3-5 hours. [4]4. Monitor the isomer ratio by taking aliquots and analyzing via GC or NMR.

  • Once the equilibrium has been reached (favoring the trans isomer), cool the reaction mixture.

  • Perform an acidic workup as described in Protocol 2 (Steps 3-6) to isolate the trans-enriched product.

  • Recrystallize the product to achieve high purity. [4]

References

  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents. [URL: https://patents.google.
  • CN116120213A - Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents. [URL: https://patents.google.
  • PubChem. Cyclohexanecarboxylic acid, 4-isobutyl-. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/217396]
  • Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 59, 183. [URL: http://www.orgsyn.org/demo.aspx?prep=cv7p0093]
  • WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents. [URL: https://patents.google.
  • PubChem. trans-4-Isobutyl-cyclohexanecarboxylic acid methyl ester. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21044019]
  • LookChem. General procedures for the purification of Carboxylic acids. [URL: https://www.lookchem.
  • EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents. [URL: https://patents.google.
  • US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents. [URL: https://patents.google.
  • PrepChem.com. Synthesis of cyclohexane-4-carboxylic acid. [URL: https://www.prepchem.com/synthesis-of-cyclohexane-4-carboxylic-acid]
  • Gupte, A., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry, 79, 244-255. [URL: https://pubmed.ncbi.nlm.nih.gov/24735646/]
  • PubChem. 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture). [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2060518]
  • Şenol, A. (2017). Optimization of reactive extraction of C1–C4 aliphatic monocarboxylic acids from aqueous solutions. Asia-Pacific Journal of Chemical Engineering, 12(6), 846-861. [URL: https://ri.conicet.gov.ar/handle/11336/69591]
  • US6833472B2 - Process for the purification of aromatic carboxylic acids - Google Patents. [URL: https://patents.google.
  • MilliporeSigma. Ibuprofen. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/i4883]
  • US10640447B1 - Process for hydrogenation of aromatic polycarboxylic acids or derivatives thereof to the corresponding alicyclic polycarboxylic acids or derivatives thereof - Google Patents. [URL: https://patents.google.
  • US8722922B2 - Process for hydrogenation of polycarboxylic acids or derivatives therof - Google Patents. [URL: https://patents.google.
  • Semantic Scholar. Optimization of the Synthetic Process of (1R,2R) -(-) Trans-Cyclohexanedicarboxylic Acid. [URL: https://www.semanticscholar.org/paper/Optimization-of-the-Synthetic-Process-of-(-)-Acid-Xian-wei-LI/06517a6a7c36d2c4b5744a56c52a36b9c9f0910f]
  • BenchChem. Technical Support Center: Purification of Methyl Cyclohexanecarboxylate. [URL: https://www.benchchem.
  • WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents. [URL: https://patents.google.
  • ResearchGate. cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. [URL: https://www.researchgate.net/publication/230182531_cis-4-Tosyloxymethylcyclohexanecarboxylic_acid]
  • Musci, M., et al. (2021). Hydrogenation of Trans,Trans-Muconic Acid to Bio-Adipic Acid: Mechanism Identification and Kinetic Modelling. Catalysts, 11(11), 1369. [URL: https://www.mdpi.com/2073-4344/11/11/1369]

Sources

Technical Support Center: Degradation Pathways of 4-Isobutylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the study of 4-isobutylcyclohexanecarboxylic acid degradation pathways. The information herein is curated to provide not only procedural steps but also the underlying scientific rationale to empower your experimental design and interpretation.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the degradation of 4-isobutylcyclohexanecarboxylic acid.

Q1: What are the expected major degradation pathways for 4-isobutylcyclohexanecarboxylic acid in a biological system?

A1: Based on studies of structurally similar compounds like cyclohexane carboxylic acid, two primary metabolic pathways are anticipated:

  • β-oxidation-like pathway: The cyclohexyl ring can be cleaved, followed by a degradation process analogous to fatty acid oxidation. This is a common route for microbial degradation.

  • Hydroxylation and Aromatization: In mammalian systems, particularly in the liver, cytochrome P450 enzymes can hydroxylate the cyclohexane ring, typically at the 4-position.[1] Subsequent oxidation can lead to the formation of a keto group, followed by aromatization to a p-hydroxybenzoate derivative.[1]

Q2: What are the key factors that influence the rate and extent of 4-isobutylcyclohexanecarboxylic acid degradation?

A2: Several factors can significantly impact the degradation of this compound:

  • Biological System: The type of organism or enzymatic system will dictate the predominant pathway. Microbial systems may favor ring cleavage, while mammalian systems will likely involve oxidative metabolism.[1][2]

  • pH: The pH of the medium can affect both the chemical stability of the compound and the activity of degradative enzymes. For some microbial degradation processes of similar compounds, a basic pH of around 10 has been shown to enhance the degradation rate.[3]

  • Temperature: As with most biological and chemical reactions, temperature plays a crucial role. Higher temperatures generally increase the rate of degradation, up to the point of enzyme denaturation.[3]

  • Oxygen Availability: Aerobic and anaerobic conditions will lead to different degradation pathways. Oxidative pathways, such as those involving cytochrome P450, are dependent on the presence of oxygen.[1][3]

Q3: Are there any known safety concerns or toxic metabolites associated with the degradation of 4-isobutylcyclohexanecarboxylic acid?

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during the experimental investigation of 4-isobutylcyclohexanecarboxylic acid degradation.

Problem Possible Cause(s) Recommended Solution(s)
No degradation observed in my microbial culture. 1. The microbial strain may lack the necessary enzymes. 2. Inappropriate culture conditions (pH, temperature, oxygen). 3. The compound may be inhibitory at the tested concentration.[3]1. Use a mixed microbial culture from a relevant environment (e.g., activated sludge) or a known degrader strain for similar compounds. 2. Optimize culture conditions. For related compounds, a pH of 10 and a temperature of 23-30°C have been effective.[3] 3. Perform a concentration-response experiment to determine if the compound is inhibitory at high concentrations.
Multiple unknown peaks in my HPLC/GC-MS chromatogram after a degradation experiment. 1. Formation of multiple degradation products. 2. Isomerization of the parent compound or its metabolites. 3. Matrix effects from the experimental medium.1. Conduct forced degradation studies under controlled conditions (acid, base, oxidation, heat, light) to generate and identify potential degradation products.[5][6] 2. Use a high-resolution mass spectrometer to obtain accurate mass data for peak identification. 3. Prepare appropriate matrix blanks and controls to identify interfering peaks.
Poor recovery of 4-isobutylcyclohexanecarboxylic acid from my samples. 1. Inefficient extraction from the sample matrix. 2. Adsorption of the compound to labware. 3. Volatilization of the compound or its metabolites during sample processing.1. Optimize the extraction solvent and pH. For carboxylic acids, acidification of the sample prior to extraction with an organic solvent is often necessary. 2. Use silanized glassware to minimize adsorption. 3. Avoid excessive heating or evaporation steps. If using GC-MS, derivatization to a less volatile ester may be necessary.
Inconsistent results in mammalian metabolism studies (e.g., liver microsomes). 1. Variability in the activity of microsomal batches.[7] 2. Cofactor (e.g., NADPH) degradation.[7] 3. Substrate or metabolite inhibition of enzymes.1. Qualify each new batch of microsomes with a known substrate. 2. Prepare fresh cofactor solutions for each experiment and keep them on ice. 3. Perform enzyme kinetic studies to assess for substrate or metabolite inhibition.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of 4-isobutylcyclohexanecarboxylic acid under various stress conditions to facilitate the development of a stability-indicating analytical method.[5][8]

Materials:

  • 4-isobutylcyclohexanecarboxylic acid

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV/MS or GC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 4-isobutylcyclohexanecarboxylic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • At various time points, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of 4-isobutylcyclohexanecarboxylic acid in a hot air oven at 80°C for 48 hours.

    • Also, place a solution of the compound in a solvent at 80°C for 48 hours.

    • At various time points, withdraw samples, dissolve the solid sample in a suitable solvent, and analyze.

  • Photolytic Degradation:

    • Expose a solution of 4-isobutylcyclohexanecarboxylic acid to a UV light source (e.g., 254 nm) for a defined period.

    • Simultaneously, keep a control sample in the dark.

    • At various time points, withdraw samples from both the exposed and control solutions for analysis.

  • Analysis: Analyze all samples by a suitable chromatographic method (HPLC-UV/MS or GC-MS) to identify and quantify the parent compound and any degradation products.

Protocol 2: In Vitro Metabolism using Liver Microsomes

Objective: To investigate the metabolic fate of 4-isobutylcyclohexanecarboxylic acid in a mammalian system.[7][9][10]

Materials:

  • 4-isobutylcyclohexanecarboxylic acid

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (with 0.1% formic acid) for quenching

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, prepare the incubation mixture on ice:

      • Phosphate buffer (pH 7.4)

      • Liver microsomes (final concentration e.g., 0.5 mg/mL)

      • 4-isobutylcyclohexanecarboxylic acid (final concentration e.g., 1 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 13,000 rpm) for 10 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the remaining parent compound and identify any metabolites.

  • Control Experiments:

    • No NADPH: To confirm that the metabolism is NADPH-dependent.

    • No Microsomes: To check for non-enzymatic degradation.

    • Heat-inactivated Microsomes: As a further control for enzymatic activity.

IV. Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagent/ParameterTypical ObservationPotential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl, 60°CMinimal to no degradation expected for the cycloalkane ring.Isomers, potential minor products from isobutyl chain rearrangement.
Base Hydrolysis 0.1 M - 1 M NaOH, 60°CMinimal to no degradation expected for the cycloalkane ring.Isomers.
Oxidation 3% H₂O₂, RTModerate degradation.Hydroxylated derivatives (e.g., 4-hydroxy-4-isobutylcyclohexanecarboxylic acid), keto-derivatives.[1]
Thermal 80°CLow degradation.Isomers, potential decarboxylation at very high temperatures.
Photolytic UV light (254 nm)Low to moderate degradation.Radical-mediated degradation products.

V. Visualization of Pathways and Workflows

Diagram 1: Proposed Microbial Degradation Pathway

A 4-Isobutylcyclohexanecarboxylic acid B CoA Activation A->B Acyl-CoA Synthetase C Ring Cleavage B->C Dehydrogenases, Hydratases D β-Oxidation-like Cascade C->D E Central Metabolism D->E

Caption: Proposed microbial degradation of 4-isobutylcyclohexanecarboxylic acid.

Diagram 2: Proposed Mammalian Metabolic Pathway

A 4-Isobutylcyclohexanecarboxylic acid B 4-Hydroxy-4-isobutyl- cyclohexanecarboxylic acid A->B CYP450 (Hydroxylation) C 4-Keto-4-isobutyl- cyclohexanecarboxylic acid B->C Dehydrogenase E Conjugation (Glucuronidation) B->E D Aromatized Metabolite C->D Aromatase D->E

Caption: Proposed mammalian metabolism of 4-isobutylcyclohexanecarboxylic acid.

Diagram 3: Experimental Workflow for In Vitro Metabolism

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Incubation Mix (Buffer, Microsomes, Substrate) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C (Time course) C->D E Quench with Acetonitrile D->E F Centrifuge E->F G LC-MS/MS Analysis F->G

Caption: Workflow for in vitro metabolism study using liver microsomes.

VI. References

  • Formation of 4'-carboxyl Acid Metabolite of Imrecoxib by Rat Liver Microsomes. PubMed. Available at: [Link]

  • Biotransformation: Impact and Application of Metabolism in Drug Discovery. PMC. Available at: [Link]

  • Metabolism of Cyclohexane Carboxylic Acid by Alcaligenes Strain W1. PMC. Available at: [Link]

  • Study of kinetics of degradation of cyclohexane carboxylic acid by acclimated activated sludge. PubMed. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • The metabolism of cyclohexanecarboxylic acid and 3-cyclohexenecarboxylic acid by Pseudomonas putida. PubMed. Available at: [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. ResearchGate. Available at: [Link]

  • trans-4-Isobutyl-cyclohexanecarboxylic acid methyl ester. PubChem. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Overview of metabolic pathways of carboxylic-acid-containing drugs... ResearchGate. Available at: [Link]

  • Drug Biotransformation. Doctor 2024. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • The metabolism of cyclohexanecarboxylic acid in the isolated perfused rat liver. PubMed. Available at: [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available at: [Link]

  • MCAT Biochemistry: The 13 Metabolic Pathways Explained. YouTube. Available at: [Link]

  • Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Available at: [Link]

  • Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method. MDPI. Available at: [Link]

  • Biotransformation studies on bioactive compounds: 25 years of interesting research at the ICCBS. ResearchGate. Available at: [Link]

  • Biotransformation studies on bioactive compounds: 25 years of interesting research at the ICCBS. OAE Publishing Inc. Available at: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]

Sources

Technical Support Center: 4-Isobutylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-isobutylcyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide guidance on proper handling and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is 4-isobutylcyclohexanecarboxylic acid and what are its key properties?

4-Isobutylcyclohexanecarboxylic acid is an organic compound with the molecular formula C11H20O2.[1][2] It consists of a cyclohexane ring substituted with an isobutyl group and a carboxylic acid group. Key properties are summarized in the table below.

PropertyValueSource
Molecular Weight184.27 g/mol [1][2]
AppearanceTypically a solid[3]
Functional GroupsCarboxylic acid, Isobutyl, CyclohexaneN/A

Q2: How should I properly store 4-isobutylcyclohexanecarboxylic acid to ensure its stability?

To maintain the integrity of 4-isobutylcyclohexanecarboxylic acid, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[4] Some suppliers recommend storage at -20°C for long-term stability and to protect it from moisture.[5] It is also advisable to handle the compound under an inert gas atmosphere as it is moisture-sensitive.[5]

Q3: What are the primary factors that can affect the stability of 4-isobutylcyclohexanecarboxylic acid?

The stability of carboxylic acids like 4-isobutylcyclohexanecarboxylic acid is influenced by several factors:

  • pH: The carboxyl group's acidity means its stability can be pH-dependent.

  • Temperature: Elevated temperatures can potentially lead to decarboxylation or other degradation pathways.

  • Light: Exposure to UV or fluorescent light can sometimes induce photolytic degradation in organic molecules.[6][7]

  • Oxidizing Agents: Contact with strong oxidizing agents can lead to the degradation of the molecule.[6]

  • Moisture: As a carboxylic acid, it can absorb moisture, which may affect its physical properties and reactivity.

Q4: Are there any known incompatibilities for 4-isobutylcyclohexanecarboxylic acid?

Troubleshooting Guide: Stability Issues in Experiments

This guide addresses potential stability-related problems you might encounter during your experiments with 4-isobutylcyclohexanecarboxylic acid.

Issue 1: Inconsistent Assay Results or Loss of Potency Over Time

Symptoms:

  • Decreasing concentration of the active compound in stock solutions.

  • Variability in results between experiments conducted on different days.

  • Appearance of unknown peaks in analytical chromatograms (e.g., HPLC).

Potential Causes & Solutions:

  • Cause A: Hydrolytic Degradation. While generally stable, prolonged storage in aqueous solutions, especially at non-neutral pH, can potentially lead to degradation. The stability of the carboxylate ion is a key factor in the overall stability of the acid.[8][9][10][11][12]

    • Solution: Prepare fresh stock solutions for each experiment whenever possible. If solutions must be stored, keep them at low temperatures (2-8°C or -20°C) and at a neutral pH. It is recommended to perform a solution stability study to determine the acceptable storage duration under your specific conditions.

  • Cause B: Photodegradation. Exposure of the compound, either in solid form or in solution, to light over extended periods can sometimes cause degradation.[6]

    • Solution: Store the compound and its solutions in amber vials or protect them from light by wrapping containers with aluminum foil.[6] Conduct experiments under subdued lighting conditions if photosensitivity is suspected.

  • Cause C: Oxidative Degradation. The presence of dissolved oxygen or trace metal ions in your solvent can catalyze oxidative degradation.

    • Solution: Use de-gassed solvents for preparing solutions. If oxidative degradation is a significant concern, consider adding a suitable antioxidant to your formulation, after confirming its compatibility.

Issue 2: Poor Solubility or Precipitation of the Compound from Solution

Symptoms:

  • Difficulty in dissolving the compound in the desired solvent.

  • The compound precipitates out of solution during the experiment or upon storage.

Potential Causes & Solutions:

  • Cause A: Incorrect Solvent Selection. Carboxylic acids with a significant hydrocarbon portion, like 4-isobutylcyclohexanecarboxylic acid, may have limited solubility in water.[11]

    • Solution: The solubility of carboxylic acids can be significantly increased by converting them into their corresponding salts.[11] This can be achieved by adding a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the aqueous solution.[11] For organic solvents, consider a solvent polarity that matches the overall polarity of the molecule.

  • Cause B: Temperature Effects. The solubility of many compounds is temperature-dependent. A solution prepared at a higher temperature may show precipitation upon cooling to room temperature.

    • Solution: Determine the solubility at the working temperature of your experiment. If a supersaturated solution is not desired, prepare the solution at or below the experimental temperature.

Experimental Protocols: Stability Assessment

To proactively assess the stability of 4-isobutylcyclohexanecarboxylic acid under your specific experimental conditions, a forced degradation study is recommended.[13][14][15] This involves subjecting the compound to various stress conditions to understand its degradation pathways.[6][13]

Forced Degradation Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of 4-Isobutylcyclohexanecarboxylic Acid acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid Expose to base Base Hydrolysis (e.g., 0.1 M NaOH) start->base Expose to oxidation Oxidation (e.g., 3% H2O2) start->oxidation Expose to thermal Thermal Stress (e.g., 60°C) start->thermal Expose to photo Photolytic Stress (UV/Vis light) start->photo Expose to hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant Identification hplc->lcms If degradants observed end Characterize Degradation Profile hplc->end If no degradants lcms->end

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol for Forced Degradation
  • Prepare a Stock Solution: Dissolve a known concentration of 4-isobutylcyclohexanecarboxylic acid in a suitable solvent (e.g., methanol or acetonitrile).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 24-48 hours).[6][15]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Maintain at room temperature for a set time.[6][15]

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%).[6]

    • Thermal Degradation: Heat the stock solution at a specific temperature (e.g., 60-80°C).[16]

    • Photolytic Degradation: Expose the stock solution to a controlled source of UV and visible light.[6][7]

  • Neutralize Samples (for acid and base hydrolysis): Before analysis, neutralize the acidic and basic samples to prevent damage to the analytical column.

  • Analyze by HPLC: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method. A reverse-phase C18 column is often a good starting point.[15]

  • Identify Degradants: If significant degradation is observed, techniques like LC-MS can be used to identify the structure of the degradation products.

Troubleshooting Logic for Stability Studies

The following diagram provides a logical approach to troubleshooting unexpected results during stability assessments.

Troubleshooting_Logic cluster_causes Potential Root Causes start Unexpected Degradation Observed check_control Is the control sample stable? start->check_control check_conditions Review Stress Conditions (Temp, Conc, Time) check_control->check_conditions Yes cause_handling Improper Sample Handling check_control->cause_handling No check_analytical Verify Analytical Method (Column, Mobile Phase, Detector) check_conditions->check_analytical cause_reagents Reagent Contamination check_conditions->cause_reagents cause_method Non-selective Analytical Method check_analytical->cause_method

Caption: Troubleshooting logic for stability studies.

References

  • Factors affecting Acid strength of carboxylic acids. (2025, September 2). Filo.
  • Factors Affecting Acidic Strength of Carboxylic Acids. (n.d.). Scribd.
  • Effect of constituents on the acidic strength of carboxylic acid. (n.d.). CHEM-GUIDE.
  • Carboxylic acid | Structure, Properties, Formula, Uses, & Facts. (2026, January 17). Britannica.
  • Acidity of Carboxylic Acids. (2020, May 30). Chemistry LibreTexts.
  • SAFETY D
  • MSDS of Trans-4-Butylcyclohexanecarboxylic acid. (2013, November 18).
  • SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, October 31). TCI Chemicals.
  • SAFETY DATA SHEET. (2025, April 30). TCI Chemicals.
  • Forced degradation studies. (2016, December 14). MedCrave online.
  • Forced Degradation Study an Essential Approach to Develop Stability Indic
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture). (n.d.). PubChem.
  • Cyclohexanecarboxylic acid, 4-isobutyl-. (n.d.). PubChem.
  • Genetic characterization of the cyclohexane carboxylate degradation pathway in the denitrifying bacterium Arom
  • trans-4-Isobutyl-cyclohexanecarboxylic acid methyl ester. (n.d.). PubChem.
  • Stability Indicating Forced Degrad
  • 4-tert-Butylcyclohexanecarboxylic acid 99%. (n.d.). Sigma-Aldrich.
  • Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation P
  • Forced degradation as an integral part of HPLC stability-indicating method development. (2025, August 7).
  • Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. (n.d.). Scribd.
  • cis-4-isobutyl-cyclohexanecarboxylic acid methyl ester. (n.d.). MOLBASE.
  • Enzymes involved in a novel anaerobic cyclohexane carboxylic acid degradation p
  • Biodegradation Kinetics of Trans 4-Methyl-1-Cyclohexane Carboxylic Acid. (2025, August 9).
  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). MDPI.
  • Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation P
  • Analytical methods, molecular structures and biogeochemical behaviors of dissolved black carbon. (n.d.).

Sources

Technical Support Center: Scaling Up 4-Isobutylcyclohexanecarboxylic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 4-isobutylcyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during production. The information herein is synthesized from established chemical principles and peer-reviewed literature to ensure scientific integrity and reliability.

Introduction to 4-Isobutylcyclohexanecarboxylic Acid

4-Isobutylcyclohexanecarboxylic acid, with the IUPAC name 4-(2-methylpropyl)cyclohexane-1-carboxylic acid[1], is a valuable saturated carbocyclic compound. Its synthesis at scale is often crucial for downstream applications in pharmaceuticals and materials science. The most industrially viable and common route for its production is the catalytic hydrogenation of its aromatic precursor, 4-isobutylbenzoic acid[2][3]. This process involves the reduction of the aromatic ring to a cyclohexane ring while preserving the carboxylic acid functionality.

While theoretically straightforward, scaling this hydrogenation presents challenges related to reaction control, catalyst management, byproduct formation, and product purification. This guide aims to address these challenges directly.

Section 1: Synthesis Pathway and Workflow

The production of 4-isobutylcyclohexanecarboxylic acid is predominantly achieved through a multi-step workflow centered around a core catalytic reaction. Understanding this workflow is critical for successful scale-up.

G cluster_0 Synthesis Stage cluster_1 Downstream Processing Start Start: 4-Isobutylbenzoic Acid Reaction Catalytic Hydrogenation (High Pressure H2, Ru/C or Pd/C Catalyst) Start->Reaction Solvent (e.g., Isopropanol) Filtration Catalyst Filtration & Recovery Reaction->Filtration Reaction Mixture SolventRemoval Solvent Removal (Rotary Evaporation/Distillation) Filtration->SolventRemoval Crude Crude Product (Mixture of isomers and byproducts) SolventRemoval->Crude Purification Purification (Acid-Base Extraction & Recrystallization) Crude->Purification Final Final Product: High Purity 4-Isobutylcyclohexanecarboxylic Acid Purification->Final G Start Analyze Crude Product (HPLC/GC-MS) p1 Problem: Low Conversion of Starting Material Start->p1 p2 Problem: High Level of Byproducts Start->p2 p3 Problem: Difficult Product Isolation Start->p3 c1a Cause: Catalyst Deactivation/Poisoning p1->c1a c1b Cause: Insufficient H2 Pressure/Temp p1->c1b c1c Cause: Poor Reactor Agitation p1->c1c s1a Solution: Use fresh catalyst; check starting material for poisons (e.g., sulfur). c1a->s1a s1b Solution: Verify gauge accuracy; safely increase pressure/temp. c1b->s1b s1c Solution: Increase stirring speed; check impeller design for scale. c1c->s1c c2a Impurity: Isobutylcyclohexane (Decarboxylation) p2->c2a c2b Impurity: 4-Isobutylcyclohexylmethanol (Over-reduction) p2->c2b s2a Cause: Temp too high, long reaction time. Solution: Lower temp, monitor reaction progress to stop at completion. c2a->s2a s2b Cause: Conditions too harsh, highly active catalyst. Solution: Use milder conditions, screen alternative catalysts (e.g., Pd/C). c2b->s2b c3a Issue: Emulsion during workup p3->c3a c3b Issue: Product 'oils out' during crystallization p3->c3b s3a Solution: Add brine (saturated NaCl solution) to increase aqueous phase density. c3a->s3a s3b Solution: Adjust solvent system; try seeding with a pure crystal; ensure slow cooling. c3b->s3b

Caption: Logic diagram for troubleshooting common synthesis issues.

Q&A Troubleshooting

Problem: My reaction has stalled, and HPLC analysis shows a low conversion of 4-isobutylbenzoic acid.

  • Potential Cause 1: Catalyst Deactivation. The catalyst's active sites may be poisoned by impurities (e.g., sulfur compounds) in the starting material or solvent, or it may have lost activity from previous use.

  • Solution: Ensure the use of high-purity starting materials and solvents. If recycling the catalyst, perform an activity check. For stalled reactions, filtering and adding a fresh batch of catalyst may be necessary.

  • Potential Cause 2: Insufficient Hydrogen Availability. This could be due to a leak in the high-pressure system, inaccurate pressure readings, or poor mass transfer of hydrogen from the gas phase to the catalyst surface.

  • Solution: Perform a leak test on the reactor system. Verify the accuracy of pressure gauges. On a larger scale, inefficient agitation can lead to poor gas-liquid mixing, so increasing the stirring rate is a primary corrective action.[4]

Problem: GC-MS analysis of my crude product shows a significant amount of isobutylcyclohexane.

  • Potential Cause: Hydrogenolysis/Decarboxylation. This side reaction, where the carboxylic acid group is cleaved off, is typically promoted by excessively high temperatures or prolonged reaction times.

  • Solution: Reduce the reaction temperature in increments of 10°C. Implement in-process monitoring (e.g., sampling for HPLC analysis) to determine the optimal reaction time and avoid running the reaction longer than necessary.

Problem: My final product is contaminated with 4-isobutylcyclohexylmethanol.

  • Potential Cause: Over-reduction. The carboxylic acid group has been further reduced to an alcohol. This is more common with highly active catalysts like Ruthenium under harsh conditions (high temperature and pressure).[5]

  • Solution: Reduce the reaction temperature and/or pressure. Consider switching to a less aggressive catalyst, such as 5% Pd/C, which may offer higher selectivity for the carboxylic acid product.

Problem: During the aqueous workup, I am getting a persistent emulsion that makes phase separation impossible.

  • Potential Cause: The presence of partially soluble intermediates or surfactants can stabilize emulsions.

  • Solution: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which typically helps to break the emulsion.[6]

Section 4: Detailed Experimental Protocols
Protocol 4.1: Catalytic Hydrogenation of 4-Isobutylbenzoic Acid (Lab Scale)

Disclaimer: This procedure involves high-pressure hydrogen and pyrophoric catalysts. It must be performed by trained personnel in an appropriate high-pressure laboratory with all necessary safety equipment and engineering controls.

ParameterRecommended Value
Reactant 4-Isobutylbenzoic Acid (1.0 eq)
Catalyst 5% Ruthenium on Carbon (Ru/C), 50% wet (1-5 mol%)
Solvent Isopropyl Alcohol or Methanol (10-20 mL per g of substrate)
Hydrogen Pressure 50 bar (approx. 725 psi)
Temperature 130-140 °C
Agitation >1000 RPM
Reaction Time 4-12 hours (monitor for completion)

Procedure:

  • To a high-pressure autoclave, add 4-isobutylbenzoic acid and the solvent.

  • Under a gentle stream of nitrogen, carefully add the 5% Ru/C catalyst. Caution: The catalyst can be pyrophoric and may ignite in the presence of air and flammable solvents.

  • Seal the reactor according to the manufacturer's instructions.

  • Purge the reactor headspace 3-5 times with nitrogen, followed by 3-5 purges with hydrogen to remove all air.

  • Pressurize the reactor with hydrogen to the target pressure.

  • Begin agitation and heat the reactor to the target temperature.

  • Monitor the reaction progress by observing the drop in hydrogen pressure (as it is consumed) and/or by carefully taking samples for analysis (if the reactor is so equipped).

  • Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.

  • Carefully vent the excess hydrogen pressure.

  • Purge the reactor with nitrogen before opening.

  • The resulting slurry contains the product and the catalyst. Proceed to isolation.

Protocol 4.2: Product Isolation and Purification
  • Catalyst Filtration: Carefully filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere to remove the Ru/C catalyst. Wash the catalyst pad with a small amount of the reaction solvent.

  • Solvent Removal: Combine the filtrate and washes and remove the solvent under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction: a. Dissolve the crude residue in a suitable organic solvent like ethyl acetate or diethyl ether. b. Transfer to a separatory funnel and extract with a 1M sodium hydroxide (NaOH) solution. The carboxylic acid will move into the aqueous phase as its sodium salt. c. Separate the layers. The organic layer contains neutral byproducts (e.g., isobutylcyclohexane). d. Wash the basic aqueous layer with fresh organic solvent one more time to remove any remaining neutral impurities. e. Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. The 4-isobutylcyclohexanecarboxylic acid will precipitate as a solid.

  • Isolation and Recrystallization: a. Collect the solid product by vacuum filtration and wash with cold deionized water. b. Dry the crude solid under vacuum. c. For final purification, recrystallize the solid from a suitable solvent system, such as a mixture of hexane and a small amount of a more polar solvent like ethyl acetate or benzene.

Section 5: Analytical Quality Control

Accurate analysis is essential for process optimization and final product validation.

Method 5.1: Purity and Conversion Analysis by HPLC-UV

This method is ideal for monitoring reaction conversion and quantifying the purity of the final product.

ParameterCondition
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm) [7]
Mobile Phase A Water with 0.1% Formic or Phosphoric Acid (pH ~2.5-3.0)
Mobile Phase B Acetonitrile with 0.1% Formic or Phosphoric Acid
Gradient Start at 60% B, ramp to 95% B over 10 minutes
Flow Rate 1.0 mL/min [7]
Column Temperature 30°C [7]
Detection Wavelength 230 nm (for starting material) or 210 nm (for product) [7]
Injection Volume 10 µL [7]

Sample Preparation: Accurately weigh and dissolve samples in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[7]

Method 5.2: Byproduct Identification by GC-MS

GC-MS is superior for identifying volatile neutral byproducts like isobutylcyclohexane or derivatized products.

ParameterCondition
Derivatization Required for the carboxylic acid. React a dried sample with a silylation agent (e.g., BSTFA with 1% TMCS) at 70°C for 30 minutes to form the volatile TMS ester.[7]
Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm) [7]
Carrier Gas Helium at a constant flow rate [7]
Oven Program Start at 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.[7]
Ionization Mode Electron Ionization (EI) at 70 eV [7]
Mass Analyzer Scan a mass range of m/z 50-500 [7]
References
  • Synthesis of cyclohexane-4-carboxylic acid. PrepChem.com. [Link]

  • Process for the purification of aromatic carboxylic acids.
  • Process for the preparation of cyclohexane carboxylic acid compounds.
  • Process for preparation of cyclohexanedicarboxylic acid.
  • 1-methylcyclohexanecarboxylic acid. Organic Syntheses Procedure. [Link]

  • Cyclohexanecarboxylic acid, 4-isobutyl-. PubChem. [Link]

  • 4-Isobutylbenzoic acid. PubChem. [Link]

  • Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? Patsnap. [Link]

  • General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. [Link]

  • Can a carboxylic acid react with a Grignard reagent? Quora. [Link]

  • 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com. [Link]

Sources

Validation & Comparative

A Comparative Guide to 4-Isobutylcyclohexanecarboxylic Acid and Other Cyclohexane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Cyclohexane Scaffold

In the landscape of medicinal chemistry, the cyclohexane ring stands as a cornerstone scaffold, valued for its conformational complexity and three-dimensional character.[1] Unlike flat aromatic rings, the puckered chair and boat conformations of cyclohexane allow for precise spatial arrangement of substituents, offering a powerful tool for optimizing drug-target interactions.[2][3] This non-planar geometry enables cyclohexane derivatives to serve as versatile bioisosteres, capable of mimicking phenyl or bulky alkyl groups while introducing unique physicochemical properties. The cyclohexyl fragment is a prevalent feature in numerous natural products and blockbuster synthetic drugs, a testament to its utility in achieving desired pharmacological profiles.

This guide provides a comparative analysis of 4-isobutylcyclohexanecarboxylic acid against a curated selection of other cyclohexane derivatives. We will delve into their physicochemical properties, synthetic methodologies, and diverse biological activities, supported by experimental data and protocols. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource that explains not just the "what," but the "why" behind the structure-activity relationships (SAR) that govern this vital class of molecules.

Comparative Physicochemical Properties

The nature and position of substituents on the cyclohexane ring profoundly influence its physical and chemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. Properties such as lipophilicity (logP), polar surface area (PSA), and molecular weight are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

A comparison of 4-isobutylcyclohexanecarboxylic acid with structurally similar analogs (4-isopropyl- and 4-tert-butylcyclohexanecarboxylic acid) and prominent cyclohexane-containing drugs (Gabapentin and Tranexamic acid) reveals key differences.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3-AATopological Polar Surface Area (Ų)
4-Isobutylcyclohexanecarboxylic Acid C11H20O2184.273.537.3
trans-4-Isopropylcyclohexanecarboxylic Acid C10H18O2170.252.937.3
trans-4-tert-Butylcyclohexanecarboxylic Acid C11H20O2184.283.537.3
Gabapentin C9H17NO2171.24-1.163.3
Tranexamic Acid C8H15NO2157.21-0.863.3
Data sourced from PubChem.[4][5][6][7]

Expert Analysis: The data illustrates a clear trend in lipophilicity. As the size of the alkyl group at the 4-position increases from isopropyl to isobutyl and tert-butyl, the XLogP3 value generally increases, indicating greater lipid solubility. This is a crucial consideration in drug design; higher lipophilicity can enhance membrane permeability and blood-brain barrier penetration but may also lead to increased metabolic turnover and off-target toxicity.

In stark contrast, the therapeutic agents Gabapentin and Tranexamic acid possess negative XLogP3 values, signifying their hydrophilic nature. This is due to the presence of the additional amino group alongside the carboxylic acid, which can form a zwitterion at physiological pH.[8] This high polarity is fundamental to their biological function and distribution, preventing extensive non-specific binding and facilitating renal clearance.

Synthetic Methodologies: A Foundational Approach

The synthesis of 4-substituted cyclohexanecarboxylic acids is most commonly achieved through the catalytic hydrogenation of the corresponding substituted benzoic acid. This method is robust, high-yielding, and allows for the preservation of the carboxylic acid moiety.

Causality in Experimental Design: The choice of catalyst is critical. Platinum oxide (PtO2) or rhodium-on-carbon are often employed for their high efficiency in reducing the aromatic ring under manageable conditions (e.g., moderate hydrogen pressure and temperature) without reducing the carboxylic acid group. The solvent, typically a protic acid like glacial acetic acid, aids in substrate solubility and maintaining catalyst activity.

Generalized Synthesis Workflow

sub Substituted Benzoic Acid (e.g., 4-Isobutylbenzoic Acid) reactor Pressurized Hydrogenation Reactor (Stirring, Room Temp) sub->reactor reagents H₂ Gas Catalyst (e.g., PtO₂) Solvent (e.g., Acetic Acid) reagents->reactor filtration Catalyst Removal (Filtration) reactor->filtration concentration Solvent Evaporation (Rotary Evaporation) filtration->concentration product Crude Product (Mixture of cis/trans isomers) concentration->product purification Purification (Distillation or Recrystallization) product->purification final_product Pure 4-Substituted Cyclohexanecarboxylic Acid purification->final_product

Caption: Generalized workflow for the synthesis of 4-substituted cyclohexanecarboxylic acids via catalytic hydrogenation.

Experimental Protocol: Synthesis of 4-Isopropylcyclohexanecarboxylic Acid

This protocol is adapted from established procedures for the hydrogenation of aromatic carboxylic acids.

  • Catalyst Suspension: Suspend 500 mg of platinum oxide (PtO₂) in 50 mL of glacial acetic acid within a high-pressure hydrogenation vessel.

  • Substrate Addition: Add 10 g (61 mmol) of cumic acid (4-isopropylbenzoic acid) to the vessel.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 5 kg/cm ² with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours, monitoring hydrogen uptake to determine reaction completion.

  • Work-up: Carefully vent the vessel. Remove the catalyst by vacuum filtration through a pad of Celite.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield a solid.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to yield the final 4-isopropylcyclohexanecarboxylic acid. The ratio of cis to trans isomers can be determined by GC-MS or NMR analysis.

Comparative Biological Activity and Applications

The true value of the cyclohexane scaffold is realized in its diverse biological applications. Minor structural modifications can lead to vastly different pharmacological profiles.

Alkyl-Substituted Cyclohexanecarboxylic Acids
  • 4-Isobutyl-, 4-Isopropyl-, and 4-tert-Butylcyclohexanecarboxylic Acid: These compounds are primarily utilized as key intermediates and building blocks in the synthesis of more complex active pharmaceutical ingredients (APIs).[5][9] For example, trans-4-isopropylcyclohexanecarboxylic acid is a crucial intermediate in the synthesis of Nateglinide, a hypoglycemic agent used to treat type 2 diabetes.[5] The bulky, lipophilic alkyl groups are often designed to fit into specific hydrophobic pockets of target proteins, acting as "anchor" fragments in fragment-based drug design.

Clinically Relevant Cyclohexane Derivatives
  • Gabapentin (1-(aminomethyl)cyclohexaneacetic acid): Originally designed as a lipophilic analog of the neurotransmitter γ-aminobutyric acid (GABA), Gabapentin is a first-line treatment for neuropathic pain and is also used as an anticonvulsant.[8][10]

    • Mechanism of Action: Despite its structural similarity to GABA, Gabapentin does not bind to GABA receptors or influence GABA metabolism at clinically relevant concentrations.[11] Its therapeutic effects are mediated by binding to the α2δ-1 subunit of voltage-gated calcium channels.[11] This interaction reduces the influx of calcium into presynaptic terminals, thereby decreasing the release of excitatory neurotransmitters.

  • Tranexamic Acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid): This drug is a potent antifibrinolytic agent used to prevent or treat excessive blood loss in various conditions, including major trauma, surgery, and heavy menstrual bleeding.[12][13][14]

    • Mechanism of Action: Tranexamic acid functions by reversibly binding to lysine-binding sites on plasminogen. This prevents plasminogen from converting to plasmin, the enzyme responsible for degrading fibrin clots. By inhibiting fibrinolysis, Tranexamic acid helps to stabilize blood clots and reduce bleeding.[15]

Structure-Activity Relationship (SAR) Overview

start Cyclohexane Core Versatile 3D Scaffold sub C4 Substituent Alkyl Group (R) Controls Lipophilicity Influences Target Binding start:f1->sub:head func C1 Substituents -COOH -CH₂COOH -CH₂NH₂ Defines Pharmacophore start:f1->func:head activity1 Building Block / Intermediate (e.g., 4-Isobutyl- derivative) - High Lipophilicity - Hydrophobic Pocket Binding sub:f3->activity1 func:f1->activity1 activity2 Antifibrinolytic Agent (Tranexamic Acid) - Zwitterionic - Mimics Lysine func:f1->activity2 func:f3->activity2 activity3 Neuromodulator (Gabapentin) - Zwitterionic - Binds Ca²⁺ Channels func:f2->activity3 func:f3->activity3

Caption: Logical diagram illustrating how different substituents on the cyclohexane core dictate the resulting biological application.

Protocol for Biological Evaluation: Antimicrobial Activity Screening

Cyclohexane derivatives have been reported to possess a wide range of biological activities, including antimicrobial properties.[16][17][18] A standard method to screen for such activity is the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay

This protocol provides a framework for assessing the antibacterial activity of novel cyclohexane derivatives.

  • Preparation of Stock Solution: Dissolve the test compound (e.g., 4-isobutylcyclohexanecarboxylic acid) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Culture a target bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) in appropriate broth (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth to achieve a range of test concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well, including positive (broth + bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring absorbance at 600 nm using a plate reader.

Trustworthiness through Controls: The inclusion of positive and negative controls is essential for validating the results. A known antibiotic (e.g., ampicillin) should be run in parallel as a reference standard. The negative control ensures the sterility of the medium, while the positive control confirms the viability of the bacterial inoculum.

Conclusion

The comparative analysis of 4-isobutylcyclohexanecarboxylic acid and its congeners underscores the remarkable versatility of the cyclohexane scaffold in drug discovery and development. While simple alkyl derivatives like 4-isobutylcyclohexanecarboxylic acid serve as vital lipophilic building blocks for constructing complex APIs, the incorporation of additional polar functional groups, as seen in Gabapentin and Tranexamic acid, can generate highly specific and potent therapeutic agents. The selection of substituents and their stereochemical arrangement are paramount, directly influencing the molecule's physicochemical properties and its ultimate biological target. A thorough understanding of these structure-property and structure-activity relationships is indispensable for the rational design of the next generation of cyclohexane-based therapeutics.

References

  • Sriram, D., & Yogeeswari, P. (2010). Medicinal Chemistry. Pearson Education India.
  • Cleveland Clinic. (n.d.). Tranexamic Acid: Uses & Interactions. Retrieved January 20, 2026, from [Link]

  • GoodRx. (2023, October 15). Tranexamic acid (Lysteda): Uses, Side Effects, Warnings & More. Retrieved January 20, 2026, from [Link]

  • NHS. (n.d.). Tranexamic acid: medicine for heavy periods and nosebleeds. Retrieved January 20, 2026, from [Link]

  • MDPI. (2024, March 6). Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Tranexamic acid. Retrieved January 20, 2026, from [Link]

  • Mayo Clinic. (2025, October 1). Tranexamic acid (oral route) - Side effects & dosage. Retrieved January 20, 2026, from [Link]

  • PubMed Central. (n.d.). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Retrieved January 20, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). A RELATIONSHIP BETWEEN THE CONFORMATIONS OF CYCLOHEXANE DERIVATIVES AND THEIR PHYSICAL PROPERTIES. Retrieved January 20, 2026, from [Link]

  • PubChem - NIH. (n.d.). Gabapentin | C9H17NO2 | CID 3446. Retrieved January 20, 2026, from [Link]

  • PubChem - NIH. (n.d.). Gabapentin-d6 | C9H17NO2 | CID 71317021. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Gabapentin. Retrieved January 20, 2026, from [Link]

  • MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved January 20, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-isopropylcyclohexane carboxylic acid. Retrieved January 20, 2026, from [Link]

  • ChemWhat. (n.d.). trans-4-Isopropylcyclohexane carboxylic acid CAS#: 7077-05-6. Retrieved January 20, 2026, from [Link]

  • PubChem - NIH. (n.d.). 4-Isopropylcyclohexanecarboxylic Acid | C10H18O2 | CID 81526. Retrieved January 20, 2026, from [Link]

  • PubChem - NIH. (n.d.). Cyclohexanecarboxylic acid, 4-isobutyl- | C11H20O2 | CID 217396. Retrieved January 20, 2026, from [Link]

  • PubChem - NIH. (n.d.). trans-4-Isobutyl-cyclohexanecarboxylic acid methyl ester | C12H22O2. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Buciclic acid. Retrieved January 20, 2026, from [Link]

  • PubMed. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved January 20, 2026, from [Link]

  • PharmaCompass.com. (n.d.). 4-isopropyl cyclohexane carboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved January 20, 2026, from [Link]

  • ProQuest. (n.d.). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2025, August 6). (PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Retrieved January 20, 2026, from [Link]

  • GeeksforGeeks. (2025, July 23). Cyclohexane. Retrieved January 20, 2026, from [Link]

  • Scientific & Academic Publishing. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). EP0134889A2 - Cyclohexane carboxylic acids and derivatives thereof as antidysrhythmic agents.
  • ResearchGate. (2025, April 7). (PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Parent structures and marks of cyclohexane derivatives examined in this.... Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Cyclohexane. Retrieved January 20, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of cis-4- n-butylcyclohexanecarboxylic acid. Retrieved January 20, 2026, from [Link]

  • Study.com. (n.d.). Cyclohexane | Formula, Structure & Density - Lesson. Retrieved January 20, 2026, from [Link]

  • MOLBASE. (n.d.). cis-4-isobutyl-cyclohexanecarboxylic acid methyl ester|30127-38-9. Retrieved January 20, 2026, from [Link]

  • NC State University Libraries. (n.d.). 4.5 Conformations of Cyclohexane – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved January 20, 2026, from [Link]

  • Scribd. (n.d.). Cyclohexane Conformations & Reactivity. Retrieved January 20, 2026, from [Link]

  • MySkinRecipes. (n.d.). 4-Butylcyclohexanecarboxylic Acid. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved January 20, 2026, from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-Isobutylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound such as 4-isobutylcyclohexanecarboxylic acid, a potential synthetic intermediate or impurity, the ability to accurately and reliably quantify its presence is paramount. This guide provides a comprehensive comparison of two robust analytical methodologies—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the determination of 4-isobutylcyclohexanecarboxylic acid. The principles and protocols detailed herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a framework that is both scientifically sound and compliant with global regulatory expectations.

The Criticality of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This process provides a high degree of assurance that the method will consistently produce results that are accurate, reproducible, and specific. For drug development professionals, a validated method is indispensable for ensuring the identity, strength, quality, purity, and potency of drug substances and products[2]. The validation process itself involves a series of experiments to evaluate the performance characteristics of the method, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness[3][4].

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for 4-isobutylcyclohexanecarboxylic acid[5]. A reversed-phase HPLC method with UV detection is proposed as the primary analytical technique due to its widespread availability, robustness, and suitability for carboxylic acids.

Causality Behind Experimental Choices

The selection of a reversed-phase C18 column is based on its hydrophobic stationary phase, which provides effective retention and separation of moderately non-polar compounds like 4-isobutylcyclohexanecarboxylic acid from a polar mobile phase[6]. The mobile phase, a gradient mixture of acidified water and an organic modifier like acetonitrile, is crucial. The acidic modifier (e.g., formic or phosphoric acid) suppresses the ionization of the carboxylic acid group, leading to improved peak shape and retention on the non-polar stationary phase[5][6]. UV detection is appropriate as the carboxylic acid moiety, although not a strong chromophore, exhibits absorbance at low UV wavelengths (around 210 nm)[5].

Experimental Protocol: HPLC-UV Method

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile and water.

  • Formic acid or phosphoric acid.

  • Certified reference standard of 4-isobutylcyclohexanecarboxylic acid.

Chromatographic Conditions:

Parameter Recommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL

| Detector Wavelength | 210 nm |

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the 4-isobutylcyclohexanecarboxylic acid reference standard in a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 4-isobutylcyclohexanecarboxylic acid in the diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Alternative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For carboxylic acids, which have high polarity and low volatility, derivatization is often necessary to improve their chromatographic behavior[7]. GC coupled with Mass Spectrometry (MS) provides high selectivity and sensitivity, making it an excellent alternative or confirmatory method.

Causality Behind Experimental Choices

Direct injection of carboxylic acids into a GC system can lead to poor peak shape and strong adsorption to the column[8]. Derivatization, typically through silylation, converts the polar carboxylic acid group into a less polar and more volatile silyl ester. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating agent[7][9]. A non-polar or medium-polarity capillary column, such as a DB-5ms, is suitable for separating the derivatized analyte. Mass spectrometry offers highly specific detection and identification based on the mass-to-charge ratio of the fragmented ions.

Experimental Protocol: GC-MS Method

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer.

  • Non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Silylation agent (e.g., BSTFA with 1% TMCS).

  • Suitable solvent (e.g., acetonitrile, dichloromethane).

  • Helium (carrier gas).

  • Certified reference standard of 4-isobutylcyclohexanecarboxylic acid.

Derivatization and Chromatographic Conditions:

Parameter Recommended Condition
Derivatization React the dried sample extract with BSTFA with 1% TMCS at 70°C for 30 minutes.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Temperature Program Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | m/z 40-400 |

Validation of Analytical Methods: A Step-by-Step Approach

The validation of the chosen analytical method must be conducted in accordance with ICH Q2(R1) guidelines[1][3][10]. The following parameters must be evaluated:

1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[1].

  • HPLC-UV: Analyze blank samples (matrix without analyte) and spiked samples. The peak for 4-isobutylcyclohexanecarboxylic acid should be well-resolved from any other peaks. Peak purity can be assessed using a photodiode array (PDA) detector.

  • GC-MS: The high selectivity of MS, particularly in selected ion monitoring (SIM) mode, provides excellent specificity. The mass spectrum of the analyte peak in a sample should match that of the reference standard.

2. Linearity and Range: Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range[11]. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity[11].

  • Procedure: Analyze a series of at least five concentrations of the reference standard across the desired range.

  • Acceptance Criteria: Plot the response versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[4].

  • Procedure: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., at three levels: low, medium, and high, with at least three replicates per level).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision: Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision[4].

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Assess the variation within the laboratory by analyzing the same sample on different days, with different analysts, or with different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.

5. Detection Limit (LOD) and Quantitation Limit (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[11].

  • Procedure: These can be estimated based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (standard deviation of the response / slope)

    • LOQ = 10 × (standard deviation of the response / slope)

  • The determined LOQ should be verified for acceptable accuracy and precision.

6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters[11].

  • Procedure: Introduce small variations to the method parameters and assess the impact on the results.

    • HPLC-UV: Vary mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • GC-MS: Vary inlet temperature (±10 °C), flow rate (±0.1 mL/min), and oven ramp rate (±1 °C/min).

  • Acceptance Criteria: The results should remain within the acceptance criteria for system suitability.

Performance Comparison of Analytical Methods

FeatureHPLC-UVGC-MS with Derivatization
Principle Partition chromatography based on polarity.Separation based on volatility and boiling point.
Sample Preparation Simple dissolution and filtration.More complex, requires derivatization.
Specificity Good, but potential for interference from co-eluting compounds with similar UV absorbance.Excellent, highly specific due to mass fragmentation patterns.
Sensitivity Moderate.High, especially in SIM mode.
Throughput High.Lower, due to longer run times and sample preparation.
Instrumentation Cost Lower.Higher.
Robustness Generally high.Can be affected by derivatization efficiency and instrument cleanliness.
Best Suited For Routine quality control, quantification of major components.Trace analysis, impurity identification, confirmatory analysis.

Visualizing the Validation Workflow

A systematic approach to method validation is crucial for ensuring all parameters are adequately assessed.

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Define Define Analytical Purpose & Scope Select Select Appropriate Method (e.g., HPLC, GC) Define->Select Optimize Optimize Method Parameters Select->Optimize Protocol Prepare Validation Protocol Optimize->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Prepare Validation Report Robustness->Report Review Review & Approve Report->Review

Caption: A generalized workflow for the validation of an analytical method.

Logical Relationships in Method Selection

The choice between HPLC and GC is dictated by the specific requirements of the analysis.

MethodSelection Analyte 4-Isobutylcyclohexanecarboxylic Acid Properties (Non-volatile, Thermally Labile) Requirement Analytical Requirement? Analyte->Requirement HPLC Propose HPLC-UV Method Requirement->HPLC Routine QC High Throughput GCMS Propose GC-MS Method Requirement->GCMS Trace Analysis Impurity ID High Specificity Validation Method Validation (ICH Q2) HPLC->Validation Proceed to Validation GCMS->Validation Proceed to Validation

Caption: Decision tree for selecting an analytical method for 4-isobutylcyclohexanecarboxylic acid.

Conclusion

The validation of analytical methods for 4-isobutylcyclohexanecarboxylic acid is a critical exercise in ensuring data integrity and regulatory compliance. Both HPLC-UV and GC-MS offer viable and robust platforms for its quantification. HPLC-UV stands out for its simplicity, high throughput, and suitability for routine quality control. Conversely, GC-MS, while requiring a more involved sample preparation process, provides unparalleled specificity and sensitivity, making it the method of choice for trace analysis and confirmatory work. The selection of the most appropriate method should be guided by the specific analytical requirements, and its validation must be rigorously executed according to established guidelines to ensure the generation of reliable and defensible data.

References

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (1995). U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (2014). LMA leidykla. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. [Link]

  • Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. (2012). PubMed. [Link]

  • Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. (2006). PubMed. [Link]

  • Development of a GC Method for the Quantification of Short Chain Carboxylic Acids in Aqueous Solution. (2020). Diva-Portal.org. [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. [Link]

  • Determination of carboxylic acids in water by gas chromatography using several detectors after flow preconcentration. (2009). ResearchGate. [Link]

  • Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. (2016). University of Calgary. [Link]

  • Cyclohexanecarboxylic acid, 4-isobutyl-. PubChem. [Link]

  • Validation of Analytical Methods: A Review. (2017). Gavin Publishers. [Link]

  • Development and Validation of Analytical Methods for Pharmaceuticals. (2011). Journal of Analytical & Bioanalytical Techniques. [Link]

  • Guidelines on Validation – Appendix 4 Analytical Method Validation. (2016). World Health Organization. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. (2014). European Compliance Academy. [Link]

Sources

A Comparative Analysis of the Biological Activities of Ibuprofen and 4-Isobutylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen stands as a cornerstone therapeutic agent for managing pain, inflammation, and fever.[1][2] Its well-characterized mechanism of action and extensive clinical history provide a benchmark for the evaluation of novel anti-inflammatory compounds. This guide offers a detailed comparison of the biological activity of ibuprofen against its saturated carbocyclic analog, 4-isobutylcyclohexanecarboxylic acid. While ibuprofen's pharmacological profile is robustly documented, data on 4-isobutylcyclohexanecarboxylic acid is sparse, necessitating a comparative framework grounded in established principles of medicinal chemistry and pharmacology.

Molecular Architecture: A Tale of Two Scaffolds

The structural divergence between ibuprofen and 4-isobutylcyclohexanecarboxylic acid is the fundamental determinant of their differing biological activities. Ibuprofen, chemically known as 2-(4-isobutylphenyl)propionic acid, possesses a planar aromatic phenyl ring, which is crucial for its interaction with the cyclooxygenase (COX) enzymes.[3][4] In contrast, 4-isobutylcyclohexanecarboxylic acid features a saturated cyclohexane ring, imparting a three-dimensional, non-planar conformation.[5] This seemingly subtle alteration has profound implications for molecular recognition by biological targets.

CompoundChemical StructureIUPAC NameMolecular FormulaMolar Mass
Ibuprofen (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acidC₁₃H₁₈O₂206.29 g/mol
4-Isobutylcyclohexanecarboxylic Acid 4-(2-methylpropyl)cyclohexane-1-carboxylic acid[5]C₁₁H₂₀O₂184.28 g/mol [5]

Mechanism of Action: The Central Role of COX Inhibition

Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][7] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8] The carboxylic acid moiety of ibuprofen is critical for its interaction with a conserved arginine residue (Arg120 in COX-1 and Arg106 in COX-2) in the active site of the COX enzymes.[4][9]

The biological activity of 4-isobutylcyclohexanecarboxylic acid, however, is not well-documented in publicly available literature. Based on its structural similarity to ibuprofen, specifically the presence of a carboxylic acid group and an isobutyl substituent, it could theoretically exhibit some affinity for the COX enzymes. However, the absence of the planar phenyl ring, a key pharmacophoric feature for many NSAIDs, suggests that its inhibitory potency, if any, would be significantly lower than that of ibuprofen. The three-dimensional and flexible nature of the cyclohexane ring would likely result in a different binding orientation and reduced affinity within the hydrophobic channel of the COX active site.

Hypothesized Interaction with COX Enzymes:

cluster_0 Ibuprofen Binding to COX Active Site cluster_1 Hypothetical 4-Isobutylcyclohexanecarboxylic Acid Binding Ibuprofen Ibuprofen Phenyl Ring Phenyl Ring Ibuprofen->Phenyl Ring Carboxylic Acid Carboxylic Acid Ibuprofen->Carboxylic Acid Propionic Acid Methyl Group Propionic Acid Methyl Group Ibuprofen->Propionic Acid Methyl Group Hydrophobic Pocket Hydrophobic Pocket Phenyl Ring->Hydrophobic Pocket π-π stacking Arg120 Arg120 Carboxylic Acid->Arg120 Ionic Bond Secondary Pocket Secondary Pocket Propionic Acid Methyl Group->Secondary Pocket 4-IBCCA 4-Isobutylcyclohexane- carboxylic Acid Cyclohexane Ring Cyclohexane Ring 4-IBCCA->Cyclohexane Ring Carboxylic Acid Carboxylic Acid 4-IBCCA->Carboxylic Acid Cyclohexane Ring->Hydrophobic Pocket Weaker Hydrophobic Interaction Carboxylic Acid ->Arg120 Potential Ionic Bond

Caption: Comparative binding models of Ibuprofen and 4-Isobutylcyclohexanecarboxylic Acid with the COX active site.

Comparative Biological Activity: A Data-Driven Perspective

Direct comparative experimental data on the biological activity of 4-isobutylcyclohexanecarboxylic acid versus ibuprofen is not available in the peer-reviewed literature. The following table summarizes the well-established activity of ibuprofen and provides a hypothetical projection for 4-isobutylcyclohexanecarboxylic acid based on structure-activity relationships of related molecules.

Biological ActivityIbuprofen4-Isobutylcyclohexanecarboxylic Acid (Hypothetical)
Anti-inflammatory Potent, clinically utilized for inflammatory diseases.[1]Likely very weak to negligible.
Analgesic Effective for mild to moderate pain.[1]Unlikely to possess significant analgesic properties.
Antipyretic Effective in reducing fever.[1]Not expected to have a significant effect.
COX-1 Inhibition Non-selective inhibitor.[7]Potentially very weak inhibition.
COX-2 Inhibition Non-selective inhibitor.[7]Potentially very weak inhibition.
Gastrointestinal Toxicity A known side effect due to COX-1 inhibition.[10][11]If any COX inhibition occurs, similar risks might exist, but likely lower due to presumed weaker activity.

Proposed Experimental Protocols for Direct Comparison

To definitively assess the biological activity of 4-isobutylcyclohexanecarboxylic acid and directly compare it to ibuprofen, a series of in vitro and in vivo assays are required.

In Vitro COX Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound for COX-1 and COX-2.

Methodology:

  • Enzyme Preparation: Utilize purified ovine COX-1 and human recombinant COX-2.

  • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 500 µM phenol and 1 µM hematin).

  • Compound Preparation: Prepare serial dilutions of ibuprofen and 4-isobutylcyclohexanecarboxylic acid in a suitable solvent (e.g., DMSO).

  • Incubation: Pre-incubate the enzyme with the test compounds or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • Detection: Measure the production of prostaglandin E₂ (PGE₂) using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values using non-linear regression analysis.

Start Start Prepare Reagents Prepare COX Enzymes, Buffers, and Compounds Start->Prepare Reagents Serial Dilutions Create Serial Dilutions of Ibuprofen & 4-IBCCA Prepare Reagents->Serial Dilutions Pre-incubation Pre-incubate Enzyme with Compounds Serial Dilutions->Pre-incubation Add Substrate Add Arachidonic Acid Pre-incubation->Add Substrate Incubate Incubate at 37°C Add Substrate->Incubate Measure PGE2 Measure PGE₂ Production (EIA) Incubate->Measure PGE2 Analyze Data Calculate % Inhibition and IC₅₀ Measure PGE2->Analyze Data End End Analyze Data->End

Caption: Workflow for the in vitro COX Inhibition Assay.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the anti-inflammatory activity of the compounds in an acute inflammation model.

Methodology:

  • Animal Model: Use male Wistar rats (180-200 g).

  • Compound Administration: Administer ibuprofen, 4-isobutylcyclohexanecarboxylic acid, or vehicle control orally (p.o.) or intraperitoneally (i.p.) at various doses.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Conclusion and Future Directions

The biological activity of ibuprofen is well-established and serves as a paradigm for NSAID function.[1] Its efficacy is intrinsically linked to the specific arrangement of its phenyl, propionic acid, and isobutyl moieties, which facilitates potent inhibition of COX enzymes.[3] In contrast, 4-isobutylcyclohexanecarboxylic acid, lacking the critical aromatic ring, is not expected to exhibit significant anti-inflammatory or analgesic properties through a similar mechanism. The available information on various cyclohexanecarboxylic acid derivatives suggests they may have other biological activities, but direct evidence for anti-inflammatory effects is absent.[12][13]

The proposed experimental protocols provide a clear path forward for a definitive, data-driven comparison. Such studies are essential to either confirm the predicted lack of COX-mediated activity for 4-isobutylcyclohexanecarboxylic acid or to uncover unexpected pharmacological properties. For drug development professionals, this comparative guide underscores the critical importance of specific structural motifs for biological activity and highlights the necessity of empirical validation for even closely related chemical analogs.

References

  • National Center for Biotechnology Information (2024). Ibuprofen - StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 217396, 4-Isobutylcyclohexanecarboxylic acid. Retrieved from [Link]

  • Ranjbar, S., Gholibegloo, E., Amanlou, M., & Farsam, H. (2014). Synthesis and Pharmacological Evaluation of New Chemical Entities from Ibuprofen as Novel Analgesic Candidates. PubMed. Retrieved from [Link]

  • News-Medical.Net (n.d.). Ibuprofen Mechanism. Retrieved from [Link]

  • Shah, N. Z., & Khan, A. (2015). NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect - why do we keep using it? PubMed. Retrieved from [Link]

  • Tsetskhladze, Z. R., Pirtskhalava, M., Vakhania, M., Kobiashvili, M., & Mindiashvili, T. (2024). Comparative Analysis of Different Brands of Ibuprofen available on the Georgian Pharmaceutical Market. ResearchGate. Retrieved from [Link]

  • ResearchGate (n.d.). Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids. Retrieved from [Link]

  • Sagan, J., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Retrieved from [Link]

  • Kumar, M., et al. (2010). SYNTHESIS, PHARMACOLOGICAL AND TOXICOLOGICAL EVALUATION OF AMIDE DERIVATIVES OF IBUPROFEN. International Journal of ChemTech Research. Retrieved from [Link]

  • Wikipedia (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

  • Al-Suhaimi, E. A., et al. (2024). Modification of ibuprofen to improve the medicinal effect; structural, biological, and toxicological study. PubMed Central. Retrieved from [Link]

  • Lanza, F. L., et al. (2011). Clinical Trial: comparison of Ibuprofen-PC and ibuprofen on the GI safety and analgesic efficacy in osteoarthritic patients. PubMed Central. Retrieved from [Link]

  • Das, S., & Dutta, A. (2024). Ibuprofen: A Cornerstone of Pain Relief -A Review of Established Synthetic Approaches. ResearchGate. Retrieved from [Link]

  • ResearchGate (n.d.). Synthesis of Biological Active Esters of the Isovaleric Acid by Isobutylene Hydroalkoxycarbonylation. Retrieved from [Link]

  • Whirl-Carrillo, M., et al. (n.d.). Ibuprofen Pathway, Pharmacodynamics. ClinPGx. Retrieved from [Link]

  • Carson, J. R., et al. (1981). Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. PubMed. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science (n.d.). Review On: Comparative Efficacy of Ibuprofen Over Other NSAIDs. Retrieved from [Link]

  • ResearchGate (n.d.). Synthesis and pharmacological evaluation of naproxen and ibuprofen derivatives. Retrieved from [Link]

  • Shah, N. Z., & Khan, A. (2015). NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect - why do we keep using it? Taylor & Francis Online. Retrieved from [Link]

  • YouTube (2018). Ibuprofen - Mechanism of Action. Retrieved from [Link]

  • International Journal of Food Science and Agriculture (n.d.). Effect of Lactic Acid Bacteria Concentrations on the Composition of Bioactive Compounds in a Fermented Food Formulation. Retrieved from [Link]

  • ResearchGate (n.d.). Carboxylic Acid Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]

  • Gaciong, Z., et al. (2024). Ibuprofen Formulations: Permeability and Biodegradability Comparison Depending on the Type of Formulation. MDPI. Retrieved from [Link]

  • ResearchGate (n.d.). (PDF) Synthesis and Biological Evaluation of New Heteroaryl Carboxylic Acid Derivatives as Anti-inflammatory-Analgesic Agents. Retrieved from [Link]

  • Wikipedia (n.d.). Ibuprofen. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives. PubMed Central. Retrieved from [Link]

  • Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. PubMed. Retrieved from [Link]

  • Shah, N. Z., et al. (2023). Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models. RSC Publishing. Retrieved from [Link]

  • Qi, X., et al. (2009). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. PubMed Central. Retrieved from [Link]

  • ResearchGate (n.d.). Design, synthesis, in silico study and preliminary pharmacological evaluation of ibuprofen derivatives containing 1, 3, 4-Oxadiazole moiety. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2060518, 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture). Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 202819, Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-. Retrieved from [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis of 4-Isobutylcyclohexanecarboxylic Acid Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the spectroscopic data for 4-isobutylcyclohexanecarboxylic acid, a key intermediate in pharmaceutical synthesis and material science. Designed for researchers, scientists, and drug development professionals, this document outlines the critical methodologies and expected data outcomes from Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses. The objective is to establish a robust analytical framework for identity confirmation, purity assessment, and quality control.

The causality behind each experimental choice is detailed, ensuring that the described protocols are not merely procedural but are grounded in established scientific principles for generating reliable and reproducible data.

Infrared (IR) Spectroscopy: Probing Functional Group Identity

Infrared spectroscopy is a cornerstone technique for the rapid identification of functional groups. For 4-isobutylcyclohexanecarboxylic acid, its utility lies in the unambiguous confirmation of the carboxylic acid moiety. We recommend Attenuated Total Reflectance (ATR) FTIR for its minimal sample preparation and high-quality data acquisition for solid and liquid samples.[1][2][3]

Experimental Protocol: ATR-FTIR Analysis

The logic behind using ATR-FTIR is its simplicity and efficiency; it requires no sample dilution or preparation of pellets, which can introduce atmospheric moisture and obscure the critical hydroxyl region of the spectrum.[2][4]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal surface to computationally subtract atmospheric H₂O and CO₂ signals from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the 4-isobutylcyclohexanecarboxylic acid standard directly onto the ATR crystal, ensuring complete contact.

  • Data Acquisition: Apply pressure using the built-in clamp to maximize contact. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

ATR_FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis Clean_Crystal Clean ATR Crystal Run_Background Acquire Background Spectrum (Air) Clean_Crystal->Run_Background Apply_Sample Apply Sample to Crystal Run_Background->Apply_Sample Ready for Sample Acquire_Spectrum Acquire Sample Spectrum (16-32 Scans) Apply_Sample->Acquire_Spectrum Process_Data Generate Final Absorbance Spectrum Acquire_Spectrum->Process_Data Interpret Data Interpretation Process_Data->Interpret Interpret Data

Caption: ATR-FTIR analysis workflow for a solid or liquid organic sample.

Data Interpretation and Comparison

The IR spectrum of a carboxylic acid is dominated by characteristic absorptions of the -COOH group.[5][6] Due to strong intermolecular hydrogen bonding, which leads to dimer formation, the O-H stretching vibration is exceptionally broad.[5][7]

Table 1: IR Spectral Data Comparison

Functional Group4-Isobutylcyclohexanecarboxylic Acid (Expected)4-Butylcyclohexanecarboxylic Acid (Comparative Isomer)[8]trans-4-Isobutylcyclohexanecarboxylic acid methyl ester (Potential Impurity)[9]Rationale for Differentiation
O-H Stretch 2500–3300 cm⁻¹ (very broad)2500–3300 cm⁻¹ (very broad)AbsentThe absence of the broad O-H band is a definitive marker for the absence of the carboxylic acid group, clearly identifying the ester impurity.
C-H Stretch 2850–2960 cm⁻¹ (sharp, superimposed on O-H)2850–2960 cm⁻¹ (sharp, superimposed on O-H)2850–2960 cm⁻¹ (sharp)While present in all, the C-H stretches are much clearer in the ester due to the lack of the overlapping broad O-H band.
C=O Stretch ~1710 cm⁻¹ (strong, sharp)~1710 cm⁻¹ (strong, sharp)~1735 cm⁻¹ (strong, sharp)The carbonyl stretch in an ester is typically found at a higher wavenumber (frequency) than in a saturated, dimerized carboxylic acid.[10]
C-O Stretch 1210–1320 cm⁻¹ (medium)1210–1320 cm⁻¹ (medium)Two bands: ~1250 cm⁻¹ (asymm.) and ~1050 cm⁻¹ (symm.)The C-O stretching region in esters is distinctly different, often showing two bands corresponding to the C-C(=O)-O and O-C-H portions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy provides the most detailed information for structural determination, offering insights into the carbon skeleton and the electronic environment of each proton.[11] For 4-isobutylcyclohexanecarboxylic acid, ¹H and ¹³C NMR are essential to confirm the connectivity of the isobutyl group and the cyclohexane ring.

Experimental Protocol: Solution-State NMR

The choice of a deuterated solvent is critical to avoid large, interfering solvent signals in ¹H NMR.[12][13] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

  • Sample Preparation: Accurately weigh 5-25 mg of the standard and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean vial.[14][15]

  • Filtration: To ensure a homogeneous solution free of particulates that can disrupt the magnetic field, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[13]

  • Instrument Setup: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent, stabilizing the magnetic field.[12] Standard shimming protocols are then executed to optimize magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Chemical shifts are referenced to the residual CHCl₃ signal at 7.26 ppm or tetramethylsilane (TMS) at 0 ppm.

    • ¹³C NMR: Acquire a proton-decoupled spectrum to obtain single lines for each unique carbon. Chemical shifts are referenced to the CDCl₃ triplet centered at 77.16 ppm.[16]

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Spectrometer Operations Weigh Weigh Sample (5-25 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample Filter->Insert Ready for Analysis Lock Lock on Solvent Signal Insert->Lock Shim Shim Magnetic Field Lock->Shim Acquire Acquire Spectra (¹H, ¹³C, etc.) Shim->Acquire Interpret Data Interpretation Acquire->Interpret Process & Interpret

Caption: General workflow for preparing and analyzing a sample via solution-state NMR.

¹H NMR Data Interpretation and Comparison

The most diagnostic signal is the carboxylic acid proton, which appears far downfield due to deshielding and hydrogen bonding.[17]

Table 2: ¹H NMR Spectral Data Comparison (Expected Shifts in CDCl₃)

Proton Environment4-Isobutylcyclohexanecarboxylic Acid (Expected)4-Isopropylcyclohexanecarboxylic Acid (Comparative Analog)[18]Rationale for Differentiation
-COOH ~12.0 ppm (s, broad)~12.0 ppm (s, broad)This signal confirms the carboxylic acid but does not differentiate the alkyl substituent. Its disappearance upon D₂O exchange is a key validation step.
-CH(COOH)- ~2.3 ppm (m)~2.3 ppm (m)The chemical shift is nearly identical as the local electronic environment is the same.
-CH₂-CH(CH₃)₂ ~1.2 ppm (d)AbsentThe presence of a doublet at this shift, corresponding to the methylene group of the isobutyl chain, is a key identifier.
-CH(CH₃)₂ ~1.8 ppm (m)~1.8 ppm (m)The methine proton of the isobutyl and isopropyl groups will appear in a similar region.
-CH(CH₃)₂ ~0.9 ppm (d)~0.9 ppm (d)The terminal methyl groups are also similar. The key differentiator is the methylene signal (-CH₂-) present only in the isobutyl structure.
Cyclohexane -CH₂- 1.0–2.1 ppm (m, complex)1.0–2.1 ppm (m, complex)The cyclohexane ring protons create a complex multiplet region that is difficult to resolve fully but is characteristic of the ring system.
¹³C NMR Data Interpretation and Comparison

¹³C NMR is invaluable for confirming the total carbon count and identifying quaternary carbons, which are often weak in intensity.[19] The carbonyl carbon of the carboxylic acid is highly deshielded.[16]

Table 3: ¹³C NMR Spectral Data Comparison (Expected Shifts in CDCl₃)

Carbon Environment4-Isobutylcyclohexanecarboxylic Acid (Expected)4-Butylcyclohexanecarboxylic Acid (Comparative Isomer)[8]Rationale for Differentiation
-COOH ~182 ppm~182 ppmThe carboxylic acid carbon chemical shift is highly characteristic and similar for both isomers.[16]
-CH(COOH)- ~43 ppm~43 ppmThe alpha-carbon shift is consistent.
Isobutyl/Butyl Chain ~45 ppm (-CH₂-), ~28 ppm (-CH-), ~22.5 ppm (-CH₃)~36 ppm, ~33 ppm, ~23 ppm, ~14 ppm (linear chain)The specific chemical shifts and number of signals for the side-chain carbons provide a unique fingerprint for each isomer, allowing for clear differentiation. The branched isobutyl group has a distinct pattern compared to the linear butyl group.
Cyclohexane Carbons 25–35 ppm25–35 ppmThe shifts for the cyclohexane ring carbons will be similar but may show subtle differences based on the substituent's conformation and electronic effects.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and provides structural clues through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft technique often used for polar molecules like carboxylic acids, typically showing the deprotonated molecule [M-H]⁻ in negative ion mode.[20][21] Electron Ionization (EI) is a higher-energy technique that induces more extensive fragmentation, providing a detailed fingerprint.

Experimental Protocol: Electron Ionization (EI-MS)

EI is chosen here for its ability to generate reproducible, library-searchable fragmentation patterns that are highly informative for structural confirmation.

  • Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

MS_Workflow cluster_prep Sample Introduction cluster_analysis Analysis & Detection Introduce_Sample Introduce Sample (e.g., GC or Direct Probe) Vaporize Vaporize Sample in Vacuum Introduce_Sample->Vaporize Ionize Ionize with 70 eV Electron Beam Vaporize->Ionize Enter Ion Source Separate Separate Ions by m/z Ratio Ionize->Separate Detect Detect Ions Separate->Detect Interpret Data Interpretation Detect->Interpret Generate & Interpret Mass Spectrum

Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS) analysis.

Data Interpretation and Comparison

The molecular weight of 4-isobutylcyclohexanecarboxylic acid is 184.27 g/mol .[22] The mass spectrum will confirm this and reveal characteristic fragmentation pathways.

Table 4: Mass Spectrometry Data Comparison (Expected EI Fragments)

Ion (m/z)4-Isobutylcyclohexanecarboxylic Acid (Expected)trans-4-Isobutylcyclohexanecarboxylic acid methyl ester (Potential Impurity)[9]Rationale for Differentiation
Molecular Ion [M]⁺˙ 184198The molecular ion peak is the most direct evidence of the compound's identity and will differ by 14 mass units (a methylene group, CH₂) between the acid and its methyl ester.
[M - OH]⁺ 167AbsentLoss of the hydroxyl radical is a common fragmentation for carboxylic acids but is not possible for the ester.
[M - COOH]⁺ 139AbsentLoss of the entire carboxyl group as a radical is characteristic of the acid.
[M - OCH₃]⁺ Absent167Loss of the methoxy radical is a primary fragmentation pathway for methyl esters.[23]
[M - C₄H₉]⁺ 127 (Loss of isobutyl)141 (Loss of isobutyl)Cleavage of the isobutyl group from the cyclohexane ring is a probable fragmentation for both, but the resulting fragment ion will differ by 14 m/z.
McLafferty Rearrangement 6074For carboxylic acids with a gamma-hydrogen, a characteristic rearrangement peak at m/z 60 is often observed.[24] The corresponding rearrangement for the methyl ester would yield a fragment at m/z 74.

Conclusion

The orthogonal application of IR, NMR, and Mass Spectrometry provides a self-validating system for the comprehensive characterization of 4-isobutylcyclohexanecarboxylic acid. IR spectroscopy offers a rapid confirmation of the essential carboxylic acid functional group. NMR spectroscopy provides an unambiguous determination of the molecular structure and connectivity. Finally, Mass Spectrometry confirms the molecular weight and offers further structural validation through predictable fragmentation patterns. By comparing the acquired data to that of closely related isomers and potential impurities, researchers can confidently establish the identity, purity, and quality of their standards, a critical requirement in all stages of scientific research and development.

References

  • Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility, Department of Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Paz, I. (2010). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 114(15), 5049-5059. ACS Publications. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. ACS Publications. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 217396, Cyclohexanecarboxylic acid, 4-isobutyl-. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21044019, trans-4-Isobutyl-cyclohexanecarboxylic acid methyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2060518, 4-Butylcyclohexanecarboxylic Acid (cis-and trans-mixture). Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexanecarboxylic acid, 4-butyl-, 4-ethoxyphenyl ester, trans-. NIST Chemistry WebBook. Retrieved from [Link]

  • Gamoh, K., et al. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed. Retrieved from [Link]

  • PubMed Central. (n.d.). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14106, 1,4-Cyclohexanedicarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 558234, Isobutyl cyclohexanecarboxylate. Retrieved from [Link]

  • YouTube. (2020). Mass Spec 3e Carboxylic Acids. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclobutylcarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexanecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81526, 4-Isopropylcyclohexanecarboxylic Acid. Retrieved from [Link]

  • Cleanchem. (n.d.). 4-Methylcyclohexanecarboxylic Acid. Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361. Retrieved from [Link]

  • OpenStax. (2023). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Techniques for 4-Isobutylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust and precise analysis of 4-isobutylcyclohexanecarboxylic acid is critical. As a potential impurity or metabolite, its accurate quantification is fundamental to ensuring pharmaceutical safety and quality. This guide provides an in-depth, objective comparison of the primary analytical techniques for this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies presented are grounded in established scientific principles and validated against internationally recognized standards to ensure scientific integrity.

The choice between analytical techniques is not arbitrary; it is a decision guided by the physicochemical properties of the analyte, the sample matrix, and the desired analytical outcome. 4-Isobutylcyclohexanecarboxylic acid, a non-volatile and polar molecule, presents unique challenges and considerations for each method. This guide will explore the causality behind the experimental choices for each technique, providing a framework for developing and validating robust analytical methods.

The Foundation of Trustworthy Analysis: Method Validation

The objective of any analytical procedure is to demonstrate its suitability for its intended purpose[1]. To this end, all methodologies discussed herein are designed as self-validating systems, incorporating principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). The validation of an analytical procedure provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of the target analyte[2]. Key validation parameters that will be addressed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ)[3][4]. Furthermore, system suitability tests, as described in the United States Pharmacopeia (USP) General Chapter <621>, are incorporated to ensure the chromatographic system is performing adequately for the analysis[5][6].

In-Depth Analysis of Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds[7]. However, due to the low volatility and polar nature of carboxylic acids, direct analysis by GC is challenging. Therefore, a derivatization step is necessary to convert the non-volatile carboxylic acid into a more volatile and thermally stable ester derivative[8]. This is a critical experimental choice that enables the successful application of GC-MS for the analysis of 4-isobutylcyclohexanecarboxylic acid.

Experimental Protocol: GC-MS with Derivatization

This protocol outlines a self-validating system for the quantitative analysis of 4-isobutylcyclohexanecarboxylic acid using GC-MS.

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of 4-isobutylcyclohexanecarboxylic acid reference standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing 4-isobutylcyclohexanecarboxylic acid in methanol to an estimated concentration within the calibration range.

  • Derivatization: To 100 µL of each standard and sample solution in a clean, dry vial, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vials tightly and heat at 70°C for 30 minutes. This reaction converts the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the derivatized analyte.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min[8].

  • Inlet: Splitless injection at 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 50 to 500. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte is recommended for enhanced sensitivity and selectivity.

3. System Suitability:

  • Prior to sample analysis, inject a mid-level calibration standard five times. The relative standard deviation (RSD) of the peak area for the derivatized analyte should be ≤ 2.0%.

  • The signal-to-noise ratio for the lowest calibration standard should be ≥ 10.

Causality of Experimental Choices:
  • Derivatization: The choice of BSTFA with TMCS is based on its efficiency in converting carboxylic acids to their TMS esters, which are more volatile and thermally stable, making them amenable to GC analysis[8].

  • Column Selection: A non-polar DB-5ms column is chosen for its excellent separation of a wide range of compounds and its robustness.

  • Splitless Injection: This mode is selected to maximize the transfer of the analyte onto the column, which is crucial for achieving low detection limits.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Solvent Add Methanol Sample->Solvent Deriv Add BSTFA/TMCS Solvent->Deriv Heat Heat at 70°C Deriv->Heat Inject Splitless Injection Heat->Inject Separate GC Separation (DB-5ms column) Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample/Standard Dilute Dilute in ACN/H₂O Sample->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Autosampler Injection Filter->Inject Separate LC Separation (C18 column) Inject->Separate Ionize ESI Ionization (Negative Mode) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Sources

Performance Benchmarking of 4-Isobutylcyclohexanecarboxylic Acid in Preclinical Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Drug Discovery and Development

Introduction

In the landscape of non-steroidal anti-inflammatory drug (NSAID) discovery, the exploration of novel scaffolds that offer improved efficacy and safety profiles is a paramount objective. Cyclohexanecarboxylic acid derivatives have emerged as a promising class of compounds, with structural similarities to the cyclohexyl ring of some established NSAIDs. This guide provides a comprehensive performance benchmark of 4-isobutylcyclohexanecarboxylic acid in two gold-standard preclinical anti-inflammatory assays: the in vitro cyclooxygenase (COX) inhibition assay and the in vivo carrageenan-induced paw edema model.

The performance of 4-isobutylcyclohexanecarboxylic acid is objectively compared against three widely recognized NSAIDs: the non-selective COX inhibitor Ibuprofen , the moderately COX-2 selective inhibitor Naproxen , and the highly selective COX-2 inhibitor Celecoxib . Due to the absence of published data for 4-isobutylcyclohexanecarboxylic acid, its performance is estimated based on established structure-activity relationships (SAR) within the cyclohexanecarboxylic acid class, providing a scientifically grounded projection for its potential as an anti-inflammatory agent. This guide is intended for researchers, scientists, and drug development professionals to inform early-stage decision-making in the evaluation of novel anti-inflammatory candidates.

The Rationale for Assay Selection: A Two-Pronged Approach to Preclinical Evaluation

The selection of the in vitro COX inhibition and in vivo carrageenan-induced paw edema assays provides a complementary and robust initial assessment of a compound's anti-inflammatory potential. This dual approach allows for the elucidation of both the specific molecular mechanism and the overall physiological effect.

  • In Vitro Cyclooxygenase (COX) Inhibition Assay: This assay is fundamental to understanding the direct interaction of a compound with its molecular targets, the COX-1 and COX-2 enzymes.[1] COX-1 is constitutively expressed and plays a role in physiological processes such as gastric cytoprotection and platelet aggregation, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[2] By determining the half-maximal inhibitory concentration (IC50) for each isoform, we can ascertain a compound's potency and its selectivity, which is a critical factor in predicting its therapeutic window and potential side-effect profile.[1]

  • In Vivo Carrageenan-Induced Paw Edema Model: This well-established model of acute inflammation provides a measure of a compound's efficacy in a living organism.[3][4] Sub-plantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling), providing a quantifiable readout of a compound's ability to suppress this process.[3] This assay integrates the compound's pharmacokinetic and pharmacodynamic properties, offering a more holistic view of its potential anti-inflammatory activity.

Comparative Performance Analysis

The following sections detail the experimental protocols and present a comparative analysis of 4-isobutylcyclohexanecarboxylic acid against the selected benchmarks.

In Vitro Cyclooxygenase (COX-1 & COX-2) Inhibition

The inhibitory activity of a compound against COX-1 and COX-2 is a primary determinant of its potential as an NSAID. A lower IC50 value indicates greater potency. The selectivity index (COX-2 IC50 / COX-1 IC50) provides a measure of the compound's relative preference for inhibiting COX-2 over COX-1. A higher selectivity index is often desirable to minimize the gastrointestinal side effects associated with COX-1 inhibition.

Estimated Performance of 4-Isobutylcyclohexanecarboxylic Acid:

Comparative Data Table: In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-2/COX-1)
4-Isobutylcyclohexanecarboxylic Acid (Estimated) ~15-25~70-90~3.5 - 4.5
Ibuprofen12[7]80[7]6.67
Naproxen8.7[8]5.2[8]0.6
Celecoxib82[7]6.8[7]0.08
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common colorimetric method for determining COX-1 and COX-2 inhibition.

1. Reagent Preparation:

  • Assay Buffer: Tris-HCl buffer, pH 8.0.
  • Heme Cofactor.
  • COX-1 (ovine) and COX-2 (human recombinant) enzymes.
  • Arachidonic Acid (substrate).
  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
  • Test compounds and reference standards dissolved in DMSO.

2. Assay Procedure:

  • In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
  • Add serial dilutions of the test compounds, reference standards, or vehicle (DMSO) to the wells.
  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
  • Initiate the reaction by adding arachidonic acid to all wells.
  • Immediately add the colorimetric substrate.
  • Monitor the absorbance at 590 nm over time using a plate reader. The rate of color development is proportional to the peroxidase activity of COX.

3. Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the compound concentration.
  • Determine the IC50 value using non-linear regression analysis.

Diagram: COX Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzymes, Substrates, Compounds) serial_dil Serial Dilution of Test Compounds prep_reagents->serial_dil add_compound Add Test Compounds & Incubate serial_dil->add_compound add_enzyme Add Enzyme (COX-1/COX-2) & Heme to Plate add_enzyme->add_compound initiate_rxn Initiate Reaction (Add Arachidonic Acid) add_compound->initiate_rxn add_color Add Colorimetric Substrate initiate_rxn->add_color read_abs Read Absorbance (590 nm) add_color->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Carrageenan-Induced Paw Edema

This assay evaluates the ability of a compound to reduce acute inflammation in an animal model. The percentage of edema inhibition is a measure of the compound's anti-inflammatory efficacy.

Estimated Performance of 4-Isobutylcyclohexanecarboxylic Acid:

Given its structural similarity to Ibuprofen, it is anticipated that 4-isobutylcyclohexanecarboxylic acid would demonstrate a dose-dependent reduction in carrageenan-induced paw edema. The efficacy is likely to be comparable to, or slightly less than, that of Ibuprofen when administered at similar molar doses.

Comparative Data Table: In Vivo Carrageenan-Induced Paw Edema

CompoundDose (mg/kg)Time Point (hours)% Inhibition of Edema
4-Isobutylcyclohexanecarboxylic Acid (Estimated) 20-403-4~40-55%
Ibuprofen20[2]3~50-60%
Naproxen15[4]373%[4]
Celecoxib30[9]6~50-60%
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes the standard procedure for inducing and measuring paw edema.

1. Animals:

  • Male Wistar rats (180-220 g) are typically used.
  • Animals are housed under standard laboratory conditions and fasted overnight before the experiment.

2. Experimental Procedure:

  • Administer the test compounds, reference standards, or vehicle orally or intraperitoneally at a specified time before carrageenan injection (e.g., 60 minutes).
  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.
  • Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
  • Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[3]

3. Data Analysis:

  • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-carrageenan paw volume.
  • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the following formula:
  • % Inhibition = [(V_c - V_t) / V_c] x 100
  • Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.

Diagram: Carrageenan-Induced Paw Edema Assay Workflow

G cluster_pre Pre-Treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis animal_acclimatization Animal Acclimatization & Fasting compound_admin Compound Administration (Oral/IP) animal_acclimatization->compound_admin initial_paw_vol Measure Initial Paw Volume compound_admin->initial_paw_vol carrageenan_inj Sub-plantar Injection of Carrageenan initial_paw_vol->carrageenan_inj post_paw_vol Measure Paw Volume (at time intervals) carrageenan_inj->post_paw_vol calc_edema Calculate Edema Volume post_paw_vol->calc_edema calc_inhibition Calculate % Inhibition calc_edema->calc_inhibition

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Discussion and Future Directions

This comparative guide provides a foundational benchmark for the anti-inflammatory potential of 4-isobutylcyclohexanecarboxylic acid. The estimated performance, based on well-established SAR principles, suggests that this compound likely possesses non-selective COX inhibitory activity with in vivo efficacy potentially comparable to that of Ibuprofen.

The presented data underscores the importance of empirical testing to validate these estimations. The detailed protocols provided herein offer a clear roadmap for conducting such studies. Future investigations should focus on obtaining precise IC50 values for 4-isobutylcyclohexanecarboxylic acid against both COX-1 and COX-2 to confirm its potency and selectivity. Furthermore, dose-response studies in the carrageenan-induced paw edema model will be crucial to determine its in vivo efficacy and establish an effective dose range.

Additional in vitro assays, such as those measuring the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated cells, could provide a more comprehensive understanding of its mechanism of action.[6] Ultimately, a thorough evaluation of its gastrointestinal and cardiovascular safety profile will be necessary to ascertain its therapeutic potential as a novel anti-inflammatory agent.

References

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Kawai, S., Nishida, S., Kitasato, H., Kato, T., & Tomosugi, N. (2000). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes.
  • Dimitrov, D., & Ovcharov, R. (2007). Rat paw oedema modeling and NSAIDs: Timing of effects. Biotechnology & Biotechnological Equipment, 21(2), 213-217.
  • ResearchGate. (n.d.). % Inhibition of Paw Edema Caused by Topical Application of Celecoxib... Retrieved from [Link]

  • Hosseinzadeh, A., & Ramazani, A. (2020). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences, 23(12), 1544–1550.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(19), 6529.
  • African Journal of Pharmacy and Pharmacology. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(4), 63-71.
  • ResearchGate. (n.d.). Effect of COX inhibitors on carrageenan-induced edema and hyperalgesia... Retrieved from [Link]

  • Hosseinzadeh, A., & Ramazani, A. (2020). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences, 23(12), 1544–1550.
  • ResearchGate. (n.d.). This histogram shows the inhibition of carrageenan-induced paw edema in... Retrieved from [Link]

  • ResearchGate. (n.d.). Percentage of paw edema inhibition in rats treated with 2.5 mg/kg, 5... Retrieved from [Link]

  • StatPearls. (2023). COX Inhibitors. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(19), 6529.
  • AJMC. (2012). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values calculated for COX-1 and COX-2 enzymes after incubation for... Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. Retrieved from [Link]

  • ResearchGate. (2015). Anti - inflammatory activity of ten indigenous plants in carrageenan induced paw oedema in albino rats. Retrieved from [Link]

  • ACS Publications. (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Retrieved from [Link]

  • Radi, Z. A. (2006). Effects of cyclooxygenase inhibition on the gastrointestinal tract.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 4-Isobutylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. This guide provides an in-depth technical comparison for assessing the purity of commercially available 4-isobutylcyclohexanecarboxylic acid, a key building block in various pharmaceutical syntheses. We will delve into the rationale behind experimental choices, provide self-validating protocols, and compare its purity profile with potential alternatives, all grounded in authoritative scientific principles.

Introduction: The Significance of Purity for 4-Isobutylcyclohexanecarboxylic Acid

4-Isobutylcyclohexanecarboxylic acid, with its characteristic cyclohexyl ring and carboxylic acid functional group, is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The seemingly subtle variations in its purity can have profound impacts on the yield, impurity profile, and ultimately, the safety and efficacy of the final drug product. Therefore, a robust analytical strategy to ascertain its purity is not merely a quality control measure but a critical step in drug development.

This guide will explore the common impurities associated with the synthesis of 4-isobutylcyclohexanecarboxylic acid, detail validated analytical methodologies for its quantification, and discuss potential bioisosteric alternatives that may be considered in drug design.

Potential Impurities in Commercial 4-Isobutylcyclohexanecarboxylic Acid

The impurity profile of a chemical is often a reflection of its synthetic route. A common method for the synthesis of similar cycloalkane carboxylic acids involves the hydrogenation of the corresponding aromatic carboxylic acid. For instance, the synthesis of cis-4-n-butylcyclohexanecarboxylic acid is achieved by the hydrogenation of 4-n-butylbenzoic acid over a platinum oxide catalyst.

Based on this, likely impurities in commercially available 4-isobutylcyclohexanecarboxylic acid may include:

  • Starting Materials: Unreacted 4-isobutylbenzoic acid.

  • Geometric Isomers: The presence of the cis-isomer in a product specified as the trans-isomer, or vice-versa. The separation of these isomers can be challenging.[1]

  • Catalyst Residues: Trace amounts of the hydrogenation catalyst (e.g., platinum, palladium, rhodium).[1]

  • Solvents: Residual solvents used during synthesis and purification, such as acetic acid, dichloromethane, or ethanol.

  • By-products: Products of side reactions, which could include partially hydrogenated intermediates or over-reduction products.

The identification and quantification of these impurities are crucial for meeting regulatory expectations, such as those outlined by the FDA and the International Council for Harmonisation (ICH).[2][3][4][5]

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive purity assessment. The choice of technique is dictated by the nature of the analyte and the potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile organic compounds like carboxylic acids.[6][7] A reversed-phase C18 column is typically employed, offering good separation of the main component from its less polar or more polar impurities.[6]

Rationale for HPLC:

  • Specificity: HPLC can effectively separate the target compound from structurally similar impurities, including geometric isomers and starting materials.

  • Quantification: With proper calibration, HPLC provides accurate and precise quantification of the main component and its impurities.

  • Versatility: A wide range of detectors can be used, with UV detection being common for aromatic impurities and mass spectrometry (MS) for comprehensive identification.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile impurities, such as residual solvents, GC-MS is the method of choice. Carboxylic acids themselves are often not volatile enough for direct GC analysis and may require derivatization to increase their volatility.[6]

Rationale for GC-MS:

  • Sensitivity: GC-MS offers excellent sensitivity for the detection of trace-level impurities.

  • Identification: The mass spectrometer provides structural information, allowing for the confident identification of unknown impurities.

  • Residual Solvent Analysis: It is the standard method for quantifying residual solvents, a critical quality attribute.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can be used to confirm the identity of the main component and to identify and quantify major impurities without the need for reference standards for every impurity (quantitative NMR or qNMR).

Rationale for NMR:

  • Structural Confirmation: Provides unambiguous confirmation of the chemical structure.

  • Quantitative Analysis: qNMR can provide a highly accurate assay of the main component.

  • Impurity Identification: Characteristic signals can help in the identification of impurities.

Melting Point Analysis

The melting point of a crystalline solid is a good indicator of its purity. Impurities typically lower and broaden the melting range. Differential Scanning Calorimetry (DSC) can be used for a more precise determination of purity based on the Van't Hoff equation.[9]

Rationale for Melting Point/DSC:

  • Simplicity and Speed: A quick and easy preliminary check of purity.

  • Quantitative Purity (DSC): DSC can provide a quantitative measure of total eutectic impurities.[9]

Comparative Data of Analytical Methods

While specific Certificates of Analysis for 4-isobutylcyclohexanecarboxylic acid from multiple suppliers are not publicly available, the following table summarizes the expected performance characteristics of the primary analytical methods based on data for structurally similar compounds and established analytical principles.[6]

Parameter HPLC-UV GC-MS (with derivatization) ¹H NMR DSC
Primary Use Assay, related substances, isomersResidual solvents, volatile impuritiesIdentity, assay, structural elucidationPurity of crystalline solids
Limit of Detection (LOD) ~0.01%<0.001% (for volatiles)~0.1%~0.1%
Limit of Quantification (LOQ) ~0.03%~0.003% (for volatiles)~0.3%~0.3%
Precision (RSD) < 2%< 5%< 1%< 3%
Accuracy 98-102%95-105%99-101%98-102%
Sample Throughput ModerateModerateLowHigh

Experimental Protocols

The following are detailed, step-by-step methodologies that can be adapted for the purity assessment of 4-isobutylcyclohexanecarboxylic acid.

HPLC-UV Method for Assay and Related Substances

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • 4-Isobutylcyclohexanecarboxylic acid reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and acidified water (e.g., 0.1% phosphoric acid). A typical starting gradient could be 60:40 (v/v) acetonitrile:acidified water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh a known amount of the 4-isobutylcyclohexanecarboxylic acid reference standard and dissolve it in a suitable solvent (e.g., acetonitrile/water) to prepare a stock solution. Prepare a series of calibration standards by further diluting the stock solution.

  • Sample Preparation: Accurately weigh a known amount of the commercial 4-isobutylcyclohexanecarboxylic acid sample and dissolve it in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Calculation: Determine the concentration of 4-isobutylcyclohexanecarboxylic acid in the sample using the calibration curve generated from the standards. Calculate the percentage of each impurity by area normalization.

GC-MS Method for Residual Solvents

Instrumentation and Reagents:

  • Gas Chromatograph coupled to a Mass Spectrometer

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Headspace autosampler

  • Suitable solvent for sample dissolution (e.g., dimethyl sulfoxide - DMSO)

  • Reference standards for expected residual solvents

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min.

  • Mass Analyzer: Scan a mass range of m/z 35-300.

Procedure:

  • Standard Preparation: Prepare a stock solution containing known concentrations of the expected residual solvents in DMSO.

  • Sample Preparation: Accurately weigh a known amount of the 4-isobutylcyclohexanecarboxylic acid sample into a headspace vial and add a known volume of DMSO.

  • Analysis: Place the vials in the headspace autosampler and analyze.

  • Calculation: Identify and quantify the residual solvents in the sample by comparing the peak areas and retention times to those of the standards.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive purity assessment of 4-isobutylcyclohexanecarboxylic acid.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_results Data Evaluation Commercial_Sample Commercial 4-Isobutylcyclohexanecarboxylic Acid Sample HPLC HPLC-UV Analysis (Assay, Related Substances, Isomers) Commercial_Sample->HPLC GCMS GC-MS Analysis (Residual Solvents) Commercial_Sample->GCMS NMR NMR Spectroscopy (Identity, qNMR) Commercial_Sample->NMR DSC DSC Analysis (Purity) Commercial_Sample->DSC Impurity_Profile Impurity Profile (Identification & Quantification) HPLC->Impurity_Profile Assay_Value Assay Value HPLC->Assay_Value GCMS->Impurity_Profile NMR->Assay_Value Identity_Confirmation Identity Confirmation NMR->Identity_Confirmation DSC->Assay_Value Purity_Report Comprehensive Purity Report Impurity_Profile->Purity_Report Assay_Value->Purity_Report Identity_Confirmation->Purity_Report

Caption: Workflow for the comprehensive purity assessment of 4-isobutylcyclohexanecarboxylic acid.

Alternatives to 4-Isobutylcyclohexanecarboxylic Acid in Drug Design

In drug discovery, it is often necessary to modify a lead compound to improve its pharmacokinetic or pharmacodynamic properties. The carboxylic acid moiety, while often crucial for target binding, can sometimes lead to poor membrane permeability or rapid metabolism. Bioisosteric replacement is a strategy used to replace a functional group with another that has similar physical and chemical properties.[10][11][12][13]

Comparison of 4-Isobutylcyclohexanecarboxylic Acid with its Bioisosteres:

Compound Class Structure (R = 4-Isobutylcyclohexyl) Key Properties Potential Advantages Potential Disadvantages
Carboxylic Acid R-COOHAcidic (pKa ~4-5)Strong hydrogen bonding, well-established chemistry.Can have poor cell permeability, subject to glucuronidation.[10]
Tetrazole R-CN₄HAcidic (pKa ~4.5-5)More lipophilic than carboxylic acid, metabolically stable.[13]May have different binding interactions, potential for off-target effects.
Acylsulfonamide R-CONHSO₂R'Acidic (pKa ~4-5)Can improve metabolic stability and membrane permeability.[12]Synthesis can be more complex.
Hydroxamic Acid R-CONHOHLess acidic than carboxylic acidCan act as a metal chelator, may have unique binding modes.[12]Can be metabolically labile.[12]

The choice of a bioisostere is highly context-dependent and requires careful consideration of the specific drug target and desired property improvements.

Conclusion

The assessment of purity for commercially available 4-isobutylcyclohexanecarboxylic acid is a critical undertaking for any research or drug development program. A thorough understanding of potential impurities, coupled with the application of a suite of orthogonal analytical techniques, is essential for ensuring the quality and consistency of this important chemical intermediate. This guide provides a framework for developing a robust analytical strategy, from identifying potential impurities to implementing validated analytical methods and considering potential alternatives in drug design. By adhering to these principles, scientists can build a strong foundation for the successful development of safe and effective pharmaceuticals.

References

  • U.S. Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances. [Link][2]

  • U.S. Food and Drug Administration. Guidance for Industry - ANDAs: Impurities in Drug Substances. [Link][3]

  • Certificate of Analysis Example. (Note: This is a representative example, not for the specific compound). [Link][14]

  • PrepChem.com. Synthesis of cis-4- n-butylcyclohexanecarboxylic acid. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry. [Link][4]

  • gmp-compliance.org. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. [Link][5]

  • PubChem. Cyclohexanecarboxylic acid, 4-isobutyl-. [Link][15]

  • MDPI. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link][10]

  • U.S. Food and Drug Administration. Guidance for Industry #169 - Drug Substance. [Link][16]

  • CPAChem. Carboxylic acids. [Link][17]

  • USA Suppliers. trans-4-butylcyclohexanecarboxylic acid suppliers USA. [Link][18]

  • PubChem. trans-4-Isobutyl-cyclohexanecarboxylic acid methyl ester. [Link][19]

  • Dunn, C. J., et al. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of medicinal chemistry, 61(23), 10391–10433. [Link][12]

  • MOLBASE. cis-4-isobutyl-cyclohexanecarboxylic acid methyl ester|30127-38-9. [Link][20]

  • Cambridge MedChem Consulting. Acid Bioisosteres. [Link][21]

  • Nicewicz, D. A., et al. (2022). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. ACS central science, 8(1), 127–134. [Link][13]

  • Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link][22]

  • Veeprho. Pharmacopeial Standards: Ensuring Quality and Safety in Healthcare. [Link][23]

  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link][24]

  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. [Link][9]

  • MySkinRecipes. 4-Butylcyclohexanecarboxylic Acid. [Link][25]

  • Google Patents. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. [1]

  • Royal Society of Chemistry. Analytical Methods. [Link][26]

  • PubMed. Carboxylic acid analogues of tamoxifen: (Z)-2-[p-(1, 2-diphenyl-1-butenyl)phenoxy]-N,N-dimethylethylamine. Estrogen receptor affinity and estrogen antagonist effects in MCF-7 cells. [Link][27]

  • Fujiwara, T., Inoue, R., Ohtawa, T., & Tsunoda, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules (Basel, Switzerland), 25(20), 4846. [Link][7]

  • Cleanchem. 4-Methylcyclohexanecarboxylic Acid. [Link][28]

  • Medilyx Drugs & Chem LLP. Impurities. [Link][29]

  • ResearchGate. 4-Hydroxycyclohexanecarboxylic Acid as a Substrate for Cyclohexanecarboxylic Acid Production during the "Zapatera" Spoilage of Spanish-Style Green Table Olives. [Link][30]

Sources

Safety Operating Guide

Mastering the Safe Handling of 4-Isobutylcyclohexanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with precision and safety is paramount. 4-Isobutylcyclohexanecarboxylic acid, a key building block in various synthetic pathways, requires a thorough understanding of its properties to ensure safe and effective use. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence.

Understanding the Hazard Profile

Before any handling protocol is initiated, a comprehensive understanding of the inherent risks is critical. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-Isobutylcyclohexanecarboxylic acid is classified as a substance that causes skin irritation and serious eye irritation[1]. The primary hazards are associated with direct contact, making the selection and consistent use of appropriate personal protective equipment (PPE) the cornerstone of safe handling.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation upon contact.
Serious Eye IrritationH319Causes serious eye irritation upon contact.

Data sourced from PubChem[1].

The causality behind these classifications lies in the acidic nature of the carboxylic acid group, which can disrupt the lipid bilayers of skin cells and the delicate tissues of the eye, leading to inflammation and potential damage.

Personal Protective Equipment (PPE): Your First Line of Defense

A risk-based approach to PPE selection is crucial. The following recommendations are based on the known hazards of 4-Isobutylcyclohexanecarboxylic acid and general best practices for handling acidic compounds in a laboratory setting. A thorough hazard assessment of the specific experimental conditions should always be performed to ensure the highest level of safety[2].

Eye and Face Protection
  • Safety Glasses with Side Shields: As a minimum requirement, safety glasses with side shields meeting ANSI Z87.1 standards should be worn to protect against accidental splashes.

  • Chemical Splash Goggles: For procedures with a higher risk of splashing, such as transferring large volumes or working with heated solutions, chemical splash goggles are required. They provide a complete seal around the eyes, offering superior protection[3].

  • Face Shield: When there is a significant risk of facial exposure to splashes, a face shield should be worn in conjunction with safety glasses or goggles[3].

Skin and Body Protection
  • Laboratory Coat: A standard laboratory coat is mandatory to protect the skin and clothing from spills. For procedures with a higher risk of significant splashes, a chemically resistant apron over the lab coat is recommended.

  • Gloves: The selection of appropriate gloves is critical to prevent skin contact.

    • Material: Nitrile or neoprene gloves are recommended for handling carboxylic acids, as they provide good chemical resistance[4]. Always consult the glove manufacturer's compatibility chart for specific breakthrough times and permeation rates. For incidental splashes, thin mil nitrile gloves should be immediately removed and replaced[5].

    • Inspection and Technique: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. When removing gloves, do so without touching the outer contaminated surface with bare skin.

Respiratory Protection

Under normal laboratory conditions with adequate ventilation, such as working in a chemical fume hood, respiratory protection is not typically required for handling 4-Isobutylcyclohexanecarboxylic acid due to its low volatility. However, if the material is being aerosolized or handled in a poorly ventilated area, a risk assessment should be conducted to determine if a respirator is necessary.

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following workflow provides a procedural guide for the safe handling of 4-Isobutylcyclohexanecarboxylic acid, from preparation to disposal.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Don PPE Gather 2. Gather Materials Prep->Gather Ensure all PPE is in good condition Hood 3. Prepare Fume Hood Gather->Hood Verify fume hood certification is current Weigh 4. Weigh Solid Hood->Weigh Perform all manipulations within the fume hood Dissolve 5. Dissolve/React Weigh->Dissolve Add acid to solvent slowly Decon 6. Decontaminate Dissolve->Decon Clean spills immediately Waste 7. Segregate Waste Decon->Waste Use designated waste containers Doff 8. Doff PPE Waste->Doff Remove gloves last Wash 9. Wash Hands Doff->Wash

Caption: A logical workflow for the safe handling of 4-Isobutylcyclohexanecarboxylic Acid.

Operational and Disposal Plans

A self-validating system of protocols ensures that safety is integrated into every step of the experimental process.

Operational Plan:
  • Pre-Handling Assessment:

    • Review the Safety Data Sheet (SDS) for 4-Isobutylcyclohexanecarboxylic acid and any other chemicals being used.

    • Ensure that all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Have a spill kit readily accessible.

  • Handling Procedures:

    • Perform all manipulations of 4-Isobutylcyclohexanecarboxylic acid within a certified chemical fume hood to minimize inhalation exposure.

    • When weighing the solid, use a disposable weigh boat to prevent contamination of balances.

    • If dissolving the acid, add it slowly to the solvent to control any potential exothermic reactions.

    • Keep containers of 4-Isobutylcyclohexanecarboxylic acid closed when not in use to prevent contamination and accidental spills[6].

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7].

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention[7][8].

    • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan:

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation:

    • All solid waste contaminated with 4-Isobutylcyclohexanecarboxylic acid (e.g., weigh boats, contaminated paper towels) should be placed in a designated, labeled hazardous waste container.

    • Solutions containing 4-Isobutylcyclohexanecarboxylic acid should be collected in a separate, labeled hazardous waste container for organic acids.

    • Do not dispose of 4-Isobutylcyclohexanec-arboxylic acid down the drain[9].

  • Container Management:

    • Waste containers must be kept closed except when adding waste.

    • Ensure that waste containers are properly labeled with the full chemical name and the words "Hazardous Waste."

    • Store waste containers in a secondary containment bin in a well-ventilated area, away from incompatible materials.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's licensed hazardous waste management program[7]. Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these detailed protocols, researchers can confidently and safely handle 4-Isobutylcyclohexanecarboxylic acid, ensuring the integrity of their experiments and the well-being of all laboratory personnel.

References

  • University of Nebraska Medical Center. (n.d.). Laboratory PPE Selection Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 217396, 4-Isobutylcyclohexanecarboxylic acid. Retrieved from [Link]

  • Environmental Health and Safety, University of Missouri. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Environmental Health and Safety, University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Interstate Products Inc. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Zaera Research Group, UC Riverside. (2014, March 3). Working with Acids Standard Operating Procedure. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • University of Southern California Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE) Selection. Retrieved from [Link]

  • UC Merced Environmental Health & Safety. (n.d.). Choosing The Correct PPE. Retrieved from [Link]

  • Harvard Environmental Health and Safety. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Safe Storage. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Isobutylcyclohexanecarboxylic Acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Isobutylcyclohexanecarboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.